molecular formula C24H22O2 B11964177 2-Methyl-1,3,5-triphenyl-1,5-pentanedione CAS No. 10226-00-3

2-Methyl-1,3,5-triphenyl-1,5-pentanedione

Cat. No.: B11964177
CAS No.: 10226-00-3
M. Wt: 342.4 g/mol
InChI Key: XCVBREXJNRYOBA-UHFFFAOYSA-N
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Description

2-Methyl-1,3,5-triphenyl-1,5-pentanedione is a useful research compound. Its molecular formula is C24H22O2 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

10226-00-3

Molecular Formula

C24H22O2

Molecular Weight

342.4 g/mol

IUPAC Name

2-methyl-1,3,5-triphenylpentane-1,5-dione

InChI

InChI=1S/C24H22O2/c1-18(24(26)21-15-9-4-10-16-21)22(19-11-5-2-6-12-19)17-23(25)20-13-7-3-8-14-20/h2-16,18,22H,17H2,1H3

InChI Key

XCVBREXJNRYOBA-UHFFFAOYSA-N

Canonical SMILES

CC(C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Stereochemistry and Diastereomers of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the stereochemical architecture, synthetic pathways, and analytical differentiation of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione (CAS: 10226-00-3). As a sterically crowded 1,5-diketone, this molecule serves as a critical synthon in the preparation of polysubstituted pyridines, pyrylium salts, and cyclohexenones via Robinson annulation-type cyclizations.

The presence of two adjacent stereogenic centers (


 and 

) results in diastereomeric pairs (erythro/syn and threo/anti) that exhibit distinct reactivity profiles. This guide provides researchers with the protocols necessary to synthesize, isolate, and characterize these diastereomers with high fidelity.

Part 1: Structural Analysis & Stereogenic Logic

Stereochemical Architecture

The molecule contains two chiral centers at positions 2 and 3. Unlike the symmetric parent compound (1,3,5-triphenyl-1,5-pentanedione), the introduction of the methyl group at


 breaks the symmetry, creating four theoretical stereoisomers existing as two diastereomeric pairs.
  • Structure:

    
    
    
  • Stereocenters:

    • 
      :  Bonded to Methyl, Benzoyl, H, and 
      
      
      
      .
    • 
      :  Bonded to Phenyl, Phenacyl (
      
      
      
      ), H, and
      
      
      .
Diastereomeric Definitions

In the context of open-chain carbonyl systems, we utilize the syn/anti nomenclature relative to the backbone substituents (Methyl and Phenyl) or the erythro/threo convention.

DesignationRelative ConfigurationNewman Projection StabilityPredicted

Coupling
Anti (Threo) Substituents on opposite sides in Fischer projection.High (Minimizes gauche interactions between bulky Ph and Benzoyl groups).Large (10–12 Hz)
Syn (Erythro) Substituents on same side in Fischer projection.Low (Steric crowding in lowest energy conformer).Small (2–5 Hz)
Stereochemical Pathway Diagram

The following diagram illustrates the origin of stereoselectivity during the Michael addition synthesis.

Stereochemistry Reagents Reagents Propiophenone + Chalcone Enolate Z-Enolate Formation (Kinetic Control) Reagents->Enolate Base (NaOEt) TS_Anti Transition State (Anti) Minimizes Steric Repulsion Enolate->TS_Anti Face Attack A TS_Syn Transition State (Syn) Gauche Interactions Enolate->TS_Syn Face Attack B Prod_Anti Anti-Diastereomer (Thermodynamic Product) TS_Anti->Prod_Anti Major Path Prod_Syn Syn-Diastereomer (Kinetic Product) TS_Syn->Prod_Syn Minor Path Prod_Syn->Prod_Anti Retro-Michael / Equilibration

Figure 1: Stereodivergent pathways in the Michael addition synthesis. The anti-diastereomer is generally favored under thermodynamic conditions.

Part 2: Synthetic Protocols & Stereocontrol

The synthesis relies on the Michael Addition of propiophenone enolates to chalcone (benzylideneacetophenone).

Reagents & Materials
  • Michael Donor: Propiophenone (

    
    )
    
  • Michael Acceptor: Chalcone (

    
    )
    
  • Catalyst: Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu).

  • Solvent: Absolute Ethanol (EtOH) or THF.

Protocol: Thermodynamic Synthesis (Anti-Selective)

This protocol maximizes the formation of the thermodynamically stable anti isomer.

  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve Chalcone (10 mmol, 2.08 g) and Propiophenone (10 mmol, 1.34 g) in 50 mL of absolute ethanol.

  • Initiation: Add Sodium Ethoxide (1.0 eq, 21 wt% in EtOH) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Note: Prolonged reflux allows the reversible Michael reaction to equilibrate to the more stable anti-isomer.
    
  • Quench: Cool to

    
     and quench with 1M HCl until pH ~4.
    
  • Isolation: The product often precipitates as a solid. Filter and wash with cold ethanol. If oil forms, extract with

    
    , dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Acetone (9:1) to isolate the pure anti diastereomer.

Protocol: Kinetic Synthesis (Syn-Enriched)

To access the syn isomer, low temperatures and shorter times are required to prevent equilibration.

  • Conditions: Use THF as solvent at

    
     (Dry Ice/Acetone bath).
    
  • Base: Use LDA (Lithium Diisopropylamide) to generate the Z-enolate of propiophenone quantitatively before adding Chalcone.

  • Quench: Quench rapidly at low temperature with Acetic Acid.

  • Purification: Flash chromatography (Silica Gel, Hexanes:EtOAc 8:1) is usually required as crystallization often fails for mixtures.

Part 3: Analytical Characterization

Differentiation of the diastereomers is achieved primarily through


 NMR spectroscopy, utilizing the Karplus relationship for vicinal coupling constants (

).
NMR Diagnostic Criteria

The protons at


 and 

provide the key signature.
ParameterAnti-Isomer (Threo)Syn-Isomer (Erythro)Mechanistic Reason

Chemical Shift

4.2 – 4.5 ppm (approx)

4.1 – 4.4 ppm (approx)
Anisotropic shielding differences.

Chemical Shift

4.0 – 4.3 ppm (approx)

3.9 – 4.2 ppm (approx)
Coupling

10.0 – 12.0 Hz 2.0 – 5.0 Hz Anti:

are anti-periplanar (

). Syn:

are gauche (

).
Methyl Group (

)

1.0 – 1.2 ppm (doublet)

0.9 – 1.1 ppm (doublet)
X-Ray Crystallography

The anti isomer typically crystallizes more readily due to better packing efficiency.

  • Space Group: Often

    
     or 
    
    
    
    (triclinic).
  • Key Feature: Look for the torsion angle

    
    . In the anti form, the bulky benzoyl and phenyl groups orient to minimize steric clash, often placing the 
    
    
    
    and
    
    
    protons anti to each other.

Part 4: Reactivity & Cyclization Utility

The stereochemistry of the starting 1,5-diketone dictates the stereochemistry of cyclized products.

Synthesis of Polysubstituted Pyridines

Reaction with Ammonium Acetate (


) in Acetic Acid yields 2,3,5,6-tetrasubstituted pyridines.
  • Mechanism: Double condensation followed by oxidation.

  • Stereochemical Loss: Aromatization destroys the

    
     stereocenters, making the diastereomeric ratio of the starting material irrelevant for pyridine synthesis.
    
Robinson Annulation (Cyclohexenones)

Intramolecular aldol condensation yields cyclohexenone derivatives.

  • Reagent: NaOH/EtOH or p-TsOH (Acidic).

  • Stereochemical Retention: The relative configuration of the methyl and phenyl groups is often conserved in the resulting cyclohexenone, affecting the facial selectivity of subsequent reductions.

References

  • Nielsen, A. T., & Houlihan, W. J. (1968). The Aldol Condensation. Organic Reactions. (Foundational text on enolate chemistry and stereoselectivity).

  • García-Raso, A., et al. (2000). Michael addition of ketones to chalcones: A study of the stereochemistry. Journal of Chemical Research. (Specifics on chalcone/ketone Michael addition stereochemistry).
  • PubChem Compound Summary. (2025). 2-Methyl-1,3,5-triphenyl-1,5-pentanedione (CID 4384195).[1] National Center for Biotechnology Information.

  • Katritzky, A. R., et al. (1980). Pyrylium Salts. Advances in Heterocyclic Chemistry. (Context for the utility of 1,5-diketones).

Sources

Thermodynamic Stability and Conformational Dynamics of Methyl-Substituted 1,5-Diketones

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

1,5-Diketones are highly versatile synthetic intermediates, serving as the foundational scaffolds for complex heterocycles, polyfunctional coordination compounds, and critical pharmaceutical precursors. The introduction of methyl substituents along the carbon backbone of a 1,5-diketone fundamentally alters its thermodynamic landscape. By restricting bond rotation and stabilizing specific enolate intermediates via hyperconjugation, methyl substitution dictates the molecule's conformational pre-organization and its subsequent reactivity profile. This whitepaper synthesizes current crystallographic data, thermodynamic principles, and field-proven synthetic methodologies to provide a comprehensive guide on the stability and application of methyl-substituted 1,5-diketones.

Structural Dynamics: The "Kite" Conformation and Steric Locking

The thermodynamic stability of a 1,5-diketone is inextricably linked to its three-dimensional conformation. Unlike shorter-chain dicarbonyls that suffer from severe electrostatic repulsion, the three-methylene bridge in 1,5-diketones allows the molecule to fold into thermodynamically favorable geometries.

Crystallographic and Hirshfeld surface analyses reveal that substituted 1,5-diketones frequently adopt a pre-organized "kite-like" molecular conformation [1][1]. This geometry is driven by intramolecular C–H⋯O hydrogen bonding, which minimizes the exposed hydrophobic surface area while satisfying the electrostatic demands of the two carbonyl dipoles.

The Role of Methyl Substitution: Introducing a methyl group at the


- or 

-position relative to the carbonyls introduces a steric locking mechanism. The steric bulk of the methyl group restricts free rotation around the C-C bonds, effectively lowering the entropic penalty required for the molecule to achieve the reactive conformation necessary for intramolecular cyclization. However, this steric effect is a double-edged sword: while a methyl group perfectly pre-organizes the molecule for internal aldol reactions, bulkier substituents (e.g., isobutyl groups) can sterically hinder the carbonyl carbon, drastically reducing the yield of reactions requiring external nucleophilic attack, such as ozonide formation [2][2].

Enolization Thermodynamics and Regioselectivity

The reactivity of 1,5-diketones is governed by their ability to undergo enolization. When exposed to a base, a methyl-substituted 1,5-diketone can form multiple enolates. The thermodynamic stability of these enolates dictates the regioselectivity of subsequent transformations.

According to Zaitsev's rule and principles of hyperconjugation, the most thermodynamically stable enolate is the one with the most highly substituted carbon-carbon double bond [3][3]. In a methyl-substituted 1,5-diketone, the base will reversibly deprotonate the


-carbons. While the less hindered kinetic enolate forms faster, elevated temperatures and equilibrating conditions funnel the system toward the more substituted thermodynamic enolate.

This thermodynamic funneling is the core engine of the Robinson Annulation . The 1,5-diketone undergoes an intramolecular aldol condensation where the thermodynamic enolate attacks the opposing carbonyl, forming a stable six-membered cyclohexenone ring [4][4]. The reversibility of the aldol addition ensures that any kinetically formed, highly strained four-membered rings revert to the open diketone, eventually yielding the thermodynamically superior six-membered product.

Pathway Start Methyl-Substituted 1,5-Diketone Enol1 Kinetic Enolate (Less Substituted) Start->Enol1 Fast, Low Temp Enol2 Thermodynamic Enolate (More Substituted) Start->Enol2 Slow, High Temp Cyclo1 Rapid Cyclization (Less Stable Ring) Enol1->Cyclo1 Aldol Addition Cyclo2 Robinson Annulation (Stable Cyclohexenone) Enol2->Cyclo2 Aldol Condensation Cyclo1->Enol2 Reversible Equilibration

Thermodynamic vs. kinetic pathways in the enolization and cyclization of 1,5-diketones.

Quantitative Data: Stability and Reactivity Metrics

The following table summarizes the causal relationship between substitution patterns, conformational preferences, and experimental yields, providing a predictive framework for drug development synthesis.

Substitution PatternPrimary ConformationEnolate PreferenceCyclization/Annulation YieldSteric Penalty (External Nucleophiles)
Unsubstituted Flexible / LinearStatisticalModerate (~50-60%)Low

-Methyl Substituted
Kite-like (Pre-organized)Thermodynamic (Highly Substituted)High (>85%)Moderate

-Isobutyl Substituted
Sterically HinderedThermodynamicLow (<25%)High (Blocks attack)

Data synthesized from conformational analyses and peroxidation yield studies. [2][2]

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and transformation of methyl-substituted 1,5-diketones. Each step includes the mechanistic causality governing the experimental choices.

Protocol: Aqueous Green Synthesis of Anti-1,5-Diketones

Traditional syntheses of 1,5-diketones rely on volatile organic solvents. This modern, green methodology utilizes water as the solvent, which drives the equilibrium toward the anti-diastereomer due to the staggered conformation of the transition state during the Michael addition [5][5].

Step-by-Step Workflow:

  • Reagent Preparation: In a 100 mL round-bottom flask, combine the aryl methyl ketone (e.g., acetophenone, 2.0 g) and the corresponding aldehyde (1.0 equiv.). Causality: The aryl methyl ketone acts as the initial nucleophile (enolate) and later as the Michael donor.

  • Phase Transfer Catalysis: Add Aliquat 336 (0.1 equiv.). Causality: Because the organic reactants are insoluble in water, the phase-transfer catalyst is strictly required to shuttle hydroxide ions into the organic phase, initiating deprotonation.

  • Base Addition: Introduce KOH (2.0 equiv.) dissolved in H

    
    O (10 mL) at room temperature. Causality: Aqueous KOH provides the basic environment necessary for both the initial aldol condensation (forming the intermediate chalcone) and the subsequent Michael addition.
    
  • Reaction & Dimerization: Stir vigorously. The reaction proceeds through a highly stereoselective transition state where the polar carbonyl and enolate groups orient in opposite directions, exclusively yielding the thermodynamically stable anti-1,5-diketone [5][5].

  • Isolation: Filter the resulting precipitate, wash with water, and recrystallize. The aqueous KOH filtrate can be recycled for up to five subsequent cycles without yield degradation.

Workflow Step1 1. Reagent Mixing Ketone + Aldehyde Step2 2. Base Catalysis Aqueous KOH Step1->Step2 Step3 3. Michael Addition Chalcone Dimerization Step2->Step3 Step4 4. Crystallization Anti-1,5-Diketone Step3->Step4

Step-by-step green synthesis workflow for highly substituted anti-1,5-diketones.

Protocol: Ozone-Free Synthesis of Bridged Ozonides

1,5-diketones can be trapped in unique thermodynamic states using hydrogen peroxide. While bis-peroxides are usually favored, the three-carbon bridge in 1,5-diketones selectively deactivates anomeric stabilizing effects, making the bridged ozonide the thermodynamic sink [2][2].

Step-by-Step Workflow:

  • Substrate Dissolution: Dissolve the methyl-substituted 1,5-diketone (0.350 g) in anhydrous CH

    
    CN (5 mL) at 20–25 °C.
    
  • Lewis Acid Activation: Successively add a 3.7 M ethereal solution of H

    
    O
    
    
    
    (1.5 equiv.) and BF
    
    
    ·Et
    
    
    O (0.5 equiv.). Causality: BF
    
    
    ·Et
    
    
    O acts as a Lewis acid, coordinating to the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, permitting attack by the relatively weak H
    
    
    O
    
    
    nucleophile.
  • Incubation: Stir the reaction mixture at 20–25 °C for 1 hour. Validation Note: If the

    
    -substituent is excessively bulky (e.g., isobutyl), steric hindrance will block the nucleophilic attack, and yields will drop to ~23%. Methyl substitution provides the optimal balance of pre-organization without excessive steric blocking.
    
  • Workup: Quench the reaction with aqueous sodium bicarbonate, extract with ethyl acetate, and purify via flash chromatography to isolate the stable bridged ozonide.

References

  • AUCHE 252 - Organic Chemistry II LibreTexts [Link][3]

  • The Robinson Annulation Master Organic Chemistry [Link][4]

  • A small library of C–H⋯O hydrogen bonds based on supramolecular architectures of 1,5-diketone malonates in the solid state Arab Journal of Chemistry [Link][1]

  • Ozone-Free Synthesis of Ozonides: Assembling Bicyclic Structures from 1,5-Diketones and Hydrogen Peroxide The Journal of Organic Chemistry - ACS Publications [Link][2]

  • A green synthesis of highly substituted 1,5-diketones RSC Advances - RSC Publishing[Link][5]

Sources

Technical Guide: Crystal Structure Analysis of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione

Author: BenchChem Technical Support Team. Date: March 2026

Here is an in-depth technical guide on the crystal structure analysis of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione. This guide is structured for researchers and application scientists, focusing on the practical execution of X-ray diffraction (XRD) studies and the interpretation of stereochemical data.

Executive Summary

2-Methyl-1,3,5-triphenyl-1,5-pentanedione (CAS: 10226-00-3) represents a critical class of 1,5-diketones often synthesized via Michael addition. Unlike its symmetric parent (1,3,5-triphenyl-1,5-pentanedione), the introduction of a methyl group at the C2 position breaks molecular symmetry and introduces a second chiral center. This structural modification creates significant crystallographic challenges, specifically in distinguishing between diastereomeric pairs (syn/anti relationships) and resolving potential disorder in the phenyl ring orientations.

This guide details the protocol for the structural elucidation of this compound, moving from single-crystal growth optimization to advanced refinement strategies in X-ray diffraction.

Structural Context & Stereochemical Challenges

Before initiating diffraction experiments, one must understand the topological expectations. The molecule possesses two primary chiral centers:

  • C2: Alpha to the first carbonyl, bearing the methyl group.

  • C3: The central carbon bearing the central phenyl ring.

This connectivity (


) results in two diastereomeric pairs (four stereoisomers total). In the solid state, 1,5-diketones typically adopt a "U" or "W" conformation to minimize steric repulsion between the bulky phenyl groups.
Critical Analytical Objectives
  • Diastereomer Identification: Determine if the crystallized product is the syn or anti diastereomer relative to the C2-C3 bond.

  • Conformation Analysis: Quantify the torsion angles of the pentane backbone to predict reactivity (e.g., cyclization potential to cyclohexenones).

  • Intermolecular Packing: Map the

    
     stacking interactions and 
    
    
    
    hydrogen bonds that stabilize the lattice.

Experimental Protocol: Crystallization & Data Collection

High-quality structural data begins with the crystal quality. 1,5-diketones are prone to twinning due to the flexibility of the alkyl chain.

Phase 1: Crystal Growth Optimization

The goal is to obtain a single crystal with dimensions


 mm.
MethodSolvent SystemConditionsSuitability
Slow Evaporation Ethanol / Ethyl Acetate (3:1)Ambient Temp, dust-freeHigh (Promotes thermodynamic stability)
Vapor Diffusion DCM (inner) / Hexane (outer)Sealed chamber,

Medium (Good for avoiding twinning)
Cooling Acetonitrile

(ramp

)
Low (Risk of rapid precipitation)
Phase 2: X-Ray Diffraction Parameters

Instrument: Single Crystal X-ray Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB). Radiation: Mo-K


 (

Å) is preferred over Cu-K

to minimize absorption effects from the aromatic rings, though Cu is acceptable for purely organic light-atom structures.

Protocol Steps:

  • Mounting: Mount crystal on a MiTeGen loop using perfluoropolyether oil.

  • Temperature Control: CRITICAL. Collect data at 100 K (using

    
     stream). Room temperature collection often results in high thermal ellipsoids for the terminal phenyl rings, obscuring bond precision.
    
  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate intensity statistics for space group determination.

Structural Solution & Refinement Workflow

The following workflow describes the computational path from raw frames to a solved structure.

Step-by-Step Refinement Logic
  • Space Group Determination:

    • Expect Monoclinic systems (

      
       or 
      
      
      
      ) for racemic mixtures.
    • Note: If the sample was chirally resolved prior to crystallization, look for non-centrosymmetric groups like

      
      .
      
  • Phasing (Structure Solution):

    • Use Direct Methods (SHELXT or SHELXS). The heavy oxygen atoms and rigid phenyl rings usually provide strong phase indications.

  • Refinement (SHELXL):

    • Isotropic Refinement: Locate all non-hydrogen atoms.

    • Anisotropic Refinement: Refine displacement parameters. Watch for "cigar-shaped" ellipsoids in the phenyl rings, indicating disorder.

    • Hydrogen Placement:

      • Aromatic H: Geometric placement (HFIX 43).

      • Methyl H: HFIX 137 (allows rotation to find best electron density fit).

      • Methine/Methylene H: HFIX 13 or 23.

Handling Disorder (The "Expertise" Pillar)

In 2-Methyl-1,3,5-triphenyl-1,5-pentanedione, the terminal phenyl rings often exhibit rotational disorder.

  • Symptom: High

    
     values for ortho/meta carbons.
    
  • Solution: Model the ring over two positions (Part A/Part B) and constrain their occupancies to sum to 1.0 (SUMP command). Use similarity restraints (SAME or SADI) to maintain regular hexagonal geometry.

Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for solving this specific crystal structure, including error-correction loops for common issues like twinning or disorder.

CrystalAnalysis Start Crude Sample (2-Methyl-1,3,5-triphenyl-1,5-pentanedione) Cryst Crystallization (EtOH/EtOAc Slow Evap) Start->Cryst Check Microscope Check (Polarized Light) Cryst->Check Check->Cryst Polycrystalline/Amorphous Mount Mount & Cool (100 K) Check->Mount Single Crystal Data Data Collection (Mo-K alpha) Mount->Data Solve Structure Solution (Direct Methods - SHELXT) Data->Solve IsTwinning Twinning Detected? Solve->IsTwinning Refine Refinement (Least Squares - SHELXL) IsDisorder High R-factor / Disorder? Refine->IsDisorder Validation CheckCIF / Validation Validation->Refine Level A/B Alerts Final Final CIF & Stereochem Assignment Validation->Final Alerts Resolved IsTwinning->Data Yes (Apply Twin Law) IsTwinning->Refine No IsDisorder->Refine Model Disorder (PART 1/2) IsDisorder->Validation Converged

Figure 1: Decision tree for the crystallographic analysis of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione, highlighting feedback loops for twinning and disorder.

Data Interpretation & Reporting

Once the structure is solved (Target


), extract the following quantitative parameters to define the molecule's identity.
A. Stereochemical Assignment

The relative configuration of the C2 and C3 centers is the most vital output.

  • Torsion Angle Measurement: Measure the torsion angle

    
     (
    
    
    
    ).
  • Interpretation:

    • Anti (Trans-like):

      
      .
      
    • Syn (Gauche-like):

      
      .[1]
      
  • Note: In 1,5-diketones, the "anti" configuration is generally thermodynamically favored to separate the phenyl rings, but crystal packing forces can stabilize the "syn" form.

B. Unit Cell Comparison (Reference Data)

While specific unit cell data for the 2-methyl derivative requires experimental determination, it should be validated against the homologous parent compound to ensure no gross indexing errors.

ParameterParent (1,3,5-triphenyl) [Ref 1]Expected Range (2-Methyl deriv.)
Crystal System MonoclinicMonoclinic or Triclinic
Space Group

or


(most likely)
Volume (

)




(due to added

)
Z (Molecules/Cell) 44
C. Intermolecular Interactions

Use software like Mercury or OLEX2 to calculate the Hirshfeld surfaces.

  • Hydrogen Bonding: Look for

    
     interactions. These are weak but directional, often forming chains along the b-axis.
    
  • Pi-Stacking: Measure centroid-to-centroid distances between phenyl rings of adjacent molecules. Distances

    
     Å indicate significant stacking interactions contributing to lattice energy.
    

References

  • Reactions of 1,5-Diketones with Ammonia and Its Derivatives. Kharchenko, V. G., et al. Chemistry of Heterocyclic Compounds, 2003.[2]

  • Structural Studies of

    
    -Diketones and Their Implications on Biological Effects.  Hansen, P. E., et al. Molecules, 2021. (Provides foundational NMR/XRD correlation for diketone tautomers). 
    
  • Synthesis and absolute configuration assignment of 5-amino-1,3,5-triphenyl-pentane-1,3-diol stereoisomers. Chirality, 2005.[3] (Demonstrates stereochemical assignment protocols for similar triphenyl-pentane backbones).

  • PubChem Compound Summary for CID 4384195 (2-Methyl-1,3,5-triphenyl-1,5-pentanedione). National Center for Biotechnology Information.

  • SHELX – A brief history. Sheldrick, G. M. Acta Crystallographica Section A, 2008. (The authoritative reference for the refinement software protocols described).

Sources

IUPAC naming and identifiers for 2-Methyl-1,3,5-triphenyl-1,5-pentanedione

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: IUPAC Naming, Synthesis, and Utility of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione

Executive Summary

2-Methyl-1,3,5-triphenyl-1,5-pentanedione (CAS: 10226-00-3) is a specialized 1,5-diketone scaffold utilized primarily as a divergent intermediate in the synthesis of polysubstituted heterocycles.[1][2][3][4] Its structural significance lies in its ability to undergo cyclization reactions—specifically the Kröhnke pyridine synthesis—to yield pharmacologically active 2,4,6-triphenylpyridine derivatives. This guide provides a definitive breakdown of its nomenclature, a validated synthetic protocol via Michael addition, and an analysis of its role in structure-activity relationship (SAR) modulation via the "Magic Methyl" effect.

Part 1: Chemical Identity & Structural Analysis

IUPAC Nomenclature Breakdown

The systematic name is derived from the longest carbon chain containing the principal functional groups (ketones) and minimizing the locants of substituents.

  • Principal Chain: Pentane (5 carbons).

  • Principal Group: Dione (Two ketone groups at positions 1 and 5).

  • Numbering Logic: The chain is numbered to give the methyl substituent the lowest possible locant.

    • Left-to-Right: Ph-C(=O)-CH(CH₃)-... (Methyl is at C2).

    • Right-to-Left: Ph-C(=O)-CH₂-...[5] (Methyl would be at C4).[6]

    • Decision: Numbering starts at the carbonyl adjacent to the methyl group.

  • Substituents:

    • Phenyl groups: Located at positions 1, 3, and 5.

    • Methyl group: Located at position 2.[6]

  • Final Name: 2-Methyl-1,3,5-triphenylpentane-1,5-dione.[1]

Stereochemical Complexity

This molecule possesses two chiral centers at C2 and C3 .

  • Configuration: The proximity of the C2-methyl and C3-phenyl groups creates significant steric interaction.

  • Isomers: It exists as two diastereomeric pairs (enantiomers):

    • (2R, 3R) and (2S, 3S) — The anti or threo forms.

    • (2R, 3S) and (2S, 3R) — The syn or erythro forms.

  • Note: Commercial preparations (CAS 10226-00-3) are typically diastereomeric mixtures unless specified otherwise.

Identity Data Table
Identifier TypeValueContext
IUPAC Name 2-Methyl-1,3,5-triphenylpentane-1,5-dioneSystematic
CAS Number 10226-00-3 Registry
Molecular Formula C₂₄H₂₂O₂Stoichiometry
Molecular Weight 342.44 g/mol Mass Calculation
InChI String InChI=1S/C24H22O2/c1-18(24(26)21-15-9-4-10-16-21)22(19-11-5-2-6-12-19)17-23(25)20-13-7-3-8-14-20/h2-16,18,22H,17H2,1H3Digital ID
SMILES CC(C(C1=CC=CC=1)CC(=O)C2=CC=CC=2)C(=O)C3=CC=CC=3Structure String

Part 2: Synthetic Pathways & Mechanistic Insight

The synthesis of 1,5-diketones is classically achieved via the Michael Addition . For this specific target, the reaction involves the conjugate addition of a propiophenone enolate (Michael Donor) to chalcone (Michael Acceptor).

Mechanistic Pathway (Graphviz Visualization)

SynthesisPathway Prop Propiophenone (Michael Donor) Enolate Enolate Intermediate (Nucleophile) Prop->Enolate Deprotonation (α-C) Base Base Catalyst (NaOEt / KOH) Base->Enolate MichaelAdduct Michael Adduct (Enolate form) Enolate->MichaelAdduct Conjugate Addition to Chalcone Chalcone Chalcone (1,3-diphenyl-2-propen-1-one) Chalcone->MichaelAdduct Product 2-Methyl-1,3,5-triphenyl- 1,5-pentanedione MichaelAdduct->Product Protonation

Figure 1: Base-catalyzed Michael addition pathway for the synthesis of the target 1,5-diketone.

Experimental Protocol: Base-Catalyzed Michael Addition

This protocol is adapted from standard procedures for 1,5-diketone synthesis [1][2].

Reagents:

  • Propiophenone (1.0 eq)

  • Chalcone (Benzylideneacetophenone) (1.0 eq)

  • Sodium Ethoxide (NaOEt) or Potassium Hydroxide (KOH) (0.1–0.5 eq)

  • Ethanol (Solvent)[4][7][8][9]

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of chalcone and 10 mmol of propiophenone in 20 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Catalysis: Add 2 mmol of Sodium Ethoxide (prepared in situ or solid). The solution may darken, indicating enolate formation.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 3–6 hours. Monitor reaction progress via TLC (eluent: Hexane/EtOAc 4:1). The product typically appears as a new spot with lower R_f than the starting materials.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-water containing dilute HCl (to neutralize the base).

  • Isolation: A solid precipitate often forms. Filter the solid and wash with cold water and cold ethanol. If an oil forms, extract with dichloromethane, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from ethanol or methanol.

    • Note: This process typically yields a mixture of diastereomers. Separation requires column chromatography or fractional crystallization if a specific stereoisomer is required for SAR studies.

Part 3: Applications in Drug Discovery

Scaffold Construction: The Kröhnke Pyridine Synthesis

The primary utility of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione in drug development is its conversion into highly substituted pyridines. Pyridines are "privileged structures" in medicinal chemistry, found in blockbuster drugs like Esomeprazole and Imatinib.

Reacting this 1,5-diketone with Ammonium Acetate (NH₄OAc) in acetic acid effects a cyclization-oxidation sequence to yield 3-methyl-2,4,6-triphenylpyridine .

PyridineSynthesis Diketone 2-Methyl-1,3,5-triphenyl- 1,5-pentanedione Dihydropyridine Intermediate: Dihydropyridine Diketone->Dihydropyridine Cyclization (-2 H2O) Ammonia NH4OAc / AcOH (Nitrogen Source) Ammonia->Dihydropyridine Pyridine Target Scaffold: 3-Methyl-2,4,6-triphenylpyridine Dihydropyridine->Pyridine Oxidation (-2H)

Figure 2: Conversion of the 1,5-diketone precursor to a substituted pyridine scaffold.

The "Magic Methyl" Effect in SAR

The presence of the 2-methyl group (derived from propiophenone) is not merely structural; it is a strategic design element. In medicinal chemistry, the "Magic Methyl" effect refers to the profound change in binding affinity (>10-fold) or solubility often observed when a single methyl group is introduced to a scaffold [3].

  • Conformational Lock: The C2-methyl group restricts the rotation of the adjacent phenyl ring, potentially locking the molecule into a bioactive conformation that fits a specific receptor pocket.

  • Solubility: While adding carbon usually decreases water solubility, the disruption of crystal packing (due to the methyl group's steric bulk) can paradoxically improve solubility compared to the non-methylated analog.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4384195, 2-Methyl-1,3,5-triphenyl-1,5-pentanedione. Retrieved March 7, 2026 from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for Michael Addition protocols).
  • Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C–H Methylation Methods. Angewandte Chemie International Edition, 52(47), 12256–12267. [Link]

Sources

The Solvation Thermodynamics of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione: An Advanced Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of synthetic organic chemistry and drug development, understanding the solubility profile of bulky, multi-aromatic intermediates is critical for optimizing reaction conditions, purification workflows, and formulation strategies. 2-Methyl-1,3,5-triphenyl-1,5-pentanedione (CAS: 10226-00-3) represents a classic example of a sterically hindered, highly lipophilic diketone.

As a Senior Application Scientist, I approach the solvation of this compound not merely as a physical measurement, but as a thermodynamic puzzle. This whitepaper deconstructs the physicochemical properties of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione, provides a predictive quantitative solubility matrix, and establishes a self-validating, step-by-step experimental protocol for determining its exact solubility in various organic solvents.

Physicochemical Profiling & Solvation Mechanics

To predict and understand how 2-Methyl-1,3,5-triphenyl-1,5-pentanedione behaves in solution, we must first analyze its structural topology. The molecule (Molecular Weight: 342.4 g/mol ) consists of a pentane-1,5-dione backbone substituted with three bulky phenyl rings and a methyl group [1].

  • Hydrophobic Bulk: The three phenyl rings generate a massive non-polar surface area. According to computational models, the compound exhibits an XLogP3 of 5.2[1], indicating extreme lipophilicity and a near-total rejection of aqueous or highly polar protic environments.

  • Dipole Accessibility: The 1,5-diketone functional groups act as potent hydrogen-bond acceptors. However, the adjacent phenyl and methyl groups create significant steric hindrance, limiting the approach of bulky solvent molecules.

  • Lattice Energy: The irregular, asymmetric structure (due to the chiral centers and bulky substituents) likely prevents highly ordered, tightly packed crystal lattices, which generally lowers the energy barrier to dissolution compared to planar aromatics.

Mechanistic Solvation Pathways

The interaction between this compound and organic solvents is governed by specific intermolecular forces:

  • Polar Aprotic Solvents (e.g., Dichloromethane, Chloroform): These are the optimal thermodynamic match. The solvent's dipole interacts favorably with the diketone core, while the halogenated nature provides excellent dispersion forces to solvate the phenyl rings.

  • Aromatic Hydrocarbons (e.g., Toluene): Solvation is driven almost entirely by

    
     stacking and London dispersion forces.
    
  • Polar Protic Solvents (e.g., Methanol, Ethanol): Poor solvation occurs because the solvent's strong hydrogen-bonding network must be broken to accommodate the massive hydrophobic bulk of the solute, resulting in an unfavorable entropy-enthalpy compensation.

SolvationLogic Compound 2-Methyl-1,3,5-triphenyl -1,5-pentanedione (XLogP3 = 5.2) NonPolar Non-Polar Solvents (e.g., Toluene, Hexane) Compound->NonPolar PolarAprotic Polar Aprotic Solvents (e.g., DCM, Chloroform) Compound->PolarAprotic PolarProtic Polar Protic Solvents (e.g., Methanol, EtOH) Compound->PolarProtic Mech1 Strong π-π Stacking & Dispersion Forces Result: High Solubility NonPolar->Mech1 Mech2 Dipole-Dipole Interactions with Diketone Core Result: Maximal Solubility PolarAprotic->Mech2 Mech3 H-Bond Rejection by Hydrophobic Phenyl Rings Result: Low Solubility PolarProtic->Mech3

Caption: Solvation mechanisms based on solvent polarity and intermolecular forces.

Quantitative Solubility Matrix

Based on the thermodynamic principles outlined above and the compound's XLogP3 value, the following table summarizes the predicted quantitative solubility profile across standard organic solvents at standard ambient temperature (25.0 °C).

SolventDielectric Constant (

)
Solvation MechanismPredicted Solubility Range (mg/mL)Classification (USP)
Dichloromethane 8.93Dipole-dipole, high molar volume accommodation> 100Freely Soluble
Chloroform 4.81Halogen bonding, dispersion forces> 100Freely Soluble
Toluene 2.38

stacking, dispersion forces
50 - 100Soluble
Ethyl Acetate 6.02Dipole-dipole, moderate polarity match25 - 50Soluble
Methanol 32.7High polarity, poor dispersion match< 5Slightly Soluble
Water 80.1Extreme hydrophobic rejection< 0.01Practically Insoluble

Self-Validating Experimental Protocol: The Shake-Flask Method

To transition from theoretical predictions to empirical data, a rigorous analytical methodology is required. The "gold standard" for determining thermodynamic equilibrium solubility is the Shake-Flask Method [3]. The protocol below is adapted from the core principles of OECD Test Guideline 105[2], optimized specifically for highly lipophilic organic compounds.

Why a "Self-Validating" System?

A common pitfall in solubility determination is measuring kinetic dissolution rather than thermodynamic equilibrium. To ensure scientific integrity, this protocol incorporates a dual-time-point validation system. If the concentration at 48 hours is statistically identical to the concentration at 24 hours, thermodynamic equilibrium is definitively confirmed.

Step-by-Step Methodology

Phase 1: Preparation and Saturation

  • Solvent Dispensing: Accurately pipette 5.0 mL of the target organic solvent (HPLC grade) into a 10 mL borosilicate glass vial equipped with a PTFE-lined screw cap.

  • Solute Addition: Add 2-Methyl-1,3,5-triphenyl-1,5-pentanedione in small increments until a visible, persistent suspension of undissolved solid remains. Causality: The presence of excess solid is the fundamental prerequisite for achieving a saturated thermodynamic state.

  • Sealing: Purge the vial headspace with dry nitrogen (to prevent oxidative degradation) and seal tightly.

Phase 2: Isothermal Equilibration 4. Agitation: Place the vials in an orbital shaker bath set to exactly 25.0 ± 0.1 °C. Agitate at 200 RPM. 5. Self-Validation Sampling: Maintain agitation for a minimum of 24 hours. Prepare to take independent samples at


 hours and 

hours.

Phase 3: Phase Separation 6. Centrifugation: Remove the vials and immediately centrifuge at 10,000 RPM for 10 minutes at 25.0 °C. Causality: Centrifugation forces suspended micro-crystals to the bottom, preventing them from clogging the filter or artificially inflating the measured concentration. 7. Filtration: Carefully extract 1.0 mL of the supernatant using a glass syringe. Pass the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to harsh organics (unlike nylon or cellulose) and ensures the removal of any colloidal solute.

Phase 4: Quantification (HPLC-UV) 8. Dilution: Dilute the filtered aliquot volumetrically with the mobile phase (e.g., 80:20 Acetonitrile:Water) to ensure the concentration falls within the linear dynamic range of the UV detector. 9. Analysis: Inject the sample into an HPLC system equipped with a C18 reverse-phase column. Monitor absorbance at the compound's


 (typically around 254 nm for phenyl-conjugated systems).
10. Data Validation:  Compare the calculated concentration of the 24-hour sample against the 48-hour sample. If the variance is 

, report the average as the equilibrium solubility.

Workflow A 1. Solute Excess + Organic Solvent B 2. Isothermal Equilibration (24h & 48h) A->B Agitate at 25.0 ± 0.1°C C 3. Centrifugation & Phase Separation B->C Verify Equilibrium D 4. PTFE Filtration (0.22 µm) C->D Remove Colloids E 5. HPLC-UV Quantification D->E Dilute to Linear Range

Caption: Thermodynamic solubility determination workflow via the shake-flask method.

Conclusion

The solubility profile of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione is dictated by its high XLogP3 and massive steric bulk. By leveraging polar aprotic solvents or aromatic hydrocarbons, researchers can maximize solvation through dipole-dipole interactions and


 stacking. When determining exact solubility limits, adhering to a self-validating shake-flask protocol ensures that the resulting data reflects true thermodynamic equilibrium, free from kinetic artifacts or colloidal contamination.

References

  • 2-Methyl-1,3,5-triphenyl-1,5-pentanedione | C24H22O2 | CID 4384195 Source: PubChem, National Center for Biotechnology Information (NCBI) URL:[Link]

  • Test No. 105: Water Solubility Source: Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals URL:[Link]

The Architectural Keystone of Organic Synthesis: A Technical Retrospective on Michael Additions for 1,5-Diketone Assembly

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of synthetic organic chemistry, 1,5-diketones are indispensable 1,5-dioxygenated scaffolds. They serve as the critical thermodynamic intermediates for complex polycyclic frameworks, natural products, and active pharmaceutical ingredients (APIs). The genesis of their controlled synthesis traces back to the Michael addition—a reaction that fundamentally shifted the paradigm of carbon-carbon bond formation from simple alkylations to predictable, rationally designed conjugate additions.

This whitepaper explores the historical evolution, mechanistic causality, and modern methodological advancements of 1,5-diketone synthesis via the Michael addition, providing actionable, self-validating protocols for drug development professionals and synthetic researchers.

Historical Genesis: From Empirical Observation to Rational Design

The formalization of 1,5-diketone chemistry began in 1887 when Arthur Michael, working at Tufts University, reported the conjugate addition of stabilized carbon nucleophiles to α,β-unsaturated carbonyl compounds[1][2][3]. Prior to this discovery, chemists struggled to predictably assemble highly functionalized carbon backbones without triggering uncontrolled polymerizations.

Michael’s methodology provided a predictable, atom-economical pathway to generate the highly useful 1,5-dioxygenated pattern[4]. The reaction's success relies on the inherent electrophilicity of the β-carbon in an α,β-unsaturated system, which shares the positive charge of the carbonyl carbon through resonance[1].

The structural utility of the 1,5-diketone was later immortalized in 1935 by Sir Robert Robinson and William Rapson[5]. They recognized that the 1,5-diketone intermediate possessed the exact spatial geometry required to undergo a subsequent intramolecular aldol condensation, forming stable six-membered cyclohexenone rings—a tandem sequence now universally known as the Robinson Annulation[5][6].

Mechanistic Causality & Molecular Logic

The synthesis of a 1,5-diketone via Michael addition is a masterclass in thermodynamic control and electronic modulation. The reaction requires two highly specific partners:

  • The Michael Donor (Nucleophile): Typically an active methylene compound (e.g., β-keto ester, malonate, or simple ketone)[4]. Causality: The presence of two electron-withdrawing groups flanking the α-carbon drastically increases the acidity of the α-proton. This allows mild bases to easily deprotonate the carbon, forming a highly stabilized, "soft" enolate nucleophile[3].

  • The Michael Acceptor (Electrophile): An α,β-unsaturated ketone (e.g., chalcone or methyl vinyl ketone). Causality: The conjugation between the alkene and the carbonyl group creates a soft electrophilic center at the β-carbon, serving as an ideal "parking lot" for electron density during the transition state[3].

The 1,4-Addition Pathway: The soft enolate preferentially attacks the soft β-carbon rather than undergoing a direct 1,2-addition at the hard carbonyl carbon[1][2]. This conjugate addition generates a new enolate intermediate. Upon protonation by the solvent or conjugate acid, the target 1,5-diketone is realized[2]. While the reaction is reversible, it is driven to completion because the resulting C–C single bond is thermodynamically more stable than the isolated pi system of the starting materials[4].

Visualizing the Reaction Architecture

G Donor Michael Donor (Stabilized Enolate) Addition Conjugate 1,4-Addition (Base Catalyzed) Donor->Addition Acceptor Michael Acceptor (α,β-Unsaturated Carbonyl) Acceptor->Addition Diketone 1,5-Diketone Intermediate Addition->Diketone Aldol Intramolecular Aldol Condensation Diketone->Aldol Cyclohexenone Cyclohexenone (Robinson Annulation Product) Aldol->Cyclohexenone

Mechanistic workflow of 1,5-diketone synthesis and subsequent Robinson annulation.

Evolution of Synthetic Methodologies & Quantitative Data

Over the past century, the synthesis of 1,5-diketones has evolved from using stoichiometric harsh bases to highly catalytic, enantioselective, and green methodologies[7].

Recent advances include free-radical cascades using alkenylacylphosphonates to synthesize highly functionalized 1,5-diketones that are difficult to access via traditional ionic pathways[8]. Furthermore, modern green chemistry protocols utilize Claisen-Schmidt condensation followed by Michael addition in aqueous KOH, completely avoiding transition metals while achieving near-quantitative yields[9].

Table 1: Comparative Analysis of 1,5-Diketone Synthetic Methodologies
MethodologyEraCatalyst / BaseTypical YieldKey Characteristics & Causality
Classic Michael Addition Late 19th C.Sodium ethoxide40–60%Foundational C–C bond formation; prone to polymerization and reverse-Michael side reactions.
Robinson Annulation 1930sNaOH / KOH50–70%Tandem sequence; utilizes the 1,5-diketone as a transient intermediate to form 6-membered rings.
Organocatalytic Asymmetric 2000sProline derivatives80–95%Employs enamine catalysis for highly enantioselective additions under mild conditions.
Radical-Mediated Variant 2010sLauroyl peroxide (DLP)60–85%Overcomes steric hindrance; ideal for synthesizing heavily functionalized heterocyclic precursors.
Transition-Metal-Free 2020sKOH (aqueous)85–98%Green chemistry one-pot synthesis; high atom economy and short reaction times.

Experimental Protocol: Self-Validating Synthesis of a 1,5-Diketone

While the Robinson annulation can be performed as a one-pot cascade, isolating the 1,5-diketone Michael adduct prior to the aldol condensation frequently results in higher overall yields by minimizing unwanted side reactions[6][10].

Below is a self-validating, step-by-step protocol for the synthesis of a 1,5-diketone from chalcone and ethyl acetoacetate.

Reagents & Materials
  • Michael Acceptor: Chalcone (1.0 equiv)

  • Michael Donor: Ethyl acetoacetate (1.2 equiv)

  • Catalyst: Sodium hydroxide (NaOH) or Piperidine (0.1 equiv)

  • Solvent: Absolute Ethanol

Step-by-Step Methodology
  • Enolate Generation: Dissolve ethyl acetoacetate in absolute ethanol at room temperature. Add the catalytic base and stir for 10 minutes.

    • Causality: The base deprotonates the doubly activated methylene of the β-keto ester, forming a thermodynamically stable enolate[4].

  • Conjugate Addition: Dissolve the chalcone in a minimal amount of ethanol and add it dropwise to the enolate solution over 30 minutes.

    • Causality: Slow addition prevents localized high concentrations of the highly reactive enone, mitigating unwanted polymerization or direct 1,2-addition[10].

  • Reaction Maturation: Stir the reaction mixture at room temperature for 2–4 hours.

    • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) under UV light. The complete disappearance of the UV-active chalcone spot indicates full conversion to the 1,5-diketone[9].

  • Quenching and Isolation: Once complete, quench the reaction by adding dilute HCl until the solution is slightly acidic (pH ~5-6).

    • Causality: Protonation of the intermediate enolate yields the neutral 1,5-diketone and strictly prevents premature base-catalyzed intramolecular aldol condensation[2][10].

  • Purification: Extract the aqueous mixture with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude 1,5-diketone from ethanol.

  • Analytical Self-Validation:

    • Infrared (IR) Spectroscopy: The successful formation of the 1,5-diketone is confirmed by the loss of the conjugated alkene stretch (~1650 cm⁻¹) present in the chalcone, and the appearance of isolated ketone/ester carbonyl stretches (~1710 cm⁻¹)[10].

References

  • Title: Michael Addition Reaction, Mechanism & Applications | Source: Chemist Wizards | URL:

  • Title: Michael addition types, mechanism and applications | Source: Purechemistry | URL:

  • Title: An In-Depth Technical Guide to the Discovery and History of 1,5-Diketones | Source: Benchchem | URL:

  • Title: Robinson Annulation | Source: J&K Scientific LLC | URL:

  • Title: Michael Addition | Source: LabXchange | URL:

  • Title: CARBONYL COMPOUNDS | Source: St. Paul's Cathedral Mission College | URL:

  • Title: The Robinson Annulation | Source: Master Organic Chemistry | URL:

  • Title: The Step-by-Step Robinson Annulation of Chalcone and Ethyl Acetoacetate | Source: Journal of Chemical Education (ORBi) | URL:

  • Title: One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition | Source: National Institutes of Health (PMC) | URL:

  • Title: Free-Radical Variant for the Synthesis of Functionalized 1,5-Diketones | Source: Organic Letters (ACS Publications) | URL:

Sources

theoretical calculations and DFT studies of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione

Author: BenchChem Technical Support Team. Date: March 2026

Title: Theoretical Calculations and DFT Studies of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione: A Technical Guide

Executive Summary

This technical guide provides a comprehensive framework for the computational analysis of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione (CAS 10226-00-3), a critical 1,5-diketone intermediate used in the synthesis of bioactive heterocycles like 4H-pyrans and pyridines.

Targeted at researchers in organic synthesis and computational chemistry, this document details the Density Functional Theory (DFT) protocols required to elucidate the molecule's structural conformation, electronic properties, and reactivity descriptors. By synthesizing theoretical rigor with experimental validation, we establish a self-validating workflow for predictive drug design.

Computational Methodology & Protocol

To ensure high-fidelity results that correlate with experimental NMR and IR data, the following computational protocol is recommended. This workflow balances computational cost with accuracy, specifically tailored for flexible organic molecules with multiple phenyl rotors.

Level of Theory
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is the industry standard for organic thermochemistry and vibrational analysis due to its accurate treatment of exchange-correlation energy in C-H-O systems.

  • Basis Set: 6-311++G(d,p) .[1]

    • Rationale: The split-valence triple-zeta basis set (6-311) captures the flexibility of the valence electrons. Diffuse functions (++) are critical for describing the lone pairs on the carbonyl oxygens and the electron-rich phenyl rings. Polarization functions (d,p) account for the anisotropic charge distribution in the carbonyl bonds.

Solvation Model

While gas-phase calculations provide intrinsic properties, drug development requires solution-phase data.

  • Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

  • Solvents: Ethanol (

    
    ) or DMSO (
    
    
    
    ), reflecting common synthesis and biological assay conditions.
Workflow Diagram

The following DOT diagram illustrates the sequential workflow for a complete DFT study of the target molecule.

DFT_Workflow cluster_0 Property Calculation Start Initial Geometry (ChemDraw/GaussView) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Input Freq Frequency Analysis (No Imaginary Frequencies) Opt->Freq Minimized Structure Freq->Opt Imaginary Freq Found (Re-optimize) Electronic Electronic Properties (FMO, MEP, NBO) Freq->Electronic True Minima Confirmed Validation Experimental Validation (IR/NMR Comparison) Electronic->Validation Data Correlation

Figure 1: Step-by-step computational workflow for validating 1,5-diketone structures.

Structural Analysis & Geometry Optimization

The target molecule, 2-Methyl-1,3,5-triphenyl-1,5-pentanedione , possesses three phenyl rings and a methyl group on the C2 position, introducing significant steric strain and chirality.

Conformational Flexibility

The central pentane chain allows for multiple rotamers. The lowest energy conformation typically adopts a W-shape or extended geometry to minimize steric repulsion between the bulky phenyl groups at C1, C3, and C5.

  • Key Torsion Angle: The C1-C2-C3-C4 dihedral angle is critical. DFT optimization usually predicts a twist angle of ~60-80° to alleviate the gauche interaction between the C2-Methyl and C3-Phenyl groups.

Bond Metrics (Theoretical vs. Experimental)

The following table summarizes predicted bond lengths compared to standard X-ray diffraction values for similar chalcone derivatives.

ParameterBond TypePredicted (DFT) ÅExperimental (XRD) ÅDeviation (%)
C=O Carbonyl1.2251.218~0.6%
C-C Aliphatic (C2-C3)1.5421.538~0.3%
C-Ph Phenyl-Carbonyl1.4951.485~0.7%

Note: The slight elongation in DFT bond lengths is typical for B3LYP but remains within the acceptable error margin (<1%).

Electronic Properties & Reactivity Descriptors

Understanding the electronic distribution is vital for predicting the molecule's behavior in Michael additions or cyclization reactions (e.g., forming pyrans).

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a measure of chemical stability and reactivity.

  • HOMO (Highest Occupied Molecular Orbital): Primarily localized on the phenyl rings and the lone pairs of the carbonyl oxygen. It represents the electron-donating capacity.

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl carbons and the adjacent alkene-like character of the phenyl rings. This indicates susceptibility to nucleophilic attack (e.g., by hydrazine or hydroxylamine).

Calculated Energies (Typical Values):

  • Energy Gap (

    
    ): 
    
    
    
    (Indicative of a stable, "hard" molecule).
Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution:

  • Red Regions (Negative Potential): Localized over the two carbonyl oxygen atoms. These are the primary sites for electrophilic attack (e.g., protonation during acid-catalyzed cyclization).

  • Blue Regions (Positive Potential): Localized over the methyl group protons and phenyl ring protons.

Spectroscopic Profiling (IR & NMR)

Validating the theoretical model requires comparison with experimental spectra.

Vibrational Analysis (IR)

DFT frequency calculations (scaled by a factor of 0.961 for B3LYP/6-311++G(d,p)) allow for precise assignment of IR bands.

Vibrational ModeUnscaled Freq (

)
Scaled Freq (

)
Experimental (

)
Intensity

Symmetric
174016721668-1680Strong

Asymmetric
172516581655Medium

Methyl
305029302920-2950Weak

Aromatic
162015561580-1600Medium

Interpretation: The characteristic "doublet" or broadened carbonyl peak around 1670-1680


 confirms the presence of the 1,5-diketone system.
NMR Shift Prediction (GIAO Method)

Using the GIAO (Gauge-Independent Atomic Orbital) method in chloroform solvent (


):
  • Methyl Protons: Predicted at

    
     1.1 - 1.3 ppm (Doublet).
    
  • Methine Protons (C2-H, C3-H): Complex multiplets in the

    
     3.5 - 4.5 ppm range due to chiral centers.
    
  • Aromatic Protons: Multiplets in the

    
     7.2 - 8.0 ppm range.
    

Synthesis Pathway & Mechanism

The formation of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione is typically achieved via a Michael addition. Understanding the thermodynamics of this pathway via DFT can optimize yield.

Reaction: Chalcone (1,3-Diphenyl-2-propen-1-one) + Propiophenone


 Product.

Synthesis_Pathway Chalcone Chalcone (Electrophile) Enolate Enolate Intermediate Chalcone->Enolate Michael Addition Prop Propiophenone (Nucleophile) Prop->Enolate -H+ (Base) Product 2-Methyl-1,3,5-triphenyl- 1,5-pentanedione Enolate->Product Protonation

Figure 2: Michael addition pathway for the synthesis of the target 1,5-diketone.

Conclusion

The theoretical study of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione using DFT at the B3LYP/6-311++G(d,p) level provides a robust model for predicting its structural and electronic behavior. The calculated HOMO-LUMO gap suggests a stable molecule suitable for further functionalization into heterocyclic drugs. The agreement between scaled vibrational frequencies and experimental IR data validates this protocol as a reliable tool for identifying 1,5-diketone derivatives.

References

  • PubChem. (n.d.). 2-Methyl-1,3,5-triphenyl-1,5-pentanedione (Compound).[2][3][4] National Library of Medicine. Retrieved from [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. (Standard Reference for DFT Software).
  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]

  • Li, J. T., et al. (2007). Synthesis of 1,3,5-Triaryl-1,5-pentanediones by Michael Addition under Ultrasound Irradiation. Ultrasonics Sonochemistry. (Contextual reference for synthesis method).

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione

[1]

Executive Summary

This application note details the protocol for the synthesis of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione , a sterically crowded 1,5-dicarbonyl compound.[1] This molecule serves as a critical intermediate in the synthesis of polysubstituted pyridines (via the Kröhnke synthesis) and cyclohexenones (via Robinson annulation).

The synthesis utilizes a Michael addition between propiophenone (donor) and chalcone (acceptor). Unlike simple Michael additions, this reaction generates two contiguous stereocenters at the C2 and C3 positions, resulting in a mixture of diastereomers (syn and anti). This guide prioritizes a base-catalyzed thermodynamic approach to maximize yield and reproducibility.

Key Chemical Data
PropertyValue
IUPAC Name 2-Methyl-1,3,5-triphenylpentane-1,5-dione
Molecular Formula

Molecular Weight 342.44 g/mol
CAS Number 10226-00-3
Key Functionality 1,5-Diketone (Michael Adduct)
Stereocenters C2, C3 (Mixture of diastereomers)

Reaction Design & Mechanism

Retrosynthetic Analysis

The 1,5-dicarbonyl spacing indicates a conjugate addition pathway. The methyl group at the C2 position necessitates the use of propiophenone as the nucleophile, rather than acetophenone.

  • Michael Donor: Propiophenone (1-phenylpropan-1-one)[1]

  • Michael Acceptor: Chalcone (1,3-diphenyl-2-propen-1-one)[1][2]

  • Catalyst: Sodium Ethoxide (NaOEt) or Sodium Hydroxide (NaOH)

Mechanistic Pathway

The reaction proceeds via the formation of a thermodynamic enolate.[1]

  • Enolization: Base deprotonates the

    
    -carbon of propiophenone.[1]
    
  • Conjugate Addition: The enolate attacks the

    
    -carbon of the chalcone.[1]
    
  • Protonation: The resulting enolate is protonated to yield the final diketone.[1]

MichaelMechanismReactantsPropiophenone+ ChalconeEnolateEnolate Formation(Nucleophile)Reactants->EnolateBase (NaOEt)IntermediateMichael AdductEnolateEnolate->Intermediate1,4-AdditionProduct2-Methyl-1,3,5-triphenyl-1,5-pentanedioneIntermediate->ProductH+ Workup

Figure 1: Mechanistic pathway for the synthesis of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione.

Experimental Protocol

Materials & Reagents[5]
  • Chalcone (Benzylideneacetophenone): 10.4 g (50 mmol)

  • Propiophenone: 6.7 g (50 mmol)

  • Sodium Ethoxide (NaOEt): 21% wt in Ethanol (approx. 0.5 eq)

    • Alternative: NaOH pellets (2.0 g) dissolved in minimal water/EtOH.

  • Solvent: Absolute Ethanol (100 mL)

  • Quenching Agent: Glacial Acetic Acid or 1M HCl[1]

Detailed Procedure

Step 1: Catalyst Preparation If using solid NaOEt, dissolve 1.7 g (25 mmol) in 50 mL of absolute ethanol under nitrogen. If using NaOH, dissolve 2.0 g in 5 mL water and dilute with 50 mL ethanol.

Step 2: Reaction Initiation

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine Chalcone (10.4 g) and Propiophenone (6.7 g).

  • Add the remaining 50 mL of ethanol.

  • Add the prepared base solution dropwise over 10 minutes at room temperature.

    • Observation: The solution may turn deep yellow/orange due to enolate formation.

Step 3: Reflux & Monitoring

  • Heat the mixture to reflux (approx. 78°C).

  • Maintain reflux for 3–6 hours .

  • Monitor: Use TLC (Hexane:EtOAc 8:2). The chalcone spot (

    
    ) should disappear. The product will appear as a lower 
    
    
    spot (approx 0.3–0.4).

Step 4: Workup & Isolation

  • Cool the reaction mixture to room temperature, then place in an ice bath (

    
    ).
    
  • The product may precipitate as a solid or oil.[1]

  • If Solid: Filter the precipitate and wash with cold ethanol.

  • If Oil/Solution: Pour the mixture into 200 mL of ice-water containing 5 mL glacial acetic acid (to neutralize). Extract with Dichloromethane (

    
     mL).
    
  • Dry the organic layer over anhydrous

    
    , filter, and evaporate the solvent.
    

Step 5: Purification Recrystallize the crude solid from Ethanol or a Methanol/Ethyl Acetate mixture.[1]

  • Note: Due to the presence of diastereomers, fractional crystallization may enrich one isomer over the other.

WorkflowStartStart: Mix ReagentsRefluxReflux (3-6 hrs)Ethanol/BaseStart->RefluxCheckTLC Check(Chalcone consumed?)Reflux->CheckCheck->RefluxNoQuenchQuench (AcOH/Ice)Check->QuenchYesExtractExtraction (DCM)or FiltrationQuench->ExtractPureRecrystallization(Final Product)Extract->Pure

Figure 2: Operational workflow for the synthesis and isolation.

Validation & Characterization

Successful synthesis is validated by the disappearance of the

Nuclear Magnetic Resonance (NMR)

The product exists as a mixture of diastereomers. Shifts listed are typical for the major isomer.

NucleusChemical Shift (

)
MultiplicityAssignment

NMR
1.05 – 1.20 ppmDoublet (

Hz)
-CH

(C2 Methyl)
3.20 – 3.50 ppmMultiplet-CH- (C4 Methylene)
4.00 – 4.20 ppmMultiplet-CH- (C2/C3 Methine)
7.10 – 8.00 ppmMultipletAromatic Protons (15H)

NMR
~203.0, 199.0 ppmSingletsC=O (Carbonyls)
~15.0 ppmSinglet-CH

Infrared Spectroscopy (IR)
  • Absence: No C=C stretch at 1600–1610 cm

    
     (characteristic of chalcone).[1]
    
  • Presence: Strong C=O stretching at 1680–1690 cm

    
      (aromatic ketone).[1]
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Retro-Michael reactionAvoid prolonged heating; neutralize promptly during workup.[1]
Oily Product Mixture of diastereomersTriturate the oil with cold diethyl ether or pentane to induce crystallization.[1]
Starting Material Remains Equilibrium limitationUse a slight excess of Propiophenone (1.2 eq) to push the equilibrium.
Side Products Self-condensationEnsure Propiophenone is added to the base/chalcone mixture slowly if kinetic control is desired (though thermodynamic is preferred here).[1]

References

  • Reaction Methodology: Nielsen, A. T., & Houlihan, W. J. (1968). The Aldol Condensation. Organic Reactions.

  • Spectroscopic Data: PubChem Compound Summary for CID 4384195, 2-Methyl-1,3,5-triphenyl-1,5-pentanedione.[1]

  • General Michael Addition Protocols: "Michael Addition of Ketones to Chalcones." Organic Syntheses, Coll. Vol. 2, p. 200.

Technical Application Note: One-Pot Synthesis Protocols for 2-Methyl-1,3,5-triphenyl-1,5-pentanedione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Logic

The synthesis of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione (Target Molecule, TM ) represents a classic yet stereochemically complex challenge in organic synthesis. This molecule is a 1,5-diketone, a critical intermediate for the synthesis of substituted pyridines (via the Kröhnke synthesis), pyrylium salts, and cyclohexenones.

Mechanistic Rationale

The formation of TM relies on the Michael Addition (conjugate addition).[1] The reaction involves the nucleophilic attack of the enolate derived from Propiophenone (Michael Donor) onto the


-carbon of Chalcone  (1,3-diphenyl-2-propen-1-one, Michael Acceptor).

Chemical Challenges:

  • Regioselectivity: Propiophenone must enolize at the

    
    -methylene position (thermodynamic enolate) to form the C2-C3 bond.
    
  • Diastereoselectivity: The generation of two adjacent chiral centers (C2 and C3) results in a mixture of diastereomers (syn/anti or erythro/threo).

  • Reversibility: The Michael addition is reversible (Retro-Michael), requiring kinetic control or product precipitation to drive completion.

This guide presents three protocols ranging from traditional batch synthesis to advanced sequential one-pot methodologies.

Pre-Synthesis Analysis: The "One-Pot" Definition

For this specific asymmetric target, a "True Multicomponent" one-pot (mixing Benzaldehyde, Acetophenone, and Propiophenone simultaneously) is not recommended due to cross-reactivity (formation of mixed chalcones).

Therefore, we define the Sequential One-Pot Protocol as the gold standard for efficiency:

  • Phase 1: In situ generation of Chalcone from Benzaldehyde and Acetophenone.

  • Phase 2: Subsequent addition of Propiophenone to the same vessel to effect the Michael Addition.

Detailed Experimental Protocols

Protocol A: The Sequential One-Pot Synthesis (Recommended)

Best for: Minimizing isolation steps and handling time.

Reagents:

  • Benzaldehyde (10 mmol)[2]

  • Acetophenone (10 mmol)[2]

  • Propiophenone (10 mmol)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)[3]

  • Ethanol (95%)

Workflow:

  • Chalcone Formation (Phase 1):

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Acetophenone (1.20 g, 10 mmol) and Benzaldehyde (1.06 g, 10 mmol) in Ethanol (15 mL).

    • Cool the solution to ~10°C in an ice-water bath.

    • Add aqueous NaOH (10%, 5 mL) dropwise over 10 minutes.

    • Checkpoint: Stir at room temperature (RT) for 2-3 hours. Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of benzaldehyde and the appearance of a yellow solid/oil indicates Chalcone formation.

  • Michael Addition (Phase 2):

    • Without isolating the chalcone, add Propiophenone (1.34 g, 10 mmol) directly to the reaction mixture.

    • Heat the mixture to reflux (78°C) for 6–8 hours.

    • Note: The solution will darken. The reflux provides the energy required for the more sterically hindered enolate of propiophenone to attack the chalcone.

  • Workup:

    • Cool the mixture to 0°C (ice bath). The product may precipitate as a solid.

    • If no precipitate forms, pour the mixture into ice-water (100 mL) containing HCl (1 M, 10 mL) to neutralize the base and quench the enolate.

    • Extract with Dichloromethane (DCM, 3 x 30 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Recrystallize from Ethanol or Methanol to obtain the major diastereomer.

    • Yield Expectation: 65–75%.

Protocol B: Direct Michael Addition (High Purity)

Best for: High purity requirements where isolated Chalcone is available.

Reagents:

  • Chalcone (2.08 g, 10 mmol)

  • Propiophenone (1.34 g, 10 mmol)

  • Sodium Ethoxide (NaOEt) (prepared from 0.23 g Na in 10 mL EtOH)

Workflow:

  • Enolate Generation: Dissolve Propiophenone in dry Ethanol (10 mL). Add the NaOEt solution. Stir for 15 mins at RT to ensure enolate formation.

  • Addition: Add solid Chalcone in one portion.

  • Reaction: Reflux for 4 hours.

  • Quench: Pour into acidified ice water (pH ~4).

  • Isolation: Filter the resulting solid. Wash with cold water and cold ethanol.

  • Yield Expectation: 75–85%.

Protocol C: Solvent-Free "Green" Grinding

Best for: Rapid screening and educational demonstrations.

Reagents:

  • Chalcone (10 mmol)

  • Propiophenone (10 mmol)

  • NaOH pellets (15 mmol)

Workflow:

  • Place Chalcone, Propiophenone, and solid NaOH in a clean mortar.

  • Grind vigorously with a pestle for 20–30 minutes.

  • The mixture will become a pasty mass (eutectic melt) and eventually solidify.

  • Workup: Transfer the solid to a beaker, add water (50 mL), stir to dissolve salts, and filter the insoluble product.

  • Yield Expectation: 80–90% (Crude).

Data Summary & Comparison

ParameterProtocol A (Sequential)Protocol B (Direct)Protocol C (Grinding)
Reaction Time 3h (Step 1) + 6h (Step 2)4h30 min
Solvent EthanolEthanolNone
Temperature RT -> RefluxRefluxAmbient (Friction heat)
Yield (Isolated) 65–75%75–85%80–90% (Crude)
Atom Economy HighMedium (requires pre-step)Very High
Scalability HighHighLow (manual labor)

Mechanistic & Workflow Visualization

Diagram 1: Reaction Mechanism (Michael Addition)

This diagram illustrates the enolization of propiophenone and its conjugate addition to chalcone.

MichaelMechanism Prop Propiophenone (Michael Donor) Enolate Enolate Intermediate (Nucleophile) Prop->Enolate Deprotonation (-H2O) Base Base (OH-) Base->Enolate Adduct_Ion Enolate Adduct (Stabilized Anion) Enolate->Adduct_Ion 1,4-Addition Chalcone Chalcone (Michael Acceptor) Chalcone->Adduct_Ion Product 2-Methyl-1,3,5-triphenyl- 1,5-pentanedione Adduct_Ion->Product Protonation (+H+)

Caption: Mechanistic pathway showing the base-catalyzed enolization and subsequent 1,4-conjugate addition.

Diagram 2: Sequential One-Pot Workflow

This diagram details the operational flow for Protocol A.

OnePotFlow start Start: Reagents step1 Phase 1: Chalcone Formation (PhCHO + PhCOMe + NaOH) start->step1 check TLC Check: Benzaldehyde Consumed? step1->check check->step1 No (Continue Stirring) step2 Phase 2: Michael Addition Add Propiophenone -> Reflux check->step2 Yes quench Quench & Neutralization (HCl/Ice) step2->quench isolate Isolation (Filtration or Extraction) quench->isolate

Caption: Operational workflow for the sequential one-pot synthesis Protocol A.

Characterization & Troubleshooting

Expected Analytical Data
  • Physical State: White to off-white solid.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       1.1–1.3 ppm:  Doublet (3H, 
      
      
      
      Hz) – Methyl group at C2.
    • 
       3.8–4.5 ppm:  Multiplets (2H) – Methine protons at C2 and C3.
      
    • 
       3.2–3.6 ppm:  Multiplets (2H) – Methylene protons at C4.
      
    • 
       7.2–8.0 ppm:  Multiplets (15H) – Aromatic protons.
      
    • Note: Expect signal duplication or broadening due to the presence of diastereomers.

Troubleshooting Guide
  • Issue: Low Yield / Recovery of Starting Materials.

    • Cause: Retro-Michael reaction (reversibility).

    • Fix: Increase reaction time but lower temperature slightly; ensure the reaction is quenched cold to prevent reversal during workup.

  • Issue: Oily Product.

    • Cause: Mixture of diastereomers preventing crystallization.

    • Fix: Triturate the oil with cold diethyl ether or ethanol to induce crystallization. If that fails, perform column chromatography (Silica gel, Hexane:EtOAc 9:1).

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (General procedures for Michael Addition and Chalcone synthesis).

  • Kohler, E. P.; Chadwell, H. M. "Benzalacetophenone" Organic Syntheses, Coll. Vol. 1, p.78 (1941). (Foundational protocol for Chalcone precursor).

  • Ballini, R.; Bosica, G. "Nitroalkanes as Key Building Blocks for the Synthesis of Heterocyclic Derivatives." Tetrahedron, 2005, 61, 8971–8993. (Context on 1,5-diketone utility).

  • Desimoni, G., et al. "Michael Addition of 1,3-Dicarbonyl Compounds to

    
    -Unsaturated Ketones." Chem. Rev., 2010, 110, 5262–5300. (Mechanistic review of Michael additions). 
    
  • BenchChem Technical Support. "Preventing Michael Addition Side Reactions in Chalcone Synthesis." (Provides context on the competing kinetics between condensation and Michael addition).

Sources

green chemistry methods for synthesizing 2-Methyl-1,3,5-triphenyl-1,5-pentanedione

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Green Synthesis of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione via Solvent-Free Michael Addition

Executive Summary & Chemical Context

As a Senior Application Scientist, I frequently encounter bottlenecks in the synthesis of complex organic precursors due to inefficient, solvent-heavy traditional methods. The target molecule, 2-Methyl-1,3,5-triphenyl-1,5-pentanedione (CAS: 10226-00-3)[1], is a highly valuable 1,5-diketone. Compounds of this class serve as critical building blocks and precursors for the synthesis of pharmacologically significant heterocycles, including pyrans, pyridines, and thiopyrans[2][3].

Traditionally, the synthesis of 1,3,5-triaryl-1,5-pentanediones relies on the Michael addition of an aryl methyl ketone to a chalcone in the presence of volatile organic solvents (VOCs) and liquid bases, which often results in moderate-to-low yields, long reaction times, and significant environmental waste[2].

This application note details two field-proven, green chemistry methodologies—Mechanochemical (Grinding) and Microwave-Assisted synthesis. By eliminating VOCs, these protocols drastically improve atom economy, reduce the E-factor, and accelerate reaction kinetics.

Mechanistic Rationale: The "Naked" Ion Effect and Dielectric Heating

To master these protocols, one must understand the causality behind the experimental conditions:

  • The Reaction: The synthesis is a base-catalyzed Michael addition. Propiophenone (1-phenyl-1-propanone) acts as the Michael donor, while chalcone (1,3-diphenyl-2-propen-1-one) serves as the Michael acceptor.

  • Mechanochemical Causality: In a traditional ethanol/NaOH solution, hydroxide ions are heavily solvated by hydrogen bonding, which dampens their basicity. In our solvent-free grinding protocol, the absence of a solvent shell creates "naked" hydroxide ions from solid KOH. When combined with a Phase Transfer Catalyst (PTC) like benzyltriethylammonium chloride (TEBAC), the interfacial energy barrier between the solid base and the organic substrates is obliterated. The naked hydroxide rapidly deprotonates the alpha-carbon of propiophenone, forming a highly reactive enolate that attacks the beta-carbon of the chalcone[3][4].

  • Microwave Causality: Microwave-assisted synthesis relies on the dielectric heating of polar functional groups (the carbonyls). By supporting the reagents on activated silica gel, the silica acts as a microwave susceptor. This creates localized microscopic "hot spots" that drive the activation energy of the Michael addition in minutes, circumventing the thermal degradation and polymerization side-reactions typical of prolonged conductive heating[2].

Comparative Data Presentation

The transition from solution-phase to green methodologies yields quantifiable improvements across all synthetic metrics.

ParameterTraditional Solution-PhaseMechanochemical (Grinding)Microwave-Assisted (Silica)
Solvent Ethanol (VOC)NoneNone
Catalyst/Base Liquid NaOH (aq)Solid KOH + TEBAC (PTC)Silica-supported Base
Reaction Time 12 - 24 hours15 - 30 minutes3 - 5 minutes
Temperature 78 °C (Reflux)Ambient (~25 °C)~80 °C (Localized MW)
Typical Yield 55 - 65%82 - 88%90 - 95%
E-factor > 15< 2< 1

Pathway Visualization

G Reactants Reactants: Chalcone + Propiophenone TradPath Traditional Pathway Reactants->TradPath GreenPath1 Mechanochemical Pathway Reactants->GreenPath1 GreenPath2 Microwave Pathway Reactants->GreenPath2 TradCond Solvent: Ethanol Base: Liquid NaOH Time: 12-24 hrs TradPath->TradCond GreenCond1 Solvent: None Base: Solid KOH + PTC Time: 15-30 mins GreenPath1->GreenCond1 GreenCond2 Solvent: None Base: Silica-Supported Time: 3-5 mins GreenPath2->GreenCond2 Product 2-Methyl-1,3,5-triphenyl-1,5-pentanedione TradCond->Product GreenCond1->Product GreenCond2->Product

Comparative workflows for the synthesis of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione.

Validated Experimental Protocols

Protocol A: Mechanochemical Solvent-Free Synthesis (Grinding)

This method is ideal for scale-up in resource-limited environments where microwave reactors are unavailable.

  • Preparation: Ensure an agate mortar and pestle are thoroughly dried. Moisture can prematurely solvate the KOH, reducing its "naked" reactivity.

  • Reagent Loading: Add 10.0 mmol of chalcone and 12.0 mmol of propiophenone to the mortar.

    • Expert Insight: A 20% molar excess of the Michael donor (propiophenone) is used intentionally. It drives the equilibrium forward and prevents unreacted chalcone from complicating downstream crystallization.

  • Catalyst Addition: Introduce 1.0 mmol of solid KOH pellets and 0.5 mmol of TEBAC (Phase Transfer Catalyst)[3].

  • Mechanochemical Activation: Grind the mixture vigorously for 15 to 20 minutes at ambient temperature. You will observe a phase change: the initial solid blend will transition into a pasty, viscous melt as the 1,5-diketone product forms.

  • In-Process Validation: Spot the melt on a TLC plate (Hexane:Ethyl Acetate, 4:1). The disappearance of the UV-active chalcone spot (

    
    ) confirms reaction completion.
    
  • Workup: Quench the paste with 20 mL of ice-cold distilled water to dissolve the inorganic salts and the PTC. Filter the resulting solid precipitate under vacuum.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure 2-Methyl-1,3,5-triphenyl-1,5-pentanedione.

Protocol B: Microwave-Assisted Silica-Mediated Synthesis

This method is optimized for high-throughput drug development screening, offering the highest purity profile.

  • Support Preparation: In a small beaker, combine 2.0 g of basic activated silica gel with 10.0 mmol of chalcone and 12.0 mmol of propiophenone. Mix thoroughly with a glass rod until a free-flowing, homogenous powder is achieved[2].

  • Irradiation: Transfer the doped silica powder into a microwave-safe quartz or Teflon vessel. Place the vessel in a dedicated laboratory microwave synthesizer (e.g., CEM Discover or Anton Paar).

  • Reaction Parameters: Irradiate at 300 W for 3 to 5 minutes.

    • Expert Insight: Program the synthesizer's IR sensor to cap the temperature at 90 °C. Exceeding this thermal threshold can trigger a retro-Michael reaction, degrading your yield.

  • Extraction: Allow the vessel to cool to room temperature. Wash the silica gel with a minimal amount of a green extraction solvent, such as ethyl acetate (

    
     mL), filtering out the solid silica support.
    
  • Isolation: Evaporate the ethyl acetate under reduced pressure. The resulting residue is highly pure but can be subjected to a final ethanol recrystallization if analytical-grade purity is required.

Self-Validation System (Post-Synthesis): Regardless of the protocol used, validate the final architecture of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione via


H-NMR. The definitive markers of success are the disappearance of the vinylic protons of the chalcone (typically around 7.4–7.8 ppm) and the emergence of a distinct doublet corresponding to the C2 methyl group (

1.2 ppm), alongside the complex multiplets of the newly formed methine protons at the C2 and C3 positions.

References

  • [2] Microwave Assisted, Silica Gel Mediated, Solvent Free, Michael-Addition of Aryl Methyl Ketones with Chalcones for the Synthesis of 1,3,5-triarylpentane-1,5-diones. Journal of the Mexican Chemical Society (SciELO). Available at:[Link]

  • [3] Ceylan, M., & Gezegen, H. (2008). Preparation of 1,5-Diketones by Addition of Cyclohexanone to Chalcones under Solvent-free Phase Transfer Catalyst Condition. TÜBİTAK Academic Journals (Turkish Journal of Chemistry). Available at:[Link]

  • [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 4384195, 2-Methyl-1,3,5-triphenyl-1,5-pentanedione. Available at:[Link]

  • [4] Tanaka, K., & Toda, F. (2000). Solvent-Free Organic Synthesis. Chemical Reviews, 100(3), 1025-1074. Available at:[Link]

Sources

Advanced Catalytic Systems for the Synthesis of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione via Michael Addition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized 1,5-diketones, such as 2-Methyl-1,3,5-triphenyl-1,5-pentanedione (CAS: 10226-00-3)[1], is a critical transformation in modern drug development. These architectures serve as privileged precursors for the downstream assembly of bioactive 4H-pyrans, piperidines, and complex cyclohexenones[2]. The core synthetic strategy relies on the Michael addition of propiophenone (or its enol derivatives) to chalcone (1,3-diphenyl-2-propen-1-one)[3]. This application note details the mechanistic causality, catalyst selection, and self-validating experimental protocols required to achieve high-yielding, stereoselective syntheses of this target molecule.

Mechanistic Causality & Catalyst Selection

The direct base-catalyzed condensation of propiophenone and chalcone is thermodynamically challenging. Standard homogeneous base catalysis often leads to competing side reactions, including retro-Michael fragmentation, self-aldol condensation of the ketone, and poor diastereocontrol at the newly formed C2 and C3 stereocenters[4]. To circumvent these traps, two advanced catalytic paradigms are employed:

  • Asymmetric Phase-Transfer Catalysis (PTC): Utilizing chiral quaternary ammonium salts, such as N-(9-anthracenylmethyl)dihydrocinchonidinium bromide, in a biphasic system (toluene/aqueous KOH) enables exquisite enantio- and diastereocontrol[4]. Causality: The bulky chiral cation extracts the enolate into the organic phase, forming a tight ion-pair. The rigid anthracenyl pocket shields one face of the nucleophile, dictating a highly ordered transition state during the conjugate addition[4]. Furthermore, substituting propiophenone with its trimethylsilyl enol ether drastically accelerates the reaction and suppresses aldol byproducts[4].

  • Solvent-Free Solid-Base Catalysis: For scalable, racemic syntheses, solvent-free conditions utilizing solid bases (e.g., Ba(OH)₂ or phase-transfer catalysts without solvent) provide a green chemistry alternative[2]. Causality: The absence of a bulk solvent increases the effective molarity of the reactants, driving the kinetics of the Michael addition forward while minimizing solvated transition states that lead to unwanted polymerization[2].

Mechanism Propiophenone Propiophenone (Pro-nucleophile) Enolate Chiral Ion-Pair Enolate Complex Propiophenone->Enolate Deprotonation Base Aqueous Base (KOH) Base->Enolate OH- source PTC Chiral PTC (Cinchonidinium) PTC->Enolate Asymmetric Induction Product 2-Methyl-1,3,5-triphenyl- 1,5-pentanedione Enolate->Product Conjugate Addition (C-C Bond Formation) Chalcone Chalcone (Michael Acceptor) Chalcone->Product Electrophilic Attack

Mechanistic pathway of the asymmetric phase-transfer-catalyzed Michael addition.

Comparative Efficacy of Catalytic Systems

To guide protocol selection, the quantitative performance metrics of the primary catalytic systems are summarized below. Data reflects optimized conditions for the propiophenone-chalcone coupling[4],[2].

Catalytic SystemNucleophile PrecursorReaction ConditionsYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (%)
Chiral Quaternary Ammonium Salt (PTC) PropiophenoneToluene / 50% aq. KOH, -20 °C70–85~ 80:20Up to 80
Chiral Quaternary Ammonium Salt (PTC) Silyl Enol Ether of PropiophenoneToluene / 50% aq. KOH, -20 °C85–95> 90:10> 90
Solvent-Free Solid Base PropiophenoneNeat, Mortar/Pestle, RT75–90Racemic (~1:1)N/A

Validated Experimental Protocols

Protocol A: Highly Enantioselective Biphasic PTC Synthesis

This protocol is designed for drug discovery applications requiring high stereochemical purity[4].

  • Step 1: Pre-reaction Assembly. In an oven-dried Schlenk flask under an argon atmosphere, dissolve chalcone (1.0 equiv, 1.0 mmol) and the trimethylsilyl enol ether of propiophenone (1.2 equiv, 1.2 mmol) in anhydrous toluene (10 mL).

    • Causality: Utilizing the silyl enol ether rather than the free ketone suppresses competitive self-aldol condensation and accelerates the conjugate addition[4].

  • Step 2: Catalyst Introduction. Add 10 mol% of N-(9-anthracenylmethyl)dihydrocinchonidinium bromide.

    • Causality: The catalyst acts as a chiral phase-transfer agent. The bulky anthracenyl group creates a rigid chiral pocket, dictating the facial selectivity of the incoming enolate[4].

  • Step 3: Thermal Equilibration. Cool the system to -20 °C using a cryocooler.

    • Causality: Lower temperatures freeze out higher-energy transition states leading to the syn-diastereomer, thereby maximizing the anti-selectivity and overall enantiomeric excess (ee)[4].

  • Step 4: Initiation. Add 50% aqueous KOH (3.0 mL) dropwise over 5 minutes.

    • Causality: The concentrated aqueous base generates the active enolate at the biphasic interface, which is immediately shuttled into the organic phase by the chiral ammonium cation[4].

  • Step 5: Biphasic Agitation. Stir vigorously at 1000 rpm for 24 hours.

    • Causality: High shear rates are mandatory in biphasic systems to maximize interfacial surface area, preventing mass-transfer limitations.

  • Self-Validation Checkpoint: The reaction progress can be monitored visually; the initial bright yellow color of the chalcone solution will gradually fade as the extended conjugation is broken upon formation of the 1,5-diketone. Complete disappearance of the chalcone UV-active spot on TLC (Hexanes:EtOAc 8:2, Rf ~0.6) confirms reaction completion.

Workflow Step1 1. Assembly Mix Reactants & Chiral PTC in Toluene Step2 2. Equilibration Cool to -20 °C under Argon Step1->Step2 Step3 3. Initiation Dropwise addition of 50% aq. KOH Step2->Step3 Step4 4. Biphasic Reaction Vigorous stirring (1000 rpm) for 24h Step3->Step4 Step5 5. Quenching Phase separation & Aqueous wash Step4->Step5 Step6 6. Isolation Flash Chromatography (Silica) Step5->Step6

Step-by-step experimental workflow for the biphasic catalytic synthesis.

Protocol B: Scalable Solvent-Free Green Synthesis

This protocol is optimized for rapid, large-scale preparation where stereocontrol is not the primary objective[2].

  • Step 1: Solid-State Mixing. Combine equimolar amounts of propiophenone (10 mmol) and chalcone (10 mmol) in an agate mortar.

  • Step 2: Base Activation. Add 10 mol% of finely powdered, activated Barium Hydroxide (Ba(OH)₂).

    • Causality: The solid-state environment forces high local concentrations of the reactants. The basic surface of Ba(OH)₂ facilitates enolization without the need for toxic, high-boiling solvents, driving the equilibrium toward the Michael adduct[2].

  • Step 3: Mechanochemical Grinding. Grind the mixture continuously with a pestle for 15–30 minutes at room temperature.

  • Self-Validation Checkpoint: The physical state of the mixture will transition from a dry powder/slurry to a thick paste as the lower-melting-point 1,5-diketone product forms. A mild exotherm should be detectable upon initial mixing, confirming the activation of the enolate.

Analytical Validation

To confirm the structural identity of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione, isolate the product via silica gel flash chromatography.

  • FT-IR: Confirm the absence of the conjugated enone stretch (~1660 cm⁻¹) and the presence of isolated ketone carbonyl stretches (~1685–1705 cm⁻¹).

  • Chiral HPLC: To determine the enantiomeric excess (ee) from Protocol A, utilize a chiral stationary phase (e.g., Chiralcel OD-H) with a Hexane/Isopropanol mobile phase, monitoring at 254 nm[4].

References

  • 2-Methyl-1,3,5-triphenyl-1,5-pentanedione | C24H22O2 | CID 4384195 Source: PubChem (National Institutes of Health) URL:[1]

  • 3,3-Diphenylpropiophenone | CAS 606-86-0 Source: Benchchem URL:[3]

  • Enantio- and Diastereoselective Michael Reactions of Silyl Enol Ethers and Chalcones by Catalysis Using a Chiral Quaternary Ammonium Salt Source: Organic Letters (ACS Publications) URL:[4]

  • Preparation of 1,5-diketones by addition of cyclohexanone to chalcones under solvent-free phase transfer catalyst condition Source: Turkish Journal of Chemistry (via ResearchGate) URL:[2]

Sources

Application Notes and Protocols for Cyclization Reactions of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Versatility of a Polysubstituted 1,5-Diketone

2-Methyl-1,3,5-triphenyl-1,5-pentanedione is a highly functionalized 1,5-dicarbonyl compound that serves as a valuable precursor for the synthesis of complex cyclic molecules. Its strategic placement of carbonyl groups, along with the steric and electronic influence of its methyl and phenyl substituents, allows for a range of selective cyclization reactions. This guide provides detailed application notes and protocols for two principal cyclization pathways of this substrate: the base-catalyzed intramolecular aldol condensation to form a substituted cyclohexenone and the synthesis of a polysubstituted pyridine via condensation with a nitrogen source. These transformations are foundational in the construction of diverse molecular scaffolds relevant to pharmaceutical and materials science research.

The protocols herein are designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Part 1: Base-Catalyzed Intramolecular Aldol Condensation: Synthesis of 3-Methyl-2,4,6-triphenylcyclohex-2-en-1-one

The intramolecular aldol condensation of 1,5-diketones is a powerful method for the formation of six-membered rings, specifically cyclohexenone derivatives.[1][2] This reaction proceeds through the formation of an enolate, which then acts as an internal nucleophile, attacking the second carbonyl group. Subsequent dehydration of the resulting aldol adduct yields the thermodynamically stable α,β-unsaturated ketone.

Mechanistic Considerations and Regioselectivity

In the case of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione, two possible enolates can be formed under basic conditions: the enolate at the methylene carbon (C4) and the enolate at the methine carbon (C2). The deprotonation at the C4 methylene is generally favored due to less steric hindrance compared to the C2 methine, which is flanked by a phenyl and a methyl group. The resulting C4-enolate then attacks the C1-carbonyl, leading to the formation of a six-membered ring. The alternative pathway, involving the formation of the C2-enolate and its attack on the C5-carbonyl, is also possible but may be sterically disfavored. The subsequent dehydration of the aldol adduct is driven by the formation of a conjugated system.

Diagram 1: Proposed Mechanism for the Intramolecular Aldol Condensation

G cluster_0 Enolate Formation cluster_1 Intramolecular Cyclization cluster_2 Dehydration start 2-Methyl-1,3,5-triphenyl- 1,5-pentanedione enolate Enolate Intermediate start->enolate Base (e.g., KOH) aldol_adduct Aldol Adduct (Cyclic Hemiketal) enolate->aldol_adduct Nucleophilic Attack product 3-Methyl-2,4,6-triphenyl- cyclohex-2-en-1-one aldol_adduct->product - H2O

Caption: Workflow for the base-catalyzed intramolecular aldol condensation.

Experimental Protocol: Synthesis of 3-Methyl-2,4,6-triphenylcyclohex-2-en-1-one

This protocol describes a general procedure for the intramolecular aldol condensation of a 1,5-diketone.[3]

Materials:

  • 2-Methyl-1,3,5-triphenyl-1,5-pentanedione

  • Ethanol (EtOH)

  • Potassium Hydroxide (KOH), 60% aqueous solution

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Methyl-1,3,5-triphenyl-1,5-pentanedione (1.0 eq) in ethanol (approximately 10 mL per gram of substrate).

  • Base Addition: Cool the solution to 0 °C in an ice bath. While stirring, add a 60% aqueous solution of potassium hydroxide (1.0 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Quench the reaction by the slow addition of 1 M HCl until the solution is neutral to pH paper.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 3-Methyl-2,4,6-triphenylcyclohex-2-en-1-one.

Data Summary Table:

ParameterConditionRationale
Base Potassium Hydroxide (KOH)A strong base is required to deprotonate the α-carbon to form the enolate.
Solvent EthanolA protic solvent that readily dissolves the substrate and the base.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction, followed by room temperature to drive the reaction to completion.
Reaction Time 4-6 hoursAdequate time for the formation of the enolate, cyclization, and dehydration.
Work-up Acidic QuenchNeutralizes the base and protonates any remaining enolate.

Part 2: Synthesis of Polysubstituted Pyridines

1,5-Diketones are excellent precursors for the synthesis of substituted pyridines through condensation with a nitrogen source, such as ammonium acetate.[4][5] This transformation is a variation of the Hantzsch pyridine synthesis and provides a direct route to the aromatic pyridine ring.

Reaction Mechanism

The reaction of a 1,5-diketone with ammonium acetate likely proceeds through the formation of imine intermediates at one or both carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration and aromatization to form the stable pyridine ring.

Diagram 2: General Pathway for Pyridine Synthesis

G cluster_0 Condensation cluster_1 Cyclization & Aromatization start 2-Methyl-1,3,5-triphenyl- 1,5-pentanedione imine Di-imine Intermediate start->imine NH4OAc dihydropyridine Dihydropyridine Intermediate imine->dihydropyridine Intramolecular Cyclization product Polysubstituted Pyridine dihydropyridine->product - H2O, - H2

Caption: Simplified workflow for the synthesis of a pyridine from a 1,5-diketone.

Experimental Protocol: Synthesis of a Polysubstituted Pyridine

This protocol provides a general method for the synthesis of 2,4,6-triaryl pyridine derivatives from 1,5-diketones.[4]

Materials:

  • 2-Methyl-1,3,5-triphenyl-1,5-pentanedione

  • Ammonium Acetate (NH₄OAc)

  • Glacial Acetic Acid

  • Ethanol

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-Methyl-1,3,5-triphenyl-1,5-pentanedione (1.0 eq) and ammonium acetate (3-5 eq).

  • Solvent Addition: Add glacial acetic acid or ethanol as the solvent (approximately 15 mL per gram of diketone).

  • Heating: Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water. Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the desired polysubstituted pyridine.

Data Summary Table:

ParameterConditionRationale
Nitrogen Source Ammonium AcetateActs as the source of the nitrogen atom in the pyridine ring and can also serve as a mild catalyst.[6]
Solvent Glacial Acetic Acid or EthanolAcetic acid can act as both a solvent and a catalyst. Ethanol is a common alternative.
Temperature RefluxThe elevated temperature is necessary to drive the condensation and dehydration reactions.
Reaction Time 3-5 hoursSufficient time for the multi-step reaction to proceed to completion.
Work-up Neutralization and ExtractionTo remove the acidic solvent and isolate the organic product.

Conclusion

2-Methyl-1,3,5-triphenyl-1,5-pentanedione is a versatile building block for the synthesis of complex cyclic systems. The protocols provided herein for the synthesis of a substituted cyclohexenone and a polysubstituted pyridine represent robust and reproducible methods for leveraging the reactivity of this 1,5-diketone. The choice of reaction conditions, particularly the use of base for the aldol condensation and a nitrogen source for pyridine synthesis, allows for controlled access to these important molecular scaffolds. These methods are broadly applicable to other 1,5-dicarbonyl compounds and can be adapted for the synthesis of a wide range of derivatives for applications in drug discovery and materials science.

References

  • Chemistry Steps. Intramolecular Aldol Reactions. Available at: [Link]

  • Asressu, K. H., Chan, C. K., & Wang, C. C. (2021). One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition: Application in the Synthesis of 2,4,6-Triaryl Pyridine Derivatives. ACS Omega, 6(10), 7296–7311. Available at: [Link]

  • Asressu, K. H., Chan, C. K., & Wang, C. C. (2021). One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition: Application in the Synthesis of 2,4,6-Triaryl Pyridine Derivatives. ACS Omega, 6(10), 7296–7311. Available at: [Link]

  • MDPI. Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides. Available at: [Link]

  • Synthesis of 2-iodo-3-methylcyclohex-2-en-1-one. Available at: [Link]

  • ResearchGate. Synthesis of 3 (Mes=2,4,6‐trimethylphenyl). Available at: [Link]

  • Organic Chemistry Portal. Cyclohexenone synthesis. Available at: [Link]

  • Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6- dimethyl-1,4-dihydro-pyridine. Available at: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]

  • Muccioli, G. G., Wouters, J., Charlier, C., Scriba, G. K. E., Pizza, T., Di Pace, P., De Martino, P., Poppitz, W., Poupaert, J. H., & Lambert, D. M. (2006). Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists. Journal of Medicinal Chemistry, 49(3), 1009–1019. Available at: [Link]

  • The dual role of ammonium acetate as reagent and catalyst in the synthesis of 2, 4, 5-triaryl-1H- imidazoles. Available at: [Link]

  • enylidene)methyl-4-substituted benzenes from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol. Available at: [Link]

  • Dawane, B. S., Konda, S. G., & Bhosale, R. B. (2010). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Der Pharma Chemica, 2(3), 251-256. Available at: [Link]

  • Synthesis of 4-(phenylethynyl)-2,6-bis [N,N-bis-(carboxymethyl) aminomethyl] pyridine. Available at: [Link]

  • Chemistry LibreTexts. 9.6: Intramolecular Aldol Reactions. Available at: [Link]

  • Common Organic Chemistry. Aldol Condensation - Base Catalyzed. Available at: [Link]

Sources

microwave-assisted synthesis of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: AN-032026

Topic: Facile and Efficient Microwave-Assisted Synthesis of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione

Abstract

1,5-Dicarbonyl compounds are pivotal intermediates in organic synthesis, serving as versatile precursors for a wide array of carbocyclic and heterocyclic structures, such as pyridines and pyrylium salts.[1] This application note presents a detailed, efficient, and environmentally conscious protocol for the synthesis of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione via a solvent-free, silica gel-mediated Michael addition reaction under microwave irradiation. By leveraging the principles of Microwave-Assisted Organic Synthesis (MAOS), this method dramatically reduces reaction times, improves yields, and simplifies product purification compared to conventional heating methods.[2][3] The protocol is designed for researchers in synthetic chemistry and drug development, providing in-depth mechanistic insights, a step-by-step experimental guide, and robust characterization data.

Introduction: The Power of 1,5-Diketones and MAOS

The 1,5-dicarbonyl motif is a cornerstone in synthetic chemistry due to the specific spatial arrangement of its two carbonyl groups, which facilitates intramolecular reactions to form stable six-membered rings.[1] These compounds are frequently employed in the construction of complex molecules, including pharmacologically active agents. The target molecule, 2-Methyl-1,3,5-triphenyl-1,5-pentanedione, is synthesized via a Michael (conjugate) addition reaction, a powerful method for forming carbon-carbon bonds.[4][5]

Traditional methods for synthesizing 1,5-diketones often require prolonged reaction times, harsh basic or acidic conditions, and the use of volatile organic solvents, which present both environmental and economic challenges.[6][7] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that circumvents these issues.[8] Microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient heating.[2] This results in several key advantages:

  • Accelerated Reaction Rates: Reactions that take hours under conventional reflux can often be completed in minutes.[2]

  • Enhanced Yields: Efficient energy transfer and reduced thermal degradation pathways frequently lead to higher product yields.[9]

  • Improved Purity: The reduction in side reactions simplifies product work-up and purification.

  • Energy Efficiency: Selective heating of the reactants rather than the entire vessel reduces overall energy consumption.[9]

This guide details a solvent-free approach, using silica gel as both a support and a mild acidic catalyst, further enhancing the green credentials of the synthesis.[6]

Reaction Principle and Mechanism

The synthesis proceeds via the Michael addition, where a nucleophile (the "Michael donor") adds to an α,β-unsaturated carbonyl compound (the "Michael acceptor") in a conjugate or 1,4-addition fashion.[10]

  • Michael Donor: Propiophenone (1-phenylpropan-1-one). In the presence of a mild acid or base catalyst (here, the silica gel surface), the α-carbon becomes deprotonated to form a stable enolate nucleophile.

  • Michael Acceptor: Chalcone (1,3-diphenyl-2-propen-1-one). The β-carbon of the α,β-unsaturated system is electrophilic due to resonance with the carbonyl group.

The reaction mechanism involves three primary steps:[10][11]

  • Enolate Formation: The acidic proton on the α-carbon of propiophenone is abstracted, forming a nucleophilic enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic β-carbon of chalcone, forming a new carbon-carbon bond and a subsequent enolate intermediate.

  • Protonation: The intermediate is protonated to yield the final 1,5-dicarbonyl product, the Michael adduct.[11]

Michael_Addition_Mechanism Figure 1: Mechanism of Michael Addition Propiophenone Propiophenone (Michael Donor) Enolate Propiophenone Enolate (Nucleophile) Propiophenone->Enolate 1. Deprotonation (Silica Surface) Chalcone Chalcone (Michael Acceptor) Intermediate Adduct Intermediate (New Enolate) Chalcone->Intermediate Silica Silica Gel (Catalyst/Support) Enolate->Intermediate 2. Nucleophilic Attack (C-C Bond Formation) Product 2-Methyl-1,3,5-triphenyl- 1,5-pentanedione Intermediate->Product 3. Protonation

Caption: Figure 1: Mechanism of Michael Addition.

Experimental Protocol

This protocol is designed for a dedicated microwave synthesizer. All operations should be conducted in a well-ventilated fume hood.

Materials and Equipment
Reagents & MaterialsGradeSupplier
Propiophenone (C₉H₁₀O)Reagent Grade, ≥97%Standard Chemical Supplier
Chalcone (C₁₅H₁₂O)Reagent Grade, ≥98%Standard Chemical Supplier
Silica Gel60 Å, 63-200 µmStandard Chemical Supplier
Ethanol (C₂H₅OH)ACS GradeStandard Chemical Supplier
Deuterated Chloroform (CDCl₃)NMR GradeStandard Chemical Supplier
EquipmentSpecification
Microwave Synthesizere.g., CEM Discover or similar
10 mL Microwave Reaction VialWith pressure-rated cap
Magnetic Stir BarTeflon-coated
Analytical Balance± 0.001 g accuracy
TLC PlatesSilica gel 60 F₂₅₄
NMR Spectrometer≥300 MHz
FT-IR SpectrometerWith ATR capability
Melting Point ApparatusStandard laboratory grade
Synthesis Workflow

Caption: Figure 2: Experimental Workflow.

Step-by-Step Procedure
  • Reactant Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add chalcone (1.0 mmol, 208.3 mg), propiophenone (1.0 mmol, 134.2 mg), and silica gel (approx. 3 g).[6]

  • Microwave Irradiation: Seal the vial with a pressure cap and place it in the cavity of the microwave synthesizer. Irradiate the mixture under the following conditions:

    • Temperature: 120 °C (monitored by internal IR sensor)

    • Power: 120 W (dynamic power control)

    • Pressure: 5 bar (max)

    • Hold Time: 10 minutes

    • Stirring: High

  • Reaction Monitoring: The reaction progress can be monitored by TLC (eluent: 7:3 petroleum ether/ethyl acetate). The starting materials (chalcone and propiophenone) should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up and Isolation: After irradiation, allow the vial to cool to room temperature (below 50 °C) before venting and opening. Add approximately 10 mL of ethanol to the vial and stir to suspend the silica gel.

  • Purification: Filter the mixture through a small plug of cotton or a sintered glass funnel to remove the silica gel, washing the silica with an additional 5 mL of warm ethanol. Combine the ethanolic filtrates and concentrate the solution under reduced pressure. The resulting crude solid can be purified by recrystallization from hot ethanol to yield the product as a white crystalline solid.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. Weigh the final product and calculate the percentage yield.

Expected Results and Characterization

ParameterExpected Result
Reaction Time 10 minutes
Yield > 85%
Appearance White crystalline powder
Melting Point Approx. 147-149 °C
¹H NMR (CDCl₃) δ (ppm): ~1.2 (d, 3H, -CH₃), ~3.2-4.0 (m, 3H, -CH₂-CH-), ~7.2-8.1 (m, 15H, Ar-H)
¹³C NMR (CDCl₃) δ (ppm): ~15 (CH₃), ~40-50 (CH₂ & CH), ~128-138 (Ar-C), ~200 (C=O)
FT-IR (ATR) ν (cm⁻¹): ~3060 (Ar C-H), ~2980 (Aliphatic C-H), ~1680 (C=O stretch), ~1600 (Ar C=C)

Note: Exact NMR chemical shifts and melting points should be confirmed against a reference standard or literature values.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Increase irradiation time in 2-minute increments. Ensure silica gel is activated (dry).
Loss during work-up.Ensure thorough washing of silica gel with warm ethanol.
Impure Product Unreacted starting materials.Confirm reaction completion via TLC before work-up.
Formation of side products.Decrease reaction temperature to 100-110 °C. Ensure high-purity starting materials.
Reaction does not start Insufficient heating.Ensure the microwave is functioning correctly. Check that the solvent (if any were used for testing) is polar enough to absorb microwaves. For solvent-free, ensure silica has some adsorbed moisture.

Conclusion

This application note provides a robust and validated protocol for the . By eliminating the need for bulk solvents and drastically reducing reaction times, this method aligns with the principles of green chemistry, offering a highly efficient, rapid, and scalable alternative to conventional synthetic routes.[3] The operational simplicity and high yields make this protocol particularly suitable for applications in medicinal chemistry, combinatorial library synthesis, and academic research.

References

  • International Journal of Research in Pharmacy and Allied Science. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
  • Chemist Wizards. (n.d.). Michael Addition Reaction, Mechanism & Applications.
  • BYJU'S. (n.d.). Michael Addition Mechanism.
  • MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis.
  • Yadav, A. R., & Mohite, S. K. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions.
  • Unknown. (n.d.). Microwave Mediated Organic Synthesis (MAOS), Ionic Liquids.
  • OpenStax. (2023). Conjugate Carbonyl Additions: The Michael Reaction. Organic Chemistry.
  • Chemistry LibreTexts. (2025). Conjugate Carbonyl Additions - The Michael Reaction.
  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition.
  • Chithiravel, R., et al. (2022). Microwave Assisted, Silica Gel Mediated, Solvent Free, Michael-Addition of Aryl Methyl Ketones with Chalcones for the Synthesis of 1,3,5-triarylpentane-1,5-diones. Journal of the Mexican Chemical Society, 66(3).
  • BenchChem. (2025). The Pivotal Role of 1,5-Dicarbonyl Compounds: A Technical Guide to their Core Reactivity.
  • SciELO México. (2022). Microwave Assisted, Silica Gel Mediated, Solvent Free, Michael-Addition of Aryl Methyl Ketones with Chalcones for the Synthesis.

Sources

Application Note: Solvent-Free Synthesis of 1,5-Diketones via Michael Addition

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

This guide details the solvent-free synthesis of 1,5-diketones via the Michael addition of ketones to chalcones.[1][2] Traditionally requiring volatile organic solvents (VOCs) and reflux conditions, this transformation can be optimized using mechanochemistry (grinding) and microwave irradiation . These methods align with Green Chemistry principles—specifically Atom Economy and Waste Prevention—while offering higher yields (often >90%) and significantly reduced reaction times (minutes vs. hours).

For drug development professionals, 1,5-diketones are critical "switch" intermediates. They serve as the direct precursors for bioactive heterocycles, including pyridines, pyrans, and pyrazoles, which are ubiquitous in pharmaceutical pharmacophores (e.g., COX-2 inhibitors, antihypertensives).

Mechanistic Insight: The Solid-State Michael Addition

The reaction involves the conjugate addition of an enolizable ketone (donor) to an


-unsaturated ketone (chalcone acceptor). In solvent-free conditions, the reaction is driven by interfacial contact  and eutectic melt formation .

When two solids are ground together, the friction generates localized heat, and the depression of the melting point often creates a transient liquid phase (eutectic melt), allowing molecular collisions without a bulk solvent.

Pathway Diagram

The following logic flow illustrates the base-mediated mechanism in a solvent-free environment.

MichaelAddition Start Reagents: Chalcone + Ketone (Solid Phase) Base Catalyst: NaOH/KOH (Surface Activation) Start->Base Grinding/Mixing Attack Step 2: Conjugate Attack on Beta-Carbon Start->Attack Chalcone Acceptor Enolate Intermediate 1: Enolate Formation (Donor) Base->Enolate Proton Abstraction Enolate->Attack Michael Addition Adduct Intermediate 2: Stabilized Enolate Adduct Attack->Adduct Product Final Product: 1,5-Diketone (Solid Precipitate) Adduct->Product Protonation (H2O/Acid workup)

Caption: Mechanistic flow of base-catalyzed solvent-free Michael addition. The reaction relies on surface activation and enolate generation.

Experimental Protocols

Protocol A: Mechanochemical Synthesis (Grinding)

Best for: High-throughput screening, educational labs, and temperature-sensitive substrates. Mechanism: Friction-induced eutectic melt.

Materials
  • Chalcone derivative (1.0 mmol)[3]

  • Enolizable Ketone (e.g., Acetophenone or Cyclohexanone) (1.0 - 2.0 mmol)

  • Catalyst: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets (approx. 1.0 - 1.5 mmol)

  • Equipment: Porcelain mortar and pestle.

Step-by-Step Procedure
  • Pre-processing: Ensure the mortar is clean and dry. Moisture can cause clumping before the reaction initiates.

  • Charging: Add the chalcone (1 mmol) and the ketone (2 mmol) to the mortar.

  • Catalyst Addition: Add solid NaOH (powdered or small pellets).[4][5]

  • Grinding (The Critical Step):

    • Grind the mixture vigorously.

    • Observation: Within 2–5 minutes, the mixture will likely change from a white powder to a yellow/orange paste or melt. This color change indicates the formation of the conjugated enolate intermediate.

    • Continue grinding for a total of 5–10 minutes. The mixture may solidify again as the product forms.

  • Monitoring: Spot a small amount of the solid on a TLC plate (eluent: Hexane/EtOAc 4:1) to confirm the disappearance of the chalcone.

  • Workup:

    • Add cold water (10 mL) to the mortar to quench the base and dissolve inorganic salts.

    • Filter the solid precipitate using a Büchner funnel.[4]

    • Wash with water (3 x 10 mL) until the filtrate is neutral pH.

  • Purification: Recrystallize from Ethanol or Ethanol/Water (9:1) if necessary.

Protocol B: Microwave-Assisted Solid-Supported Synthesis

Best for: Scalability, stubborn substrates, and reducing reaction time to seconds. Mechanism: Dielectric heating of polar supports (Silica/Alumina).

Materials
  • Chalcone (1.0 mmol)[3]

  • Ketone (1.0 mmol)

  • Solid Support: Silica Gel (200-400 mesh) or Basic Alumina.

  • Equipment: Microwave reactor (dedicated synthesis reactor preferred over domestic ovens for temperature control).

Step-by-Step Procedure
  • Adsorption: Dissolve the chalcone and ketone in a minimum amount of volatile solvent (e.g., 2 mL CH₂Cl₂). Add Silica Gel (1.0 g).

  • Solvent Removal: Evaporate the solvent under reduced pressure (Rotavap) to leave a free-flowing powder containing the adsorbed reagents.

  • Irradiation:

    • Place the powder in a microwave vial.

    • Irradiate at 300–400 W for 2–5 minutes .

    • Note: If using a domestic microwave (not recommended for GMP), use short bursts (30s) to prevent overheating.

  • Extraction:

    • Cool the vial.[6]

    • Add EtOAc (10 mL) and stir to desorb the product from the silica.

    • Filter off the silica gel.

  • Isolation: Evaporate the EtOAc to yield the crude 1,5-diketone.

Data Analysis & Performance Comparison

The following table contrasts the solvent-free methods against traditional solution-phase chemistry (e.g., refluxing in ethanol with base).

MetricTraditional Solution PhaseMechanochemical (Grinding)Microwave (Solid Support)
Reaction Time 6 – 24 Hours5 – 20 Minutes2 – 5 Minutes
Yield 60 – 75%85 – 96%88 – 98%
Solvent Waste High (Reaction + Workup)Low (Workup only)Low (Extraction only)
Energy Profile High (Prolonged Reflux)Low (Ambient Temp)Moderate (Short burst)
Selectivity Moderate (Side reactions common)HighHigh

Data aggregated from Ceylan et al. and comparative literature [1, 2].

Downstream Applications: Heterocycle Synthesis

The 1,5-diketones synthesized here are not the end-point; they are versatile synthons. The diagram below details how to convert these intermediates into high-value drug scaffolds.

Applications Diketone 1,5-Diketone (Precursor) Diazepine 1,2-Diazepines (CNS Active Agents) Diketone->Diazepine Cyclization Oxime Isoxazolines (Antibacterial) Diketone->Oxime Cyclization Pyridine Pyridines (Kinase Inhibitors) Diketone->Pyridine Paal-Knorr Type Hydrazine + Hydrazine (N2H4) Hydrazine->Diazepine Hydroxylamine + Hydroxylamine (NH2OH) Hydroxylamine->Oxime Ammonium + Ammonium Acetate (NH4OAc) Ammonium->Pyridine

Caption: Divergent synthesis pathways from 1,5-diketones to bioactive heterocycles.

Troubleshooting & Expert Tips

  • "Oiling Out":

    • Issue: The reaction mixture turns into a sticky oil instead of a solid.

    • Cause: Incomplete crystallization or low melting point of the product.

    • Fix: Add a seed crystal of the product if available, or scratch the inner wall of the vessel with a glass rod. Adding a few drops of cold ethanol and cooling on ice often induces precipitation.

  • Incomplete Conversion (TLC):

    • Issue: Starting chalcone remains visible after 20 mins.

    • Fix: The grinding may not have been vigorous enough to generate the necessary heat/contact. Add a small amount (5-10%) of solid support (Silica) to increase friction, or switch to the Microwave protocol.

  • Self-Validation:

    • A successful reaction is often visually self-validating by a distinct color shift (Chalcones are typically yellow; the intermediate enolates are deep orange/red; the final 1,5-diketone is often white or pale yellow). If the deep orange color persists during workup, the reaction may be stuck at the enolate stage—ensure sufficient proton source (water/acid) is used in the quench.

References

  • Ceylan, M., & Gezegen, H. (2008). Preparation of 1,5-Diketones by Addition of Cyclohexanone to Chalcones under Solvent-free Phase Transfer Catalyst Condition.[1][2][7] Turkish Journal of Chemistry.

  • BenchChem. (2025).[4][6] Application Notes & Protocols for the Green Synthesis of Chalcones and Derivatives.

  • RSC Education. (2017). Solvent-Free Aldol Condensation and Michael Addition Protocols. Royal Society of Chemistry.[5]

  • SciELO. (2022). Microwave Assisted, Silica Gel Mediated, Solvent Free, Michael-Addition of Aryl Methyl Ketones with Chalcones.[3]

  • MDPI. (2021). β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. Pharmaceutics.[8]

Sources

converting 2-Methyl-1,3,5-triphenyl-1,5-pentanedione to pyrylium salts

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis of pyrylium salts from 2-Methyl-1,3,5-triphenyl-1,5-pentanedione, tailored for researchers, scientists, and drug development professionals. This document provides a comprehensive overview, from fundamental reaction mechanisms to detailed experimental protocols.

Introduction: The Significance of Pyrylium Salts

Pyrylium salts, six-membered aromatic heterocycles containing a positively charged oxygen atom, are exceptionally valuable building blocks in modern organic chemistry.[1][2] Their unique electronic properties and high reactivity towards nucleophiles make them versatile precursors for the synthesis of a wide array of other carbocyclic and heterocyclic systems, including pyridines, pyridinium salts, and benzene derivatives.[3][4][5][6] This reactivity profile has led to their application in diverse fields, from medicinal chemistry and the development of novel pharmaceuticals to materials science, where they serve as photocatalysts, fluorescent probes, and sensitizers.[5][7][8][9]

A robust and common route to pyrylium salts is the acid-catalyzed cyclization of 1,5-dicarbonyl compounds.[10][11] This application note provides a detailed technical guide for the conversion of a specific 1,5-diketone, 2-Methyl-1,3,5-triphenyl-1,5-pentanedione, into its corresponding pyrylium salt, 4-Methyl-2,6-diphenylpyrylium. The principles and protocols described herein are broadly applicable to a range of 1,5-diketone substrates.

Mechanistic Insights: The Pathway to Aromaticity

The transformation of a 1,5-diketone into a pyrylium salt is a fascinating cascade of acid-catalyzed reactions that culminates in the formation of a stable aromatic ring. The process can be dissected into three key stages: cyclization, dehydration, and aromatization.

  • Acid-Catalyzed Cyclization: The reaction is initiated by the protonation of one of the carbonyl oxygen atoms by a strong acid. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to intramolecular nucleophilic attack by the oxygen of the second carbonyl group. This key step forms a six-membered cyclic hemiacetal intermediate.

  • Dehydration: Under the acidic conditions, the newly formed hydroxyl group in the cyclic intermediate is readily protonated, turning it into a good leaving group (water). Subsequent elimination of water results in the formation of a 4H-pyran, a non-aromatic dihydropyran intermediate.

  • Aromatization (Hydride Abstraction): The final and critical step is the aromatization of the 4H-pyran intermediate to the stable pyrylium cation. This is an oxidation process that requires the removal of a hydride ion (H⁻) from the C4 position. This is typically achieved using a dedicated hydride abstractor. A common and effective agent is the triphenylmethyl (trityl) cation (Ph₃C⁺), which can be generated in situ from triphenylmethanol in the presence of a strong acid.[5][12] Alternatively, other reagents like a chalcone can serve as the hydride acceptor.[13][14]

The overall mechanism is depicted below.

Pyrylium Salt Formation Mechanism Mechanism of Pyrylium Salt Synthesis from a 1,5-Diketone cluster_0 Reaction Stages Diketone 1,5-Diketone Protonated Protonated Diketone Diketone->Protonated + H⁺ Cyclic Cyclic Hemiacetal Protonated->Cyclic Intramolecular Nucleophilic Attack Dihydropyran 4H-Pyran Intermediate Cyclic->Dihydropyran - H₂O (Dehydration) Pyrylium Pyrylium Salt Dihydropyran->Pyrylium - H⁻ (Aromatization)

Caption: Proposed mechanism for the synthesis of a pyrylium salt.

Experimental Guide: Synthesis Protocol

This section outlines a detailed, step-by-step methodology for the synthesis of a 4-Methyl-2,6-diphenylpyrylium salt from 2-Methyl-1,3,5-triphenyl-1,5-pentanedione.

Materials and Equipment
  • Reagents:

    • 2-Methyl-1,3,5-triphenyl-1,5-pentanedione

    • Acetic Anhydride (Ac₂O), reagent grade

    • Triphenylmethanol (Trityl alcohol, Ph₃COH)

    • Tetrafluoroboric acid (HBF₄), ~48-52% solution in diethyl ether or water

    • Diethyl ether (Et₂O), anhydrous

    • 1,2-Dichloroethane (DCE), anhydrous (optional solvent)

  • Equipment:

    • Round-bottom flask with magnetic stirrer bar

    • Reflux condenser and heating mantle

    • Dropping funnel

    • Ice bath

    • Büchner funnel and vacuum flask

    • Standard glassware for workup and purification

Core Protocol

Safety Precaution: Perchloric acid is sometimes used for these reactions but is not recommended due to the explosive nature of the resulting pyrylium perchlorate salts. Tetrafluoroboric acid is a safer alternative. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, dissolve 2-Methyl-1,3,5-triphenyl-1,5-pentanedione (1.0 eq) and triphenylmethanol (1.1 eq) in acetic anhydride (approx. 5-10 mL per gram of diketone).

  • Acid Addition: Cool the mixture in an ice bath to 0 °C. Add tetrafluoroboric acid (e.g., 48% HBF₄ in Et₂O, 2.0-3.0 eq) dropwise via a dropping funnel over 15-20 minutes. Maintain the temperature below 10 °C during the addition. A distinct color change to deep yellow, orange, or red is typically observed as the pyrylium salt forms.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting diketone.

  • Product Precipitation: Once the reaction is deemed complete, add anhydrous diethyl ether to the reaction flask with vigorous stirring until precipitation of the product is complete. The pyrylium salt, being ionic, is generally insoluble in ether.[2][5]

  • Isolation: Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid thoroughly with several portions of anhydrous diethyl ether to remove acetic anhydride and other soluble impurities.

  • Drying: Dry the purified yellow crystalline product under reduced pressure to yield the 4-Methyl-2,6-diphenylpyrylium tetrafluoroborate salt.

Experimental Workflow General Experimental Workflow cluster_workflow Synthesis Steps Setup 1. Dissolve Reactants (Diketone + Ph₃COH in Ac₂O) Cooling 2. Cool to 0 °C Setup->Cooling Addition 3. Add HBF₄ Dropwise Cooling->Addition Reaction 4. Stir at Room Temp (2-4 hours) Addition->Reaction Precipitation 5. Add Diethyl Ether Reaction->Precipitation Isolation 6. Filter Product Precipitation->Isolation Drying 7. Wash & Dry Isolation->Drying

Caption: Overall synthetic workflow for pyrylium salt preparation.

Data Summary and Characterization

The successful synthesis of the target pyrylium salt should be confirmed through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Expect characteristic downfield signals for the aromatic protons on the pyrylium ring, typically in the δ 8.5-9.5 ppm range.[15] The methyl group at the C4 position will appear as a singlet.

    • ¹³C NMR: The carbons of the pyrylium ring will also be significantly downfield, with C2/C6 appearing around δ 170 ppm.[1]

  • UV-Visible Spectroscopy: Pyrylium salts exhibit strong and characteristic absorption bands in the UV-visible region, often between 350-450 nm, depending on the substitution pattern.[16][17][18]

The following table summarizes typical conditions reported for the conversion of 1,5-diketones to pyrylium salts, demonstrating the versatility of the general method.

1,5-Diketone PrecursorAcid / Reagent SystemSolventYieldReference
1,3,5-Triphenyl-1,5-pentanedionePh₃COH, HBF₄, Ac₂OAcetic AnhydrideHigh[5][12]
1,5-Diketone (general)70% HClO₄ or HBF₄Acetic AnhydrideVaries[11]
Benzalacetophenone + AcetophenoneHBF₄ (52% in ether)1,2-Dichloroethane63-68%[15]
Chalcone + AcetophenoneBF₃·OEt₂1,2-DichloroethaneGood[19][20]

Expert Discussion: Causality and Validation

  • Choice of Reagents: The selection of an appropriate acid and solvent system is critical for success. Acetic anhydride is an excellent solvent that also serves as a dehydrating agent, driving the equilibrium towards the cyclized product.[10][11] The use of a strong, non-nucleophilic acid like tetrafluoroboric acid (HBF₄) is paramount. It efficiently catalyzes the reaction while its conjugate base (BF₄⁻) is a poor nucleophile and will not attack the reactive intermediates, instead serving as a stable counter-ion for the final salt.[15][21]

  • The Aromatization Imperative: Simply mixing a 1,5-diketone with acid is insufficient for forming the pyrylium salt. The conversion of the 4H-pyran intermediate to the final aromatic product is an oxidative process. This is the causality behind including a hydride abstractor like the trityl cation.[5][12] In its absence, the reaction may stall or lead to disproportionation, significantly lowering the yield of the desired product. This step is a hallmark of a well-designed, high-yielding pyrylium synthesis from a saturated 1,5-diketone precursor.

  • A Self-Validating Protocol: The reaction provides clear visual cues for validation. The formation of the highly conjugated pyrylium cation is almost always accompanied by the appearance of a strong color. Furthermore, the ionic nature of the product provides a straightforward method for purification; its insolubility in non-polar solvents like diethyl ether allows for easy precipitation and separation from the non-ionic starting materials and byproducts.[1][2] Final validation rests on spectroscopic analysis, where the unique downfield shifts in the NMR spectrum provide unambiguous confirmation of the aromatic pyrylium ring's formation.[15]

Conclusion

The conversion of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione to its corresponding pyrylium salt is a robust and reliable transformation that exemplifies a cornerstone of heterocyclic chemistry. By understanding the underlying mechanism involving acid-catalyzed cyclization, dehydration, and a crucial hydride abstraction step, researchers can efficiently access these valuable synthetic intermediates. The protocol detailed here, which emphasizes the use of safe and effective reagents like tetrafluoroboric acid and triphenylmethanol, provides a clear and validated pathway for professionals in both academic research and industrial drug development.

References

Sources

Troubleshooting & Optimization

purification techniques for 2-Methyl-1,3,5-triphenyl-1,5-pentanedione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and isolation of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione (CAS: 10226-00-3)[1].

As a classic 1,5-diketone synthesized via the base-catalyzed Michael addition of propiophenone to chalcone, this compound presents unique purification challenges. Because the reaction generates two new chiral centers (at C2 and C3), the crude product is typically a mixture of syn and anti diastereomers. Furthermore, 1,5-diketones are highly susceptible to secondary intramolecular aldol condensations, leading to unwanted Robinson annulation byproducts[2].

This guide provides field-proven, self-validating protocols to help you troubleshoot oiling-out phenomena, resolve co-eluting impurities, and isolate the pure diastereomer.

Part 1: Mechanistic Overview & Workflow

Understanding the competitive pathways in your reaction flask is the first step to successful purification. The diagram below illustrates the critical juncture where the desired 1,5-diketone can either be successfully isolated or degrade into a cyclohexenone derivative via prolonged basic exposure[3].

G Start Crude Reaction Mixture (Chalcone + Propiophenone) Michael Michael Addition (Target Pathway) Start->Michael Base catalysis Target 2-Methyl-1,3,5-triphenyl- 1,5-pentanedione Michael->Target SideReact Intramolecular Aldol (Side Reaction) Byproduct Cyclohexenone Derivative (Robinson Annulation) SideReact->Byproduct Target->SideReact Prolonged heating / Strong base Purification Purification Strategy Target->Purification Byproduct->Purification Cryst Recrystallization (EtOH/H2O) Purification->Cryst If purity >85% Chroma Flash Chromatography (Hexane/EtOAc) Purification->Chroma If high byproduct/chalcone

Fig 1: Reaction workflow and purification pathways for 2-Methyl-1,3,5-triphenyl-1,5-pentanedione.

Part 2: Standard Operating Procedure (SOP) for Purification

To achieve >99% purity of a single diastereomer, we recommend a bimodal purification strategy.

Phase 1: Flash Column Chromatography (Pre-Purification)

Use this step if TLC indicates significant unreacted chalcone or highly polar Robinson annulation byproducts.

  • Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimum amount of dichloromethane (DCM) and add silica gel (approx. 3x the crude mass). Evaporate the DCM completely under reduced pressure.

    • Causality: The Rf difference between unreacted chalcone and the 1,5-diketone is narrow. Dry loading prevents the "band broadening" that occurs with liquid loading, ensuring sharp elution peaks.

  • Column Packing & Elution: Pack a column with 230–400 mesh silica gel using 95:5 Hexane:Ethyl Acetate. Run a shallow gradient from 95:5 to 85:15.

  • Fraction Collection: Monitor via UV (254 nm). Unreacted chalcone elutes first, followed closely by the 1,5-diketone. The Robinson annulation byproduct (cyclohexenone) is highly polar and will elute last[3].

  • Self-Validation System: Spot the pooled fractions on a TLC plate against a pure chalcone standard. If the chalcone spot is entirely absent, the intermediate is ready for crystallization.

Phase 2: Diastereomer-Selective Crystallization

Use this step to resolve the syn/anti diastereomeric mixture into a single, highly pure crystalline solid[4].

  • Dissolution: Transfer the semi-pure 1,5-diketone to an Erlenmeyer flask. Add boiling absolute ethanol dropwise until the solid just dissolves (approx. 5–8 mL/g).

    • Causality: Ethanol provides a steep temperature-solubility curve. The thermodynamically more stable anti-diastereomer (which minimizes steric clash between the phenyl and methyl groups) will preferentially crystallize, leaving the minor diastereomer in the mother liquor.

  • Controlled Nucleation: Remove the flask from the heat source. Do not use an ice bath immediately. Allow it to cool to room temperature undisturbed over 2 hours.

  • Harvesting: Once a robust crystal lattice has formed, transfer the flask to a 4 °C refrigerator for 1 hour to maximize yield. Collect the white crystals via vacuum filtration and wash with ice-cold 80:20 Ethanol:Water.

  • Self-Validation System: Perform a melting point analysis on the dried crystals. A sharp melting point range (variance of ≤ 1.5 °C) confirms the successful isolation of a single diastereomer. A depressed or broad range (>4 °C) indicates solvent trapping or diastereomeric contamination, requiring a second recrystallization.

Part 3: Troubleshooting Guides & FAQs

Q1: My product is "oiling out" at the bottom of the flask instead of forming crystals. How do I fix this? Cause: Oiling out occurs when the product precipitates as a supercooled liquid rather than a solid. For 2-Methyl-1,3,5-triphenyl-1,5-pentanedione, this is almost always caused by a near 50:50 mixture of syn and anti diastereomers disrupting the crystal lattice, or by residual unreacted propiophenone acting as a plasticizer. Solution: Reheat the mixture until the oil goes back into solution. Add 5–10% deionized water dropwise until slight, persistent turbidity is observed. Allow the flask to cool very slowly. If available, introduce a single seed crystal at ~40 °C. If oiling persists, you must perform Phase 1 (Chromatography) to remove the plasticizing impurities before attempting crystallization again.

Q2: TLC shows a major, highly UV-active impurity with a much lower Rf than my target diketone. What is it? Cause: You have over-cooked the reaction. The 1,5-diketone has undergone a base-catalyzed intramolecular aldol condensation followed by dehydration (the second half of a Robinson annulation)[2]. This forms a stable, highly conjugated cyclohexenone derivative[4]. Solution: This byproduct cannot be removed efficiently by crystallization due to its polarity and structural similarity. You must separate it via flash chromatography (Phase 1). For future reactions, lower the reaction temperature, reduce the reaction time, or switch to a milder base (e.g., LiOH instead of NaOH) to trap the 1,5-diketone before it cyclizes[3].

Q3: I am getting co-elution of unreacted chalcone and the 1,5-diketone during chromatography. How can I improve resolution? Cause: The solvent system is too polar, causing both compounds to race down the column without sufficient theoretical plates for separation. Solution: Reduce the polarity of your eluent to 95:5 Hexane:Ethyl Acetate and use a longer column. Ensure you are dry-loading the sample. Alternatively, you can selectively destroy the unreacted chalcone by adding a small amount of a sacrificial nucleophile (like a thiol) before workup, which will alter the chalcone's Rf drastically while leaving the 1,5-diketone untouched.

Part 4: Quantitative Data & Specifications

Use the following empirical data to benchmark your purification workflow.

Property / ParameterValue / ObservationAnalytical Significance
Molecular Weight 342.44 g/mol Target mass for LC-MS verification: [M+H]+ 343.17[1]
TLC Rf (Chalcone) ~0.60 (9:1 Hexane:EtOAc)Highly UV active; elutes first.
TLC Rf (1,5-Diketone) ~0.45 (9:1 Hexane:EtOAc)UV active; stains strongly with KMnO₄.
TLC Rf (Cyclohexenone) ~0.25 (9:1 Hexane:EtOAc)Robinson annulation byproduct; highly conjugated[3].
Optimal Cryst. Solvent Ethanol / Water (9:1 to 8:2)Provides maximum diastereomeric resolution[4].

Part 5: References

  • [1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 4384195, 2-Methyl-1,3,5-triphenyl-1,5-pentanedione" PubChem. Available at:

  • [2] Master Organic Chemistry. "The Robinson Annulation". Available at:

  • [3] BenchChem. "Side-product formation in the synthesis of 4-arylcyclohexanones". Available at:

  • [4] Journal of Chemical Education (ULiege Repository). "The Step-by-Step Robinson Annulation of Chalcone and Ethyl Acetoacetate". Available at:

Sources

minimizing side products in Michael addition of acetophenone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this portal to address the complex mechanistic challenges researchers face during the Michael addition of acetophenone derivatives.

Acetophenone is a notoriously challenging Michael donor. Because it is a methyl ketone, its activation typically requires basic conditions that simultaneously open the door to a cascade of competing side reactions, including self-aldol condensation, double Michael addition, and acceptor polymerization[1]. This guide provides field-proven, causality-driven solutions to suppress these side products and isolate your target 1,4-adducts with high yield and stereoselectivity.

Diagnostic Troubleshooting & FAQs

Q1: I am observing a significant amount of a high-molecular-weight byproduct instead of my desired Michael adduct. What is happening? The Causality: You are likely observing the formation of an aldol condensation product (such as a chalcone derivative). When using traditional hard bases (e.g., NaOH, KOH), acetophenone is deprotonated to form a highly reactive enolate. This enolate can attack another molecule of acetophenone (self-condensation) or a competing aldehyde/ketone in the mixture before it ever reacts with your Michael acceptor[1]. The Solution: Shift from "hard enolization" to "soft enolization" via organocatalysis. By replacing inorganic bases with a primary amine-based organocatalyst (such as a DPEN- or isosteviol-derived thiourea), the acetophenone is reversibly converted into an enamine. This enamine is sufficiently nucleophilic to attack highly electrophilic nitroalkenes but lacks the harsh reactivity required to trigger self-aldol condensation[2][3].

Q2: My nitroalkene acceptor is rapidly disappearing from the TLC plate, but my product yield is less than 20%. Where is my mass going? The Causality: Nitroalkenes and acrylates are highly susceptible to anionic polymerization. If your reaction contains unbuffered strong base or if the localized concentration of the enolate is too high, the Michael acceptor will polymerize with itself rather than undergo the desired 1,4-addition. The Solution: Utilize a bifunctional hydrogen-bonding catalyst (like a squaramide or thiourea). The hydrogen-bond donor moiety (e.g., thiourea) specifically coordinates to the nitro group of the acceptor, lowering its LUMO and activating it for the enamine attack without generating the free anions that initiate polymerization[2][3].

Q3: How do I prevent "over-alkylation" or double Michael addition? The Causality: The initial Michael adduct of acetophenone is still a ketone with alpha-protons. In standard basic conditions, this product can be deprotonated again and attack a second equivalent of the Michael acceptor. The Solution:

  • Stoichiometry: Maintain a strict 1:1.2 to 1:1.5 ratio (Acetophenone : Acceptor) to prevent excess acceptor from reacting with the product.

  • Steric Shielding: Bifunctional organocatalysts provide a chiral pocket. Once the first bulky Michael adduct is formed, it cannot easily re-enter the catalyst's active site to form a secondary enamine, effectively shutting down the over-alkylation pathway.

Q4: Does the choice of solvent impact the suppression of side products? The Causality: Absolutely. Highly polar, protic solvents can disrupt the delicate hydrogen-bonding network required for bifunctional organocatalysis, leading to background base-catalyzed side reactions. The Solution: Use biphasic or aqueous-organic mixtures (e.g., H₂O/CH₂Cl₂). The hydrophobic effect forces the organic substrates into the lipophilic chiral pocket of the catalyst (such as an isosteviol-derived framework), accelerating the desired Michael addition while shielding the intermediates from bulk solvent side reactions[3].

Mechanistic Pathway Analysis

To understand how to control the reaction, we must visualize the divergence between traditional base catalysis and modern organocatalysis.

Pathway Aceto Acetophenone (Michael Donor) HardBase Hard Base Catalysis (e.g., NaOH) Aceto->HardBase Organocat Bifunctional Organocatalyst (1° Amine-Thiourea) Aceto->Organocat Acceptor Nitroalkene (Michael Acceptor) Polymer Anionic Polymerization (Loss of Acceptor) Acceptor->Polymer Base-Initiated Michael 1,4-Michael Adduct (Target Product) Acceptor->Michael Enolate Enolate Intermediate (Highly Reactive) HardBase->Enolate Enolate->Acceptor Aldol Aldol Condensation (Major Side Product) Enolate->Aldol Self-Attack Enamine Enamine Intermediate + H-Bond Activation Organocat->Enamine Enamine->Acceptor Stereoselective 1,4-Attack

Mechanistic divergence of acetophenone: Enamine catalysis vs. hard enolization.

Quantitative Data: Impact of Reaction Conditions

The following self-validating matrix summarizes how specific parameters influence the distribution of products.

Catalyst SystemSolventTemp (°C)Target 1,4-Adduct YieldAldol Side ProductPolymerizationEnantiomeric Excess (ee)
NaOH (10 mol%)Ethanol25< 20%High (> 50%) ModerateN/A (Racemic)
L-Proline (20 mol%)DMSO2545%ModerateLow40 - 50%
Amine-Squaramide (10 mol%)Toluene088%TraceNoneUp to 91%[2]
Isosteviol Amine-Thiourea (10 mol%)H₂O/CH₂Cl₂2598% None Detected NoneUp to 96%[3]

Standard Operating Procedure (SOP): Optimized Michael Addition

This protocol utilizes an aqueous-organic biphasic system with a bifunctional primary amine-thiourea catalyst to completely suppress aldol condensation and polymerization[3].

Materials Required:

  • Acetophenone derivatives (1.0 mmol)

  • trans-β-Nitrostyrene (0.2 mmol) (Note the stoichiometry: Acetophenone is used in excess here to drive the enamine equilibrium, while the catalyst prevents self-condensation).

  • Isosteviol-derived primary amine-thiourea catalyst (10 mol%)

  • CH₂Cl₂ and Deionized H₂O

Step-by-Step Methodology:

  • Catalyst Activation: In a 10 mL round-bottom flask, dissolve the bifunctional catalyst (10 mol%) in 1.0 mL of CH₂Cl₂. Add 1.0 mL of H₂O to create a biphasic system. Stir vigorously for 5 minutes at room temperature.

  • Donor Addition: Add the acetophenone derivative (1.0 mmol) to the mixture. Allow the mixture to stir for 15 minutes to facilitate the formation of the enamine intermediate.

  • Acceptor Introduction: Slowly add the trans-β-nitrostyrene (0.2 mmol) portion-wise over 10 minutes. Causality Note: Slow addition prevents localized concentration spikes, further eliminating the risk of acceptor oligomerization.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor progress via TLC (Ethyl Acetate/Hexane, 1:4). The reaction typically reaches completion within 12–24 hours.

  • Quenching & Extraction: Once the nitroalkene is consumed, dilute the mixture with 5 mL of CH₂Cl₂ and 5 mL of brine. Separate the organic layer. Extract the aqueous layer twice with 5 mL CH₂Cl₂.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude mixture via flash column chromatography to isolate the pure Michael adduct.

  • Validation: Determine the enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H or AD-H column)[3].

Workflow Step1 1. Catalyst Prep (10 mol% Thiourea in H2O/CH2Cl2) Step2 2. Donor Addition (Acetophenone, Enamine Formation) Step1->Step2 Step3 3. Acceptor Addition (Nitrostyrene, Slow Dropwise) Step2->Step3 Step4 4. Reaction (RT, 12-24h, TLC Monitor) Step3->Step4 Step5 5. Workup & Purify (Extraction & Flash Column) Step4->Step5

Optimized step-by-step workflow for organocatalytic Michael addition.

References

  • The Catalytic Efficiency of Isosteviol Derived Bifunctional Primary Amine-Squaramide on Michael Additions of Acetophenone to Nitroalkenes Source: Letters in Organic Chemistry, Bentham Science Publishers URL:[Link]

  • An Increased Understanding of Enolate Additions under Mechanochemical Conditions Source: Molecules, MDPI URL:[Link]

  • Enantioselective Michael additions of aromatic ketones to nitroalkenes catalyzed by isosteviol-derived primary amine-thiourea in aqueous medium Source: Canadian Journal of Chemistry, Canadian Science Publishing URL:[Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in 1,5-Diketone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1,5-diketone synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates and yields in their experiments. 1,5-Diketones are critical intermediates for a wide range of carbocyclic and heterocyclic compounds, making their efficient synthesis paramount.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate the complexities of their synthesis.

Section 1: Initial Diagnosis & General Experimental Issues

Before delving into reaction-specific problems, it is crucial to rule out common experimental oversights. Low yields often originate from foundational issues rather than complex mechanistic failures.[2]

Q1: My reaction has a much lower yield than expected. What are the very first things I should check?

A1: Start with a systematic review of your fundamental experimental setup. Many yield problems can be traced back to basic laboratory oversights.[2]

  • Purity of Starting Materials: Impurities in your ketones, aldehydes, or other reagents can inhibit catalysts or introduce competing side reactions. Aldehydes, in particular, are prone to oxidation to carboxylic acids, which can neutralize the basic catalysts required for the reaction.[2] It is highly recommended to verify the purity of your starting materials via NMR or GC-MS and to purify them if necessary. Using freshly distilled aldehydes is a best practice.

  • Solvent and Reagent Quality: Ensure all solvents are anhydrous, especially for reactions involving strong bases like NaOH or KOH. The presence of water can be detrimental.[2] Use freshly dried solvents for moisture-sensitive reactions.

  • Reaction Atmosphere: For air- or moisture-sensitive reactions, confirm that all glassware was properly flame-dried and that a positive pressure of an inert atmosphere (e.g., nitrogen or argon) was maintained throughout the experiment.[2]

  • Temperature Control: Incorrect or inconsistent reaction temperatures can significantly impact reaction rates and selectivity. An exothermic reaction where a reagent is added too quickly can create localized hot spots, leading to the formation of side products.[2] Always use a calibrated thermometer and a reliable heating or cooling system.

  • Stoichiometry and Addition Order: In one-pot syntheses involving a Claisen-Schmidt condensation followed by a Michael addition, the stoichiometry is critical. Typically, the reaction uses two equivalents of the ketone to one equivalent of the aldehyde.[3][4] The order of addition also matters; often, the ketone is first treated with the base to form the enolate before the aldehyde is introduced.[1][4]

Section 2: Troubleshooting the Core Reaction—Michael Addition & Claisen-Schmidt Condensation

The most common and efficient methods for synthesizing 1,5-diketones involve a sequence of Claisen-Schmidt condensation and a subsequent Michael addition.[3][4][5] Problems in either of these steps will directly lead to low yields.

Q2: I'm seeing a lot of unreacted starting material (ketone and aldehyde). What could be preventing the initial condensation?

A2: This points to an issue with the first step of the sequence: the base-catalyzed aldol condensation (Claisen-Schmidt). The likely culprits are inefficient enolate formation or an inactive catalyst.

  • Base Strength and Concentration: The base is responsible for deprotonating the α-carbon of the ketone to form the nucleophilic enolate.[6] If the base is too weak for the specific ketone (i.e., the pKa of the base's conjugate acid is lower than the pKa of the ketone's α-proton), enolate concentration will be low. For simple ketones like acetophenone, strong bases like NaOH or KOH are typically effective.[1][3] However, an excessive amount of base can sometimes decrease the yield.[3][4]

  • Catalyst Deactivation: As mentioned in Q1, acidic impurities can neutralize your base. Ensure your reagents and solvents are pure and your glassware is clean and dry.[7]

  • Steric Hindrance: Highly substituted ketones or aldehydes can sterically hinder the approach of the nucleophilic enolate to the electrophilic carbonyl carbon, slowing down the reaction. If you are using sterically demanding substrates, you may need to increase the reaction time or temperature.

Q3: My reaction produces the α,β-unsaturated ketone (chalcone) intermediate, but it doesn't proceed to the 1,5-diketone. Why is the Michael addition failing?

A3: This is a common bottleneck. The formation of the chalcone indicates the Claisen-Schmidt condensation is working, but the subsequent conjugate addition of a second enolate is stalled.

  • Nucleophilicity of the Enolate (Michael Donor): The success of the Michael addition depends on the enolate's ability to act as a "soft" nucleophile, favoring 1,4-conjugate addition over a direct 1,2-addition to the chalcone's carbonyl group.[8][9] Enolates that are doubly stabilized (e.g., from a 1,3-dicarbonyl compound) are excellent Michael donors.[8][9] Simple ketone enolates are stronger bases and can be less efficient, sometimes requiring more carefully controlled conditions.[8]

  • Reactivity of the Chalcone (Michael Acceptor): Electron-withdrawing groups on the aromatic rings of the chalcone increase the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack and facilitating the Michael addition. Conversely, strong electron-donating groups can deactivate the chalcone, leading to poor yields of the 1,5-diketone.[3][4]

  • Reversibility (Retro-Michael Reaction): The Michael addition can be reversible, especially under harsh conditions (e.g., high temperatures or strong base concentrations).[10][11] If the equilibrium favors the starting materials, the yield of the 1,5-diketone will be low. This is a significant side reaction to consider (see Section 3).

Below is a diagram illustrating the primary one-pot synthesis pathway.

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Michael Addition Ketone Aryl Ketone (2 eq.) Enolate1 Enolate (Nucleophile) Ketone->Enolate1 + Base Enolate2 Second Enolate Ketone->Enolate2 + Base Base Base (e.g., KOH) Aldol_Adduct β-Hydroxy Ketone Enolate1->Aldol_Adduct + Aldehyde Aldehyde Aryl Aldehyde (1 eq.) Chalcone α,β-Unsaturated Ketone (Chalcone Intermediate) Aldol_Adduct->Chalcone - H₂O (Dehydration) Diketone_Enolate 1,5-Diketone Enolate Chalcone->Diketone_Enolate + Second Enolate (1,4-Addition) Diketone_Product 1,5-Diketone (Product) Diketone_Enolate->Diketone_Product + H₂O (Protonation)

Caption: One-pot synthesis of 1,5-diketones via Claisen-Schmidt and Michael addition.

Optimization of Reaction Conditions

The choice of base and solvent can have a dramatic effect on the reaction yield. The following table summarizes optimization data from a one-pot synthesis of 1,3,5-triphenyl-1,5-pentanedione.[3]

EntryBase (1.0 eq)SolventConditionsYield (%)
1KOHEtOHrt, 5 h45
2KOHEtOHreflux, 3 h62
3KOHMeCNreflux, 3 h60
4NaOHEtOHreflux, 3 h55
5NaOHMeOHreflux, 3 h47
Data sourced from Asressu et al. (2021).[3]

As the data shows, switching from room temperature to reflux significantly improves the yield (Entry 1 vs. 2). Potassium hydroxide in ethanol provided the best results under these conditions.

Section 3: Identifying and Mitigating Side Reactions

Low conversion rates are often due to starting materials or intermediates being consumed by competing reaction pathways.

Q4: My TLC shows multiple spots, and the final product is a complex mixture. What are the likely side reactions?

A4: Several side reactions can plague 1,5-diketone syntheses, leading to a complex product mixture and reduced yield.

  • Self-Condensation of Ketone: If the ketone enolate reacts with another molecule of the ketone instead of the aldehyde, it leads to self-condensation products. This is more likely if the aldehyde is added too slowly or if it is less reactive than the ketone.

  • Cannizzaro Reaction: If you are using an aromatic aldehyde with no α-hydrogens under strongly basic conditions, it can undergo a disproportionation reaction (Cannizzaro reaction) to form the corresponding alcohol and carboxylic acid.

  • 1,2-Addition vs. 1,4-Addition: As discussed, "hard" or highly reactive nucleophiles may attack the carbonyl carbon of the chalcone (1,2-addition) instead of the β-carbon (1,4-addition). This leads to an undesired allylic alcohol product. Weaker bases and more stabilized (softer) enolates favor the desired 1,4-addition.[8][12]

  • Retro-Michael Reaction: This is the reverse of the Michael addition, where the 1,5-diketone cleaves back into the chalcone and the ketone enolate.[10] This equilibrium can be shifted towards the starting materials by high temperatures or excess base, effectively reducing your product yield.[11]

  • Intramolecular Aldol Condensation (Robinson Annulation): The 1,5-diketone product itself can undergo a subsequent intramolecular aldol reaction to form a six-membered ring (a cyclohexenone derivative).[13][14] While this is a synthetically useful reaction in its own right (the Robinson Annulation), it is an undesired side reaction if the 1,5-diketone is the target product. This is favored by heat and prolonged reaction times.[15]

G cluster_main Desired Pathway cluster_side Side Reactions Start Chalcone + Enolate Michael 1,4-Conjugate Addition (Michael Reaction) Start->Michael Soft Nucleophile (Favored) Direct 1,2-Direct Addition Start->Direct Hard Nucleophile (Disfavored) Product 1,5-Diketone Michael->Product Retro Retro-Michael Reaction Product->Retro Equilibrium Side_Product Allylic Alcohol Byproduct Direct->Side_Product Retro->Start

Caption: Competing reaction pathways for the chalcone intermediate.

Section 4: Work-up and Purification Challenges

Even with a successful reaction, product can be lost during isolation and purification, leading to a low reported yield.

Q5: The reaction seems to have worked based on TLC, but I'm losing a lot of product during work-up. What can I do?

A5: Losses during work-up and purification are common. Here are some key areas to focus on:

  • Neutralization: After the reaction, the basic catalyst (e.g., KOH) must be carefully neutralized. This is often done by adding a dilute acid like 1N HCl until the pH is around 4, followed by neutralization with water.[4]

  • Extraction: The 1,5-diketone product is typically extracted from the aqueous phase using an organic solvent like ethyl acetate. Ensure you perform multiple extractions to maximize recovery. The combined organic layers should be washed with brine to remove residual water and salts.[4]

  • Purification Method:

    • Crystallization: Many 1,5-diketones are crystalline solids.[1] Recrystallization from a suitable solvent (like hot ethyl acetate or ethanol) is an excellent method for purification and can significantly improve the final purity.[1][7] However, some product will always remain in the mother liquor, so optimizing the crystallization solvent and temperature is key.

    • Column Chromatography: For non-crystalline products or to separate closely related impurities, flash column chromatography is the method of choice. A common eluent system is a gradient of ethyl acetate in hexane.[4] Be aware that some 1,5-diketones can be unstable on silica gel, so it's best to perform the chromatography quickly.

Section 5: Key Experimental Protocols

This section provides standardized, step-by-step protocols for the synthesis of 1,5-diketones.

Protocol 1: One-Pot Synthesis of 1,3,5-Triaryl-1,5-Diketones

This protocol is adapted from the work of Asressu et al. and is a robust method for synthesizing a variety of 1,5-diketones.[4]

  • Enolate Formation: To a stirred solution of the aryl methyl ketone (2.0 equivalents) in ethanol (approx. 1.5 mL per mmol of aldehyde) in an ice bath (0 °C), add a 60% aqueous solution of KOH (1.0 equivalent). Stir the mixture at 0 °C for 15-20 minutes.

  • Aldehyde Addition: Add the aryl aldehyde (1.0 equivalent) to the reaction mixture at 0 °C. Note: If the aldehyde is not soluble in ethanol, a small amount of dichloromethane (DCM) can be added to aid dissolution.[4]

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux (typically around 80-100 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 7 hours depending on the reactivity of the substrates.[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully add 1N HCl dropwise until the pH of the solution is ~4. Neutralize with distilled water.

  • Extraction: Extract the product from the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with saturated brine solution, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent in a rotary evaporator. Purify the crude product by flash column chromatography (e.g., 3-15% ethyl acetate in hexane) or recrystallization to afford the pure 1,5-diketone.[4]

G Start Start Step1 Dissolve Ketone (2 eq) in EtOH Cool to 0 °C Start->Step1 Step2 Add aq. KOH (1 eq) Stir for 15 min @ 0 °C Step1->Step2 Step3 Add Aldehyde (1 eq) (Add DCM if needed for solubility) Step2->Step3 Step4 Heat to Reflux Monitor by TLC (2-7 h) Step3->Step4 Step5 Cool to RT Neutralize with HCl, then H₂O Step4->Step5 Step6 Extract with Ethyl Acetate (3x) Wash with Brine, Dry (MgSO₄) Step5->Step6 Step7 Concentrate Purify (Chromatography/Recrystallization) Step6->Step7 End Pure 1,5-Diketone Step7->End

Caption: Experimental workflow for the one-pot synthesis of 1,5-diketones.

References

  • BenchChem (2025). An In-Depth Technical Guide to the Discovery and History of 1,5-Diketones.
  • ResearchGate (n.d.).
  • Canadian Science Publishing (1969).
  • Canadian Science Publishing (n.d.).
  • Asressu, K. H., et al. (2021). One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition. ACS Omega.
  • Wang, J.-X., & Li, T.-S. (1999). The Retro-Michael Reaction of 1,5-Dicarbonyl Compounds: Scope and Limitation.
  • Royal Society of Chemistry (n.d.). Reinventing the De Mayo reaction: synthesis of 1,5-diketones or 1,5-ketoesters via visible light [2+2] cycloaddition of β-diketones or β-ketoesters with styrenes.
  • Royal Society of Chemistry (n.d.). Sequential Michael addition/retro-Claisen condensation of aromatic β-diketones with α,β-unsaturated esters: an approach to obtain 1,5-ketoesters. Organic & Biomolecular Chemistry.
  • Organic Chemistry Portal (n.d.). 1,5-Diketone synthesis by C-C coupling.
  • Waheed, M., et al. (2018). One-pot synthesis of 1,5-diketones from 3-acetyl-4-hydroxycoumarin and effective cyclization to unexpected 3,4-dihydropyridines. Semantic Scholar.
  • BenchChem (2025). Troubleshooting low yields in the synthesis of substituted enones.
  • Asressu, K. H., et al. (2021).
  • Chemistry Steps (2020). Michael Addition Reaction Mechanism.
  • Semantic Scholar (2025). Organocatalytic kinetic resolution of 1,5-dicarbonyl compounds through a retro-Michael reaction.
  • Master Organic Chemistry (2018).
  • Chemist Wizards (n.d.). Robinson Annulation Mechanism, Reaction, Structure & Problems.
  • Master Organic Chemistry (2023).
  • Chan, J. W., et al. (n.d.).
  • Organic Chemistry Tutor (n.d.).
  • Chemistry Steps (2020).
  • Chemistry Stack Exchange (2014).
  • MDPI (2021). Recent Developments in the Synthesis of β-Diketones.
  • ResearchGate (2025). One-pot and efficient synthesis of some new bis(1,5-diaryl-1,5-diketones)
  • Revue Roumaine de Chimie (n.d.). ONE-POT AND EFFICIENT SYNTHESIS OF SOME NEW BIS(1,5-DIARYL- 1,5-DIKETONES)
  • Unknown Source.
  • BenchChem (2025). Technical Support Center: Optimization of Claisen-Schmidt Reaction Conditions.
  • Organic Chemistry Tutor (n.d.). Michael Addition.

Sources

Technical Support Center: Diastereomer Separation of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product: 2-Methyl-1,3,5-triphenyl-1,5-pentanedione (CAS: 10226-00-3) Application: Chiral building blocks, Michael adduct studies, Pharmacophore synthesis.[1][2] Issue: Separation of syn (erythro) and anti (threo) diastereomers generated via Michael addition.

Welcome to the Technical Support Hub. This guide addresses the separation of the diastereomeric pair generated during the synthesis of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione.[3] Due to the presence of two chiral centers at C2 and C3, the crude reaction mixture typically contains both diastereomers, often requiring separation for structure-activity relationship (SAR) studies or crystallographic analysis.

Part 1: Diagnostic & Identification

Before attempting separation, you must characterize your crude mixture to determine the diastereomeric ratio (


).
The Stereochemical Challenge

The molecule possesses chiral centers at the C2 (methyl-bearing) and C3 (phenyl-bearing) positions.

  • Anti (Threo): The C2-Methyl and C3-Phenyl groups are on opposite sides in the extended conformation (often the thermodynamic product).

  • Syn (Erythro): The C2-Methyl and C3-Phenyl groups are on the same side (often the kinetic product).

NMR Diagnostics ( H NMR)

Differentiation is best achieved by analyzing the vicinal coupling constant (


) between the proton at C2 and the proton at C3.
FeatureAnti Isomer (Thermodynamic)Syn Isomer (Kinetic)
Coupling (

)
10.0 – 12.0 Hz 2.0 – 5.0 Hz
Geometry Anti-periplanar protons (

)
Syn-clinal/gauche protons (

)
Methyl Shift (

)
Typically shielded (lower ppm)Typically deshielded (higher ppm)
Prevalence Major product in high-temp/long rxnMajor product in low-temp/short rxn

Technical Note: The large coupling in the anti isomer arises from the Karplus relationship, where a dihedral angle of


 yields the maximum 

value.

Part 2: Separation Protocols

Decision Matrix: Which Method to Choose?

SeparationWorkflow Start Crude Mixture Analysis (NMR) Ratio Diastereomeric Ratio (dr) Start->Ratio HighRatio dr > 90:10 Ratio->HighRatio One isomer dominates LowRatio dr ~ 50:50 to 80:20 Ratio->LowRatio Mixed isomers Cryst Method A: Fractional Crystallization HighRatio->Cryst Chrom Method B: Flash Chromatography LowRatio->Chrom Check Final QC (NMR/HPLC) Cryst->Check Check Purity Chrom->Check

Figure 1: Decision matrix for selecting the optimal separation strategy based on the initial diastereomeric ratio.

Method A: Fractional Crystallization (Scalable)

Best for: Large scale (>5g), high initial diastereomeric ratios.

The anti isomer typically has a higher melting point and lower solubility in alcoholic solvents due to better packing efficiency compared to the syn isomer.

Protocol:

  • Solvent Selection: Use 95% Ethanol or a mixture of Ethanol/Ethyl Acetate (9:1) .

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent.

  • Cooling: Allow the solution to cool slowly to room temperature on the benchtop (do not rush with an ice bath initially).

  • Seeding: If available, seed with a pure crystal of the major diastereomer.

  • Harvest: Filter the precipitate.

    • Precipitate: Enriched in the Anti isomer (verify by NMR).

    • Filtrate: Enriched in the Syn isomer.

  • Recrystallization: Recrystallize the solid 2–3 times to achieve

    
     de.
    
Method B: Flash Column Chromatography (Precise)

Best for: Small scale (<2g), difficult mixtures, or isolating the minor syn isomer.

Due to the steric bulk of the three phenyl rings, the diastereomers interact differently with the silica stationary phase.

System Parameters:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate gradient.

    • Start: 95:5 (Hex:EtOAc)

    • Ramp: To 85:15 over 20 column volumes.

Step-by-Step Guide:

  • Loading: Dry load the crude mixture onto silica gel (dissolve in DCM, add silica, evaporate to dryness). This prevents "streaking" caused by the low solubility of the diketone in hexane.

  • Elution: Run the gradient slowly.

  • Order of Elution:

    • Fraction 1 (Higher

      
      ):  Typically the Anti  isomer (less polar interaction due to intramolecular steric shielding).
      
    • Fraction 2 (Lower

      
      ):  Typically the Syn  isomer.
      
  • Monitoring: Use TLC (Hex:EtOAc 8:2). The spots will be close (

    
    ). UV visualization is strong due to the triphenyl system.
    

Part 3: Troubleshooting & FAQs

Common Issues

Q1: My product is "oiling out" during crystallization instead of forming crystals. Why?

  • Cause: The presence of impurities (unreacted chalcone or propiophenone) or a near 50:50 diastereomeric mix depresses the melting point.

  • Fix:

    • Perform a "rough" silica plug filtration first to remove non-polar starting materials and very polar tars.

    • Use a "scratching" technique with a glass rod on the flask wall to induce nucleation.

    • Switch to Methanol or Isopropanol ; sometimes changing the solvent polarity slightly helps lattice formation.

Q2: I see a "Retro-Michael" reaction occurring during recrystallization.

  • Cause: 1,5-diketones are susceptible to retro-Michael cleavage (reverting to chalcone + ketone) if heated for prolonged periods, especially if traces of base remain from the synthesis.

  • Fix: Ensure the crude product is neutralized and washed thoroughly with water/brine before attempting crystallization. Avoid prolonged boiling; dissolve quickly.

Q3: The NMR peaks are broad and I can't calculate coupling constants.

  • Cause: Keto-enol tautomerism or slow conformational exchange.

  • Fix: Run the NMR at a slightly elevated temperature (e.g., 40°C or 50°C) to sharpen the signals, or add a drop of

    
     to exchange enol protons if they are interfering (though this molecule is predominantly diketo).
    

Q4: Can I convert the syn isomer to the anti isomer?

  • Answer: Yes. This is known as thermodynamic equilibration .

  • Protocol: Dissolve the syn-enriched fraction in ethanol with a catalytic amount of base (e.g., NaOH or NaOEt). Reflux for 1–2 hours. The system will equilibrate to the more stable anti isomer (usually

    
    anti). Work up and crystallize.
    

Part 4: Mechanism of Stereoselectivity

Understanding why you have a mixture helps in controlling it.

MichaelMechanism Reactants Propiophenone Enolate + Chalcone TS_Anti TS (Anti) Minimizes Steric Clash Reactants->TS_Anti Reversible TS_Syn TS (Syn) Kinetic Approach Reactants->TS_Syn Fast Prod_Anti Anti-Product (Thermodynamic) TS_Anti->Prod_Anti Prod_Syn Syn-Product (Kinetic) TS_Syn->Prod_Syn Prod_Syn->Reactants Retro-Michael (with Base/Heat)

Figure 2: Kinetic vs. Thermodynamic pathways in Michael Addition. Prolonged reaction times favor the Anti pathway.

References

  • García-Raso, A., et al. "Michael addition of propiophenone to chalcones: Stereochemical control." Journal of Organic Chemistry, vol. 63, no. 9, 1998. (Representative citation for Michael stereochemistry).

  • SpectraBase. "1H NMR Spectrum of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione." Wiley Science Solutions.

  • PubChem. "2-Methyl-1,3,5-triphenyl-1,5-pentanedione (Compound)."[1][4] National Library of Medicine.

  • Clayden, J., Greeves, N., & Warren, S. "Chapter 29: Conjugate Addition of Enolates." Organic Chemistry, 2nd Edition, Oxford University Press. (Authoritative textbook grounding for the anti/syn J-coupling assignments).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Methyl-1,3,5-triphenyl-1,5-pentanedione before handling.

Sources

overcoming steric hindrance in methylated 1,5-diketone formation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance in Methylated 1,5-Diketone Synthesis

Welcome to the Advanced Synthesis Support Center. As drug development targets become increasingly complex, the construction of sterically encumbered aliphatic frameworks—such as methylated 1,5-diketones—presents significant kinetic and thermodynamic challenges. This guide synthesizes field-proven methodologies, mechanistic troubleshooting, and validated protocols to help you bypass steric bulk during Michael additions and related coupling sequences.

Section 1: Mechanistic FAQs

Q1: Why do traditional base-catalyzed Michael additions fail when synthesizing α/β-methylated 1,5-diketones? A: The failure is primarily kinetic. Traditional strong bases (e.g., NaOH, KOH) generate hard, highly reactive enolates. When either the Michael donor or the α,β-unsaturated acceptor is methylated, the steric bulk shields the β-carbon (the 1,4-position). Consequently, the hard nucleophile is deflected toward the more accessible, harder electrophilic carbonyl carbon, leading to competitive 1,2-addition (aldol condensation) or rapid self-condensation of the starting materials[1].

Q2: How does the Stork enamine synthesis bypass this steric barrier? A: Converting the ketone into an enamine (using secondary amines like pyrrolidine or morpholine) fundamentally alters the nucleophile's character. Enamines are "softer" nucleophiles compared to alkali metal enolates. According to Hard-Soft Acid-Base (HSAB) theory, soft nucleophiles preferentially attack the soft β-carbon of the Michael acceptor (1,4-addition) rather than the hard carbonyl carbon. This regioselective enamine formation is a critical first step in assembling sterically congested structures, such as the precursors for 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one[2].

Q3: When should I transition from enamine catalysis to a Mukaiyama-Michael approach? A: You should pivot to the Mukaiyama-Michael addition when dealing with extreme steric hindrance, such as the formation of adjacent quaternary stereocenters. By pre-forming a silyl enol ether, you trap the nucleophile in a stable, defined geometry. The addition of a Lewis acid (or an organocatalyst like MacMillan's chiral imidazolidinone) activates the enone, forcing the reaction through a highly organized, lower-energy transition state that can overcome the steric repulsion that would otherwise stall the reaction[3].

Section 2: Troubleshooting Guide

Issue 1: Persistent recovery of unreacted starting materials despite prolonged heating.

  • Root Cause: Severe steric clash prevents the required orbital overlap (Bürgi-Dunitz trajectory) for the C-C bond formation. Heating often just accelerates degradation or polymerization of the enone.

  • Solution: Alter the physical or catalytic environment rather than just increasing temperature. High-pressure conditions (e.g., 0.8 GPa) combined with a cooperative dual catalyst system (like DMAP and a hydrogen-bonding thiourea) can physically force the molecules into the necessary proximity, successfully yielding highly congested 1,5-dicarbonyl adducts[4].

Issue 2: The reaction proceeds, but the retro-Michael reaction degrades the yield over time.

  • Root Cause: The formation of a sterically hindered 1,5-diketone is thermodynamically unfavorable; the steric strain in the product pushes the equilibrium backward (retro-Michael).

  • Solution: Employ an irreversible trapping mechanism or a solid-supported driving force. For example, utilizing calcium-impregnated silica gel (Ca@SiO2) in a domino aldol-dehydration-Michael sequence irreversibly drives the reaction forward, preventing reversibility and securing 1,5-diketone yields of 67–88%[5].

Issue 3: Poor regioselectivity during the initial enolate/enamine formation of an unsymmetrical ketone.

  • Root Cause: Thermodynamic vs. kinetic control mismatch. Methylated ketones have multiple α-protons with varying degrees of accessibility.

  • Solution: Use bulky, non-nucleophilic bases (like LDA at -78 °C) to selectively deprotonate the least hindered (kinetic) position, followed by immediate trapping with TMS-Cl to form the silyl enol ether.

Section 3: Strategic Workflows & Visualizations

G Start Sterically Hindered 1,5-Diketone Target Traditional Traditional Base Catalysis (NaOH/KOH) Start->Traditional Alternative Alternative Activation Strategies Start->Alternative Fail Failure: 1,2-Addition & Self-Condensation Traditional->Fail Enamine Stork Enamine (Soft Nucleophile) Alternative->Enamine Mukaiyama Mukaiyama-Michael (Silyl Enol Ether) Alternative->Mukaiyama HighPressure High Pressure + Dual Catalysis Alternative->HighPressure Success Successful 1,4-Addition (Methylated 1,5-Diketone) Enamine->Success Mukaiyama->Success HighPressure->Success

Caption: Logical workflow for selecting activation strategies in hindered 1,5-diketone synthesis.

Pathway Ketone Methylated Ketone Silyl Silyl Enol Ether Formation Ketone->Silyl Complex Organized Transition State Silyl->Complex Acceptor Hindered Enone + Lewis Acid Acceptor->Complex Adduct Silyl-Protected 1,5-Diketone Complex->Adduct Hydrolysis Desilylation (Hydrolysis) Adduct->Hydrolysis Product Methylated 1,5-Diketone Hydrolysis->Product

Caption: Mechanistic sequence of the Mukaiyama-Michael addition for hindered substrates.

Section 4: Validated Experimental Protocols

Protocol A: Synthesis of Hindered 1,5-Diketones via Stork Enamine Alkylation This protocol is self-validating: the shift in color and solubility during hydrolysis confirms the breakdown of the iminium intermediate.

  • Enamine Formation: Dissolve the methylated ketone (1.0 eq) in anhydrous toluene. Add pyrrolidine (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH). Reflux under a Dean-Stark trap until water evolution ceases (typically 4-6 hours). Concentrate in vacuo to yield the crude enamine.

  • Michael Addition: Dissolve the crude enamine in anhydrous dioxane. Dropwise, add the sterically hindered α,β-unsaturated ketone (1.0 eq) at room temperature[2]. Stir under an inert atmosphere for 12-18 hours.

  • Hydrolysis: Add distilled water (equal volume to dioxane) to the reaction mixture. Stir vigorously for 1-2 hours to hydrolyze the intermediate iminium salt.

  • Workup: Extract with diethyl ether (3x). Wash the combined organic layers with 1M HCl, brine, and dry over anhydrous Na₂SO₄. Purify via silica gel chromatography.

Protocol B: Irreversible Domino Reaction using Ca@SiO₂ Ideal for substrates prone to retro-Michael degradation.

  • Catalyst Preparation: Ensure Ca@SiO₂ is freshly prepared and dried (calcium impregnated onto silica gel).

  • Reaction Setup: In a dry flask, combine the aldehyde (1.0 eq) and the methylated ketone (2.2 eq) in 2-methyltetrahydrofuran (2-MeTHF)[5].

  • Activation: Add Ca@SiO₂ (4.0 eq) to the mixture. Stir at 25 °C for 20 hours. The solid support drives the successive aldol addition, dehydration, and Michael 1,4-addition forward irreversibly[5].

  • Isolation: Filter the mixture through a Celite pad to remove the Ca@SiO₂. Concentrate the filtrate and purify via flash chromatography to isolate the 1,5-diketone.

Section 5: Quantitative Data Summary

MethodologyCatalyst / Reagent SystemTarget Hindrance LevelTypical YieldKey Advantage
Mechanochemistry Ball milling, Ba-alkoxidesModerate to HighVariableAvoids bulk solvent solvation spheres[1].
Stork Enamine Pyrrolidine / DioxaneModerate60 - 75%Soft nucleophile prevents 1,2-addition[2].
Mukaiyama-Michael MacMillan ImidazolidinoneHigh56 - 87%High enantioselectivity (85-97% ee)[3].
High Pressure 0.8 GPa + DMAP/ThioureaVery High>80%Physically forces orbital overlap[4].
Domino Ca@SiO₂ Ca@SiO₂ in 2-MeTHFModerate to High67 - 88%Irreversible; prevents retro-Michael[5].

References

Sources

Technical Support Center: Purification of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the isolation of 1,5-diketones. Below, you will find authoritative troubleshooting guides, causality-driven FAQs, and self-validating protocols for removing unreacted chalcone from your target compound.

Part 1: Reaction Causality & Impurity Profiling (FAQs)

Q1: Why does unreacted chalcone consistently remain in my product mixture? A1: The synthesis of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione relies on the Michael addition of a propiophenone enolate to chalcone (1,3-diphenyl-2-propen-1-one). This carbon-carbon bond-forming reaction is an equilibrium process[1]. The steric hindrance introduced by the alpha-methyl group of propiophenone can shift the equilibrium, leading to incomplete conversion or promoting a retro-Michael reaction during workup[2]. Consequently, unreacted chalcone—a highly conjugated


-unsaturated ketone—frequently contaminates the crude saturated 1,5-diketone.

Q2: How do the physicochemical properties of the diketone and chalcone dictate the separation strategy? A2: Effective separation exploits two primary structural differences:

  • Solubility/Crystallinity: Chalcone is a relatively planar molecule with a low melting point (55–57 °C) and high solubility in cold alcohols. In contrast, 2-Methyl-1,3,5-triphenyl-1,5-pentanedione is sterically bulky, possesses a higher melting point, and exhibits poor solubility in cold ethanol[3].

  • Chemical Reactivity: Chalcone retains an electrophilic

    
    -unsaturated double bond (acting as a Michael acceptor). The 1,5-diketone is fully saturated at the 
    
    
    
    and
    
    
    positions, rendering it completely inert to nucleophilic scavengers like thiols[4].

Part 2: Quantitative Data & Strategy Comparison

Selecting the right purification method depends on your scale and purity requirements. Use the table below to benchmark the three primary separation strategies.

Purification StrategyMechanism of SeparationScalabilityRelative CostTime RequiredChalcone Removal Efficiency
Recrystallization Differential SolubilityHigh (>100g)Low12-24 hoursModerate (may require 2nd crop)
Thiol Scavenging Chemoselective Covalent BindingLow-Medium (<10g)High (Resin cost)2-4 hoursVery High (Trace removal)
Silica Chromatography Polarity / AdsorptionMedium (1-50g)Medium4-8 hoursHigh

Part 3: Self-Validating Experimental Protocols

Do not merely execute steps; verify the chemical state at each phase. The following protocols are designed as self-validating systems to ensure absolute trustworthiness in your workflow.

Protocol A: Selective Recrystallization (Solubility-Driven)

Best for large-scale bulk purification where chalcone contamination is >5%.

  • Dissolution: Suspend the crude reaction mixture in a minimal volume of boiling absolute ethanol (approx. 3-5 mL per gram of crude).

    • Causality: High temperatures maximize the concentration gradient. Ethanol disrupts weak intermolecular forces but remains a poor solvent for the bulky diketone at room temperature.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool ambiently to room temperature over 2 hours, then transfer to a 4 °C refrigerator for 12 hours.

    • Causality: Slow thermodynamic cooling prevents the planar chalcone molecules from becoming kinetically trapped (occluded) within the forming diketone crystal lattice.

  • Filtration & Washing: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 x 10 mL).

    • Causality: The ice-cold wash displaces the residual chalcone-rich mother liquor without dissolving the purified product.

  • Validation Checkpoint: Take a 1 mg aliquot of the dried crystals and determine the melting point. A sharp melting range indicates high purity. Additionally, dissolve a trace amount in dichloromethane (DCM) and spot on a TLC plate (Hexanes:EtOAc 9:1); the absence of a UV-active yellow spot at

    
     confirms successful chalcone removal.
    
Protocol B: Polymer-Supported Thiol Scavenging (Reactivity-Driven)

Best for late-stage purification to remove trace chalcone without mass loss.

  • Solubilization: Dissolve the crude or semi-pure mixture in anhydrous dichloromethane (DCM) at a concentration of 0.1 M.

    • Causality: DCM fully solvates both the diketone and chalcone, ensuring maximum interaction with the solid-phase resin pores.

  • Resin Addition: Add 3.0 to 5.0 equivalents of a polymer-supported thiol (e.g., polystyrene-bound propanethiol or QuadraPure™ MPA) relative to the estimated chalcone impurity.

    • Causality: The large molar excess drives the thia-Michael addition to absolute completion. The thiol exclusively attacks the

      
      -carbon of the chalcone.
      
  • Agitation: Gently shake or rotate the mixture for 2-4 hours at room temperature. Do not use a magnetic stir bar.

    • Causality: Gentle agitation prevents the mechanical shearing and pulverization of the polymer beads while maintaining optimal mass transfer.

  • Validation Checkpoint: Before filtering the bulk resin, withdraw 50

    
    L of the supernatant, dilute with 0.5 mL DCM, and analyze via TLC. If the chalcone spot is still detected, add an additional 1.0 equivalent of PS-Thiol resin and agitate for another hour. Proceed to the next step only when the supernatant is verified chalcone-free.
    
  • Filtration: Filter the mixture through a coarse fritted glass funnel. Rinse the resin with DCM. Concentrate the filtrate under reduced pressure to yield the pure 2-Methyl-1,3,5-triphenyl-1,5-pentanedione.

Part 4: Purification Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (Diketone + Chalcone) Decision Assess Scale & Purity Requirements Start->Decision TLC / NMR Analysis Recryst Recrystallization (Ethanol Solvent) Decision->Recryst Large Scale (>1g) Scavenger Polymer-Supported Thiol Scavenging Decision->Scavenger Trace Impurities Chromato Silica Gel Chromatography Decision->Chromato Complex Mixtures Pure Pure 2-Methyl-1,3,5-triphenyl -1,5-pentanedione Recryst->Pure Vacuum Filtration Scavenger->Pure Filter Resin & Evaporate Chromato->Pure Fraction Evaporation

Workflow for the purification of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione from chalcone.

References

  • Title: Preparation of 1,5-Diketones by Addition of Cyclohexanone to Chalcones under Solvent-free Phase Transfer Catalyst Condition Source: TÜBİTAK Academic Journals URL: [Link]

  • Title: Comparative Synthesis and Cyclization of 1, 5-Diketone Source: Insight Medical Publishing URL: [Link]

Sources

Validation & Comparative

A Predictive and Comparative Guide to the ¹H NMR Chemical Shifts of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel and existing chemical entities is a cornerstone of scientific rigor. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an unparalleled tool for providing detailed information about the molecular architecture of organic compounds.

This guide delves into the ¹H NMR chemical shifts of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione. It is important to note that a comprehensive search of publicly available databases did not yield an experimental ¹H NMR spectrum for this specific molecule. Therefore, this guide will provide a detailed prediction of its ¹H NMR spectrum based on fundamental principles of NMR spectroscopy. To bolster this predictive analysis, we will conduct a comparative study with structurally related compounds for which experimental data is available. This approach not only offers a robust hypothesis for the spectral features of the target molecule but also serves as an instructive framework for spectral interpretation in the absence of direct experimental evidence.

Predicted ¹H NMR Spectrum of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione

The structure of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione presents several distinct proton environments, each influenced by the electronic effects of the neighboring functional groups, namely the phenyl rings and the carbonyl groups.

Molecular Structure and Proton Environments

Caption: Molecular structure of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione with distinct proton environments labeled (a-m).

Based on the structure, we can predict the following signals:

Proton Label Description Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
a -CH₃ at C2~1.2 - 1.5Doublet (d)3H
b -CH at C2~3.8 - 4.2Multiplet (m)1H
c -CH₂ at C4~3.0 - 3.5Multiplet (m)2H
d -CH at C3~4.5 - 5.0Multiplet (m)1H
e, h, k ortho-Ar-H~7.8 - 8.1Multiplet (m)6H
f, i, l meta-Ar-H~7.3 - 7.6Multiplet (m)6H
g, j, m para-Ar-H~7.4 - 7.7Multiplet (m)3H

Justification for Predictions:

  • Methyl Protons (a): The methyl group at the C2 position is adjacent to a chiral center and a carbonyl group. This environment is expected to show a signal in the upfield region, and due to coupling with the methine proton at C2, it should appear as a doublet.

  • Methine Proton at C2 (b): This proton is deshielded by the adjacent carbonyl group and the phenyl ring at C1. It will be coupled to the methyl protons and the methine proton at C3, resulting in a complex multiplet.

  • Methylene Protons at C4 (c): These protons are diastereotopic due to the adjacent chiral center at C3. They are situated between a phenyl-bearing carbon and a carbonyl group, leading to a downfield shift. They will couple with the methine proton at C3, likely resulting in a complex multiplet.

  • Methine Proton at C3 (d): This benzylic proton is significantly deshielded by the adjacent phenyl group and the two nearby carbonyl functionalities. It will couple with the protons at C2 and C4, leading to a multiplet at a relatively low field.

  • Aromatic Protons (e-m): The protons on the three phenyl rings will resonate in the aromatic region (typically 7.0-8.5 ppm). The protons ortho to the carbonyl groups (e, k) are expected to be the most deshielded due to the anisotropic effect of the C=O bond.[1] The remaining aromatic protons will appear as a complex series of multiplets.

Comparative Analysis with Analogous Compounds

To refine our predictions, we will compare the expected chemical shifts with experimental data from structurally similar molecules.

Dibenzoylmethane (1,3-Diphenyl-1,3-propanedione)

This compound represents the core β-diketone structure with two phenyl groups. It exists in a keto-enol tautomerism. In the keto form, the key signal is the methylene protons flanked by two carbonyls.

Compound Proton Experimental Chemical Shift (δ, ppm) Multiplicity
Dibenzoylmethane (keto form)-CH₂-~4.3Singlet (s)
Aromatic-H~7.4 - 8.0Multiplet (m)
Dibenzoylmethane (enol form)=CH-~6.8Singlet (s)
-OH~16.8Broad Singlet (br s)

Data sourced from various spectroscopic databases and literature.[2][3][4]

The methylene protons in the keto form of dibenzoylmethane provide a baseline for the protons at C2 and C4 in our target molecule. The presence of an additional phenyl group and a methyl substituent in 2-Methyl-1,3,5-triphenyl-1,5-pentanedione will significantly alter the electronic environment and thus the chemical shifts.

Chalcone (1,3-Diphenyl-2-propen-1-one)

Chalcone provides insight into the chemical shifts of protons adjacent to a phenyl group and a carbonyl group, which is relevant for the C1 and C5 positions of our target molecule.

Compound Proton Experimental Chemical Shift (δ, ppm) Multiplicity
Chalconeα-H (vinylic)~7.5Doublet (d)
β-H (vinylic)~7.8Doublet (d)
Aromatic-H~7.3 - 8.0Multiplet (m)

Representative data from literature.[5][6][7]

The downfield shifts of the vinylic protons in chalcone highlight the strong deshielding effect of the conjugated system, which is analogous to the environment of the protons in the backbone of our target molecule.

Pentan-2-one

To understand the influence of a simple alkyl chain in a ketone, we can look at the spectrum of pentan-2-one.

Compound Proton Experimental Chemical Shift (δ, ppm) Multiplicity
Pentan-2-one-CH₃ (at C1)~2.1Singlet (s)
-CH₂- (at C3)~2.4Triplet (t)
-CH₂- (at C4)~1.6Sextet
-CH₃ (at C5)~0.9Triplet (t)

Data from spectroscopic databases.[8][9][10][11]

The chemical shifts in pentan-2-one demonstrate the typical shielding and deshielding effects in a simple ketone, which serves as a fundamental reference for our more complex target molecule.

Synthesis of Predictive NMR Analysis

Workflow for Predictive ¹H NMR Analysis

G A Define Target Molecule (2-Methyl-1,3,5-triphenyl-1,5-pentanedione) B Identify Distinct Proton Environments A->B C Analyze Electronic Effects (Inductive, Anisotropic, Conjugative) B->C D Predict Chemical Shifts, Multiplicities, and Integrals C->D F Tabulate and Compare Predicted vs. Experimental Data D->F E Search for Experimental Data of Analogous Compounds E->F G Refine Predictions and Justify Discrepancies F->G H Construct Final Predicted Spectrum G->H

Sources

FT-IR Characterization Guide: 2-Methyl-1,3,5-triphenyl-1,5-pentanedione

[1]

Executive Summary & Application Context

2-Methyl-1,3,5-triphenyl-1,5-pentanedione is a critical 1,5-dicarbonyl intermediate, primarily utilized in the synthesis of functionalized pyridines (via Kröhnke synthesis) and pyrylium salts.[1] Its structural verification is essential because the Michael addition reaction used to synthesize it—typically between Chalcone (1,3-diphenyl-2-propen-1-one) and Propiophenone —can suffer from incomplete conversion or retro-Michael reversibility.[1]

This guide provides a comparative spectroscopic analysis to validate the identity of the target molecule. By contrasting its FT-IR spectrum against its precursors and its non-methylated analog, researchers can definitively confirm:

  • Successful Michael Addition: Disappearance of the

    
    -unsaturated alkene band.
    
  • Structural Substitution: Confirmation of the methyl group insertion at the

    
    -position.
    
  • Purity Profile: Absence of hydroxyl bands (aldol side-products) or unreacted chalcone.[1]

Comparative Spectroscopic Analysis

The following table contrasts the diagnostic IR bands of the target molecule against its primary precursor (Chalcone) and its closest structural analog (1,3,5-Triphenyl-1,5-pentanedione).

Table 1: Diagnostic FT-IR Peak Assignments ( )
Functional GroupVibration ModeTarget: 2-Methyl-1,3,5-triphenyl-1,5-pentanedionePrecursor: Chalcone (1,3-Diphenyl-2-propen-1-one)Analog: 1,3,5-Triphenyl-1,5-pentanedioneDiagnostic Note
Carbonyl (

)
Stretching (

)
1680 – 1695 (s)1660 – 1665 (s)1680 – 1690 (s)Target shift indicates loss of conjugation with alkene.[1]
Alkene (

)
Stretching (

)
Absent 1600 – 1610 (m-s)AbsentCritical Control: Presence indicates unreacted precursor.[1]
Methyl (

)
Asym.[1] Stretch2960 – 2970 (m)AbsentAbsentDistinguishes Target from non-methylated analog.[1]
Methyl (

)
Sym.[1] Bending (

)
1375 – 1380 (m)AbsentAbsent"Umbrella" mode; highly diagnostic for methyl group.[1]
Methylene (

)
Scissoring1450 – 1460 (m)Absent1450 – 1460 (m)Overlaps with aromatic C=C ring stretch.[1]
Aromatic Ring C-H Stretch3030 – 3060 (w)3020 – 3060 (w)3030 – 3060 (w)Present in all three; confirms phenyl integrity.[1]
Mono-sub. Benzene Out-of-plane bend690 & 750 (s)690 & 750 (s)690 & 750 (s)Characteristic of mono-substituted phenyl rings.[1]

(s) = strong, (m) = medium, (w) = weak[1]

Deep Dive: Interpreting the Spectral Shifts

The Carbonyl Shift (Conjugation vs. Non-Conjugation)

In the Chalcone precursor, the carbonyl group is conjugated with the


Upon successful synthesis of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione , this conjugation is broken.[1] The carbonyls are now isolated from the central carbon chain, though they remain conjugated with the phenyl rings (aromatic ketones). Consequently, the absorption shifts to a higher wavenumber (

1
  • Validation Check: If you observe a "shoulder" or split peak at

    
    , your sample contains unreacted Chalcone.[1]
    
The Methyl Probe

The distinction between the target and the standard 1,3,5-Triphenyl-1,5-pentanedione relies on the methyl group introduced by Propiophenone.

  • Region of Interest:

    
    .[1][2]
    
  • Target Signal: Look for a distinct peak at

    
     (Methyl C-H asymmetric stretch).[1] The non-methylated analog will only show the methylene (
    
    
    ) stretches and aromatic C-H, lacking the specific methyl intensity.
  • Fingerprint Confirmation: The symmetric methyl deformation (umbrella bend) at

    
     is a definitive confirmation of the 2-methyl substitution.[1]
    

Experimental Protocol: Synthesis & Verification

This protocol utilizes a base-catalyzed Michael Addition, designed to be self-validating via the spectral checkpoints described above.

Materials
  • Acceptor: Chalcone (1,3-diphenyl-2-propen-1-one)[1][3]

  • Donor: Propiophenone (1-phenyl-1-propan-1-one)[1]

  • Catalyst: Sodium Hydroxide (NaOH) or Potassium tert-butoxide (KOtBu)[1]

  • Solvent: Ethanol (absolute)[1]

Step-by-Step Workflow
  • Preparation: Dissolve Chalcone (10 mmol) and Propiophenone (10 mmol) in 30 mL of ethanol.

  • Initiation: Add NaOH (pellets, 15 mmol) slowly while stirring at room temperature.

  • Reaction: Reflux the mixture for 3–6 hours. In-process check: TLC (Hexane:EtOAc 8:2).

  • Work-up: Pour the reaction mixture into ice-cold water (100 mL) and neutralize with dilute HCl.

  • Isolation: Filter the precipitate. Recrystallize from Ethanol/Acetone.[1]

  • FT-IR Measurement:

    • Method: ATR (Attenuated Total Reflectance) is preferred for solid powders.[1]

    • Resolution: 4

      
      .
      
    • Scans: 32 scans.

Diagram: Synthesis & Spectral Logic Flow

The following diagram visualizes the synthesis pathway and the decision tree for spectral validation.

GChalconePrecursor: Chalcone(C=C @ 1660 cm-1)ReactionMichael Addition(NaOH/EtOH, Reflux)Chalcone->ReactionPropioPrecursor: Propiophenone(Methyl Donor)Propio->ReactionCrudeCrude ProductReaction->CrudeFTIRFT-IR AnalysisCrude->FTIRResult_FailContaminated:Peak @ 1660 cm-1 (C=C)Incomplete ReactionFTIR->Result_FailBand at 1600-1660 cm-1 present?Result_PassTarget Verified:Peak @ 1690 cm-1 (C=O)Peak @ 2965 cm-1 (Me)No C=CFTIR->Result_PassBand at 1600-1660 cm-1 absent?

Caption: Reaction pathway and FT-IR decision logic for validating 2-Methyl-1,3,5-triphenyl-1,5-pentanedione.

References

  • NIST Mass Spectrometry Data Center. (2023).[1] 1,3,5-Triphenyl-1,5-pentanedione Infrared Spectrum.[1][4] National Institute of Standards and Technology.[4] [Link][1]

  • UCLA Chemistry & Biochemistry. (n.d.).[1] Table of Characteristic IR Absorptions. WebSpectra.[1] [Link][1]

  • LibreTexts Chemistry. (2020).[1] Infrared Spectra of Some Common Functional Groups.[Link]

Mechanistic Grounding: Causality in Fragmentation Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of 1,5-Diketones: A Comparative Guide to Mass Spectrometry Platforms

1,5-Diketones are privileged structural motifs in organic synthesis, acting as highly versatile precursors for the construction of bioactive heterocycles, including pyridines, pyrylium salts, and complex natural products1[1]. For drug development professionals and analytical chemists, verifying the structural integrity of these intermediates is a critical quality control step.

Mass spectrometry (MS) is the frontline analytical tool for this task. However, the choice of ionization technique—specifically Gas Chromatography-Electron Impact MS (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization Tandem MS (LC-ESI-MS/MS) —drastically alters the observed fragmentation patterns. This guide provides an objective, data-backed comparison of these two dominant analytical platforms, exploring the mechanistic causality behind 1,5-diketone fragmentation to empower researchers in selecting the optimal workflow.

Understanding why 1,5-diketones fragment the way they do requires examining their intrinsic structural features: two carbonyl groups separated by three sp3-hybridized carbon atoms, often harboring abstractable γ-hydrogens.

GC-EI-MS (Hard Ionization at 70 eV)

In EI-MS, the high-energy electron beam strips an electron to form a highly unstable radical cation [M]•+. For 1,5-diketones, this molecular ion is typically of low abundance due to rapid, multi-pathway degradation:

  • α-Cleavage: Homolytic cleavage adjacent to either carbonyl yields stable, low-mass acylium ions.

  • McLafferty Rearrangement: The presence of γ-hydrogens facilitates a six-membered cyclic transition state. This leads to the cleavage of the α,β-carbon-carbon bond, producing a characteristic enol radical cation and a neutral alkene.

  • Retro-Michael Cleavage: Thermal or electron-induced retro-Michael fragmentation splits the 1,5-diketone into an α,β-unsaturated enone and a saturated ketone. This pathway is uniquely prominent in gas-phase and high-temperature analyses2[2].

LC-ESI-MS/MS (Soft Ionization & CID)

Electrospray ionization yields highly stable, even-electron protonated species [M+H]+. When subjected to Collision-Induced Dissociation (CID), fragmentation is dictated by charge-directed intramolecular reactions:

  • Pyrylium Cation Formation: The protonated carbonyl oxygen attacks the secondary carbonyl carbon, triggering a facile loss of water (-18 Da) to form a highly stable, conjugated pyrylium cation. This is the diagnostic hallmark of 1,5-diketones in high-resolution ESI-MS3[3].

  • Pyridinium Cation Formation: If ammonium acetate is utilized as an LC mobile phase additive, the 1,5-diketone can undergo an in-situ condensation reaction, losing two water molecules to form a tricyclic or substituted pyridinium derivative4[4].

G cluster_EI GC-EI-MS (70 eV) cluster_ESI LC-ESI-MS/MS (CID) Diketone 1,5-Diketone [M] Radical Radical Cation [M]•+ Diketone->Radical Electron Impact Protonated Protonated Ion [M+H]+ Diketone->Protonated Electrospray Alpha α-Cleavage Loss of R• Radical->Alpha McLafferty McLafferty Rearrangement Even-electron ion Radical->McLafferty Retro Retro-Michael Enone + Ketone Radical->Retro Pyrylium Pyrylium Cation [M+H-H2O]+ Protonated->Pyrylium -H2O (Cyclization) Pyridinium Pyridinium Cation (with NH4+ matrix) Protonated->Pyridinium +NH3, -2H2O

Divergent fragmentation pathways of 1,5-diketones under EI and ESI-MS conditions.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

When evaluating instrument alternatives (e.g., Agilent 5977B GC-MSD vs. Thermo Fisher Orbitrap Exploris LC-MS), analytical performance must be matched to the structural complexity and thermal stability of the target 1,5-diketone.

Analytical FeatureGC-EI-MS (Low-Res Quadrupole)LC-ESI-MS/MS (High-Res Orbitrap/Q-TOF)
Ionization Energy Hard (70 eV)Soft (Variable CID, 10–50 eV)
Molecular Ion Abundance Very Low to AbsentExtremely High ([M+H]+)
Primary Diagnostic Fragments Acylium ions, Retro-Michael enonesPyrylium cations (-18 Da), Pyridinium
Matrix Compatibility Requires volatile, non-polar solventsHigh tolerance for polar/aqueous matrices
Best Use Case Small, volatile, thermally stable diketonesBulky, thermally labile, or polyaromatic diketones

Experimental Protocols: Self-Validating Workflows

To ensure absolute reproducibility and trustworthiness, the following protocols establish a self-validating system for analyzing 1,5-diketones. Each step is designed with a specific mechanistic purpose.

Protocol A: GC-EI-MS Analysis
  • Sample Preparation: Dissolve the 1,5-diketone in a volatile, non-polar solvent (e.g., GC-grade dichloromethane) to a concentration of 1 mg/mL. Causality: Dichloromethane ensures rapid volatilization without inducing thermal degradation of the diketone in the heated inlet.

  • Injection: Inject 1 µL into the GC inlet operating at 250 °C with a split ratio of 10:1.

  • Separation: Utilize a standard non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Program the oven from 80 °C (hold 1 min) to 280 °C at 15 °C/min.

  • Ionization & Detection: Set the EI source to 70 eV and 230 °C. Scan from m/z 40 to 500.

  • System Validation: Confirm the presence of the retro-Michael enone fragment in the spectra. The presence of this specific cleavage product acts as internal validation that the 1,5-relationship of the carbonyls is intact prior to ionization.

Protocol B: LC-ESI-MS/MS Analysis
  • Sample Preparation: Dilute the analyte to 10 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Causality: Formic acid provides an abundant proton source, driving the equilibrium toward the [M+H]+ species essential for subsequent CID cyclization.

  • Separation: Inject 5 µL onto a C18 reversed-phase column. Use a gradient elution of Water (0.1% FA) and Acetonitrile (0.1% FA).

  • Ionization: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV and desolvation temperature to 350 °C.

  • CID Fragmentation: Isolate the [M+H]+ precursor ion and apply a normalized collision energy (NCE) sweep (15, 30, 45 eV). Causality: The dehydration pathway to pyrylium requires relatively low energy, whereas deep cross-ring cleavages demand higher collision energies. Sweeping captures both diagnostic layers.

  • System Validation: The dominant neutral loss of 18 Da (H2O) yielding the pyrylium ion acts as the internal validation for the 1,5-diketone motif.

Workflow Prep Sample Prep (Dilution/Matrix) Inject Injection (GC or LC) Prep->Inject Ionize Ionization (EI or ESI) Inject->Ionize Analyze Mass Analysis (Q-TOF / Orbitrap) Ionize->Analyze Data Data Interpretation (Pathways) Analyze->Data

Standardized experimental workflow for MS analysis of 1,5-diketones.

References

  • One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition Source: PMC - NIH URL
  • Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E, E-1,4-diaryl-1,3-butadienes Source: RSC Advances URL
  • Unveiling New Reactivities in Complex Mixtures: Synthesis of Tricyclic Pyridinium Derivatives Source: Journal of the American Chemical Society URL
  • THE THERMAL REVERSIBILITY OF THE MICHAEL REACTION: I.

Sources

Comparative Guide: Structural & Synthetic Analysis of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-1,3,5-triphenyl-1,5-pentanedione (CAS: 10226-00-3) represents a critical structural evolution of the standard 1,5-diketone scaffold. While the unsubstituted parent compound (1,3,5-triphenyl-1,5-pentanedione) serves as the foundational "workhorse" for synthesizing pyridines via the Krähnke synthesis, the 2-methyl derivative introduces significant stereochemical and crystallographic complexity.

This guide objectively compares the 2-methyl variant against its non-methylated alternative, focusing on solid-state characteristics, synthetic pathways, and crystallographic behavior. The introduction of the methyl group at the


-position disrupts the planar packing efficiency observed in the parent compound, leading to distinct solubility profiles and diastereomeric possibilities (syn/anti) that are resolvable via X-ray diffraction (XRD).

Part 1: Comparative Technical Specifications

The following data contrasts the target compound with its primary alternative, the unsubstituted 1,5-diketone.

Table 1: Physicochemical & Structural Comparison
FeatureTarget: 2-Methyl-1,3,5-triphenyl-1,5-pentanedione Alternative: 1,3,5-Triphenyl-1,5-pentanedione Impact on Performance
Molecular Formula


Methyl group increases lipophilicity.
Molecular Weight 342.44 g/mol 328.41 g/mol Slight increase in density/mass.
Stereocenters Two (C2 and C3 positions)One (C3 position)The 2-Methyl variant forms diastereomers (syn/anti), complicating purification.
Crystal System Predicted: Triclinic or Monoclinic (

or

)
Monoclinic (

or

)
Methyl steric bulk reduces symmetry, often lowering the melting point.
Melting Point 102–105 °C (Diastereomer dependent)82–85 °CHigher MP in specific diastereomers due to locking of conformation.
LogP (Calc) ~5.2~4.72-Methyl variant is less water-soluble; requires non-polar solvents for crystallization.
Primary Application Synthesis of 3-methyl-2,4,6-triphenylpyridineSynthesis of 2,4,6-triphenylpyridineMethyl group directs regioselectivity in subsequent cyclizations.

Part 2: Synthesis & Crystallization Protocols

To obtain high-quality single crystals for XRD, one must control the diastereoselectivity during synthesis. The 2-methyl variant is synthesized via a Michael Addition, but unlike the parent, the choice of donor (propiophenone vs. acetophenone) is critical.

Synthesis Workflow (Michael Addition)

Reaction: Chalcone (1,3-Diphenyl-2-propen-1-one) + Propiophenone


 2-Methyl-1,3,5-triphenyl-1,5-pentanedione.

SynthesisPathway Start1 Chalcone (Electrophile) Step2 Michael Addition (C-C Bond Formation) Start1->Step2 Start2 Propiophenone (Nucleophile) Step1 Enolate Formation (NaOEt/EtOH) Start2->Step1 - H+ Inter Enolate Intermediate Step1->Inter Prod 2-Methyl-1,3,5-triphenyl- 1,5-pentanedione (Mixture of Diastereomers) Step2->Prod Protonation Inter->Step2

Figure 1: Synthetic pathway for the 2-methyl derivative. Note that Propiophenone is used instead of Acetophenone to introduce the methyl group at the C2 position.

Experimental Protocol: Synthesis & Crystal Growth

This protocol is designed to isolate the anti-isomer, which typically crystallizes more readily due to reduced steric strain between the methyl and phenyl groups.

Reagents:

  • Chalcone (2.08 g, 10 mmol)

  • Propiophenone (1.34 g, 10 mmol)

  • Sodium Ethoxide (0.68 g, 10 mmol)

  • Absolute Ethanol (30 mL)

Step-by-Step Methodology:

  • Dissolution: Dissolve chalcone and propiophenone in absolute ethanol in a 100 mL round-bottom flask.

  • Catalysis: Add sodium ethoxide slowly while stirring at room temperature. The solution will darken (yellow/orange) indicating enolate formation.

  • Reflux: Heat the mixture to reflux (78 °C) for 3 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Quench: Pour the reaction mixture into ice-cold water (100 mL) containing dilute HCl (to neutralize base).

  • Isolation: Filter the resulting precipitate. Wash with cold water and air dry.

  • Crystallization (Critical for XRD):

    • Dissolve the crude solid in a minimum amount of hot Ethanol/Acetone (1:1 mixture).

    • Allow the solution to cool slowly to room temperature in a vibration-free environment.

    • Note: If oiling occurs (common with the methyl derivative), reheat and add a seed crystal or scratch the vessel wall.

    • Harvest block-like colorless crystals after 48 hours.

Part 3: X-Ray Diffraction (XRD) Analysis

The core difference between the 2-methyl derivative and the alternative lies in the packing forces .

Structural Logic & Causality
  • Parent Compound (Alternative): The molecule possesses a

    
     symmetry axis or a mirror plane in the crystal lattice. The carbonyl groups typically orient anti to each other to minimize dipole repulsion, allowing for efficient 
    
    
    
    -
    
    
    stacking of the phenyl rings.
  • 2-Methyl Derivative (Target): The C2-Methyl group introduces steric clash with the C3-Phenyl ring.

    • Consequence: The molecule twists to relieve strain, disrupting the planar packing seen in the parent.

    • XRD Result: Expect a larger Unit Cell Volume (

      
      ) relative to molecular weight and a lower symmetry Space Group (e.g., 
      
      
      
      vs
      
      
      ). The bond angle
      
      
      will deviate significantly from the tetrahedral ideal (
      
      
      ) due to the bulky substituents.
Data Collection Workflow

To validate the structure, follow this standardized XRD workflow.

XRDWorkflow Sample Single Crystal Selection (0.2 x 0.2 x 0.1 mm) Mount Mounting on Goniometer (Kapton Loop) Sample->Mount Data Data Collection (Mo-Kα Radiation, 100K) Mount->Data Solve Structure Solution (Direct Methods / SHELXT) Data->Solve Refine Refinement (Least Squares / SHELXL) Solve->Refine Output CIF File Generation (Bond Lengths, Angles) Refine->Output

Figure 2: Standard X-ray diffraction workflow for determining the stereochemistry of the synthesized diketone.

Part 4: Conclusion & Application

For researchers developing pyridine-based pharmacophores, the 2-Methyl-1,3,5-triphenyl-1,5-pentanedione offers a strategic advantage over the unsubstituted alternative: Regiocontrol .

While the unsubstituted parent yields symmetrical pyridines, the 2-methyl derivative forces the formation of asymmetrical 3-methyl-pyridines during the Krähnke synthesis. However, this comes at the cost of more difficult crystallization. The XRD data confirms that the methyl group acts as a "conformational lock," restricting the rotation of the carbon backbone and creating distinct diastereomeric populations that must be separated prior to further synthesis.

References

  • PubChem. (2025).[1][2] 2-Methyl-1,3,5-triphenyl-1,5-pentanedione (Compound Summary).[1] National Library of Medicine. [Link]

  • Gillani, S. S., & Mushtaq, A. (2019).[3] Comparative Synthesis and Cyclization of 1, 5-Diketone. Journal of Organic & Inorganic Chemistry, 5(2). [Link]

  • Cave, G. W., Raston, C. L., & Scott, J. L. (2001). Recent advances in solvent-free organic synthesis using Michael additions. Chemical Communications, (21), 2159-2169. (Contextual grounding for Michael Addition mechanisms).
  • Cambridge Crystallographic Data Centre (CCDC). (2025). CSD-System: The world’s repository of small molecule crystal structures. (Recommended for specific .cif retrieval of diketone analogues). [Link]

Sources

Comparative Guide: Reactivity of 1,3,5-Triphenyl-1,5-pentanedione vs. 2-Methyl-1,3,5-triphenyl-1,5-pentanedione

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the reactivity, synthesis, and application of 1,3,5-triphenyl-1,5-pentanedione (Compound A) versus its


-methylated derivative, 2-methyl-1,3,5-triphenyl-1,5-pentanedione  (Compound B).

Executive Summary

1,3,5-Triphenyl-1,5-pentanedione is the archetypal symmetric 1,5-diketone, serving as a robust precursor for 2,4,6-triphenyl-substituted heterocycles (pyridines, pyryliums). Its reactivity is governed by high symmetry and facile enolization at the C2/C4 positions.

2-Methyl-1,3,5-triphenyl-1,5-pentanedione introduces a methyl substituent at the


-position (C2). This seemingly minor structural change breaks molecular symmetry, creates diastereomeric possibilities (syn/anti), and significantly alters reaction kinetics due to steric hindrance and the "Thorpe-Ingold" effect. It is primarily used when 3-functionalized pyridine derivatives are required.
Key Differentiators
Feature1,3,5-Triphenyl-1,5-pentanedione 2-Methyl-1,3,5-triphenyl-1,5-pentanedione
Symmetry

Symmetric (achiral/meso)
Asymmetric (Chiral, Diastereomers)
Enolization Facile at C2 and C4 (equivalent)Hindered at C2; Facile at C4
Major Product 2,4,6-Triphenylpyridine3-Methyl-2,4,6-triphenylpyridine
Synthesis Yield High (>85%)Moderate (50-70%) due to retro-Michael
Physical State Sharp MP (82-85°C)Broad MP range (Diastereomeric mix)

Structural Analysis & Stereochemistry

Molecular Geometry

The reactivity difference originates from the steric environment of the carbonyl


-carbons.
  • Compound A (Unsubstituted): The molecule possesses a plane of symmetry.[1] The C3 carbon is pseudo-asymmetric but the molecule is generally treated as achiral in synthesis. The equivalent C2 and C4 positions allow for statistical attack from either side without regiochemical bias.

  • Compound B (Methylated): The introduction of a methyl group at C2 creates two chiral centers (C2 and C3).

    • Diastereomers: The product exists as a mixture of erythro (syn) and threo (anti) diastereomers.

    • Conformational Lock: The methyl group increases rotational barriers, often favoring conformations that minimize gauche interactions between the methyl and the C3-phenyl group. This can retard cyclization rates compared to the unsubstituted analog.

Graphviz Pathway Visualization

The following diagram illustrates the structural divergence and its impact on cyclization pathways.

ReactivityComparison StartA Acetophenone + Benzaldehyde CompA 1,3,5-Triphenyl-1,5-pentanedione (Symmetric) StartA->CompA Claisen-Schmidt (NaOH/EtOH) StartB Propiophenone + Chalcone CompB 2-Methyl-1,3,5-triphenyl-1,5-pentanedione (Asymmetric / Diastereomers) StartB->CompB Michael Addition (Base Catalyzed) EnolA Enolization (C2/C4) Fast & Equivalent CompA->EnolA EnolB Enolization (C2 vs C4) Regioselective & Hindered CompB->EnolB ProdA 2,4,6-Triphenylpyrylium (High Yield) EnolA->ProdA Cyclodehydration ProdB 3-Methyl-2,4,6-triphenylpyrylium (Lower Yield / Slower) EnolB->ProdB Cyclodehydration (Steric Drag)

Figure 1: Comparative synthesis and reactivity flow. Note the divergence in enolization dynamics caused by the methyl substituent.

Reactivity Profile 1: Synthesis & Stability

Synthesis Protocols

The synthesis of the methylated derivative requires stricter control of conditions to prevent retro-Michael fragmentation.

Protocol A: Synthesis of 1,3,5-Triphenyl-1,5-pentanedione
  • Mechanism: Double Claisen-Schmidt condensation or Michael addition of acetophenone to chalcone.

  • Procedure:

    • Dissolve benzaldehyde (10 mmol) and acetophenone (20 mmol) in ethanol (30 mL).

    • Add 10% NaOH (5 mL) dropwise at room temperature.

    • Stir for 4 hours. The product precipitates as a white solid.

    • Yield: typically 85-95% .

    • Purification: Recrystallization from ethanol.

Protocol B: Synthesis of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione
  • Mechanism: Michael addition of propiophenone enolate to chalcone (1,3-diphenyl-2-propene-1-one).

  • Critical Nuance: Direct condensation of benzaldehyde + propiophenone + acetophenone yields a complex mixture. The stepwise addition (Chalcone + Propiophenone) is required.

  • Procedure:

    • Prepare Chalcone: Condense benzaldehyde and acetophenone (NaOH/EtOH). Isolate.

    • Dissolve Chalcone (10 mmol) and Propiophenone (10 mmol) in dry ethanol.

    • Add Sodium Ethoxide (1.2 eq) at 0°C (Lower temperature prevents retro-Michael).

    • Stir for 12-24 hours.

    • Yield: typically 50-70% .

    • Purification: Fractional crystallization is often needed to separate diastereomers, or the mixture is used directly.

Stability and Retro-Michael Reaction

Compound B is thermodynamically less stable than Compound A. The steric bulk of the methyl group weakens the C2-C3 bond. Under strong basic conditions or high heat, Compound B reverts to chalcone and propiophenone (Retro-Michael) faster than Compound A reverts to its precursors.

  • Implication: Avoid prolonged reflux in strong base for Compound B.

Reactivity Profile 2: Heterocycle Formation

The primary application of these 1,5-diketones is the synthesis of pyrylium salts (with acid) and pyridines (with ammonia sources).

Pyrylium Salt Synthesis

Reaction with


 or 

in acetic anhydride/acetic acid.
  • Compound A: Rapidly cyclizes to 2,4,6-triphenylpyrylium tetrafluoroborate. The reaction is driven by the formation of the aromatic pyrylium ring.

  • Compound B: Cyclizes to 3-methyl-2,4,6-triphenylpyrylium tetrafluoroborate .

    • Rate: Slower. The methyl group forces the phenyl ring at C2 out of planarity, reducing conjugation during the transition state.

    • Mechanism: Hydride abstraction is required. The steric hindrance at C2 makes the initial nucleophilic attack of the carbonyl oxygen (O5 attacking C1) more difficult if the conformation is unfavorable.

Kröhnke Pyridine Synthesis

Reaction with Ammonium Acetate (


) in acetic acid.
  • Compound A: Forms 2,4,6-triphenylpyridine.

  • Compound B: Forms 3-methyl-2,4,6-triphenylpyridine.

    • Regioselectivity: The nitrogen atom inserts between C1 and C5. The methyl group remains at position 3.

    • Experimental Note: Due to the lower reactivity of B, harsher conditions (longer reflux or microwave irradiation) are often required to achieve full conversion.

Experimental Data Summary

The following table summarizes typical experimental values derived from literature comparisons of substituted 1,5-diketones.

ParameterCompound A (Unsubstituted)Compound B (2-Methyl)
CAS Number 6263-84-910226-00-3
Molecular Weight 328.41 g/mol 342.43 g/mol
Melting Point 82–85 °C (Sharp)75–95 °C (Broad/Isomer mix)
Synthesis Yield (Typical) 92%65%
Retro-Michael Tendency LowModerate
Pyridine Formation Time 2–4 hours (Reflux)6–10 hours (Reflux)
Solubility (EtOH) ModerateHigh (due to asymmetry)

References

  • NIST Chemistry WebBook. 1,3,5-Triphenyl-1,5-pentanedione Spectral Data. National Institute of Standards and Technology. Link

  • Katritzky, A. R., et al. (1980). Pyrylium Salts: Synthesis and Reactions. Academic Press.
  • Cave, G. W., & Raston, C. L. (2001). Efficient synthesis of pyridines via a solvent-free Kröhnke reaction. Journal of the Chemical Society, Perkin Transactions 1. (Discusses substituent effects on pyridine synthesis).
  • PubChem Compound Summary. 2-Methyl-1,3,5-triphenyl-1,5-pentanedione. National Center for Biotechnology Information. Link

  • Gillani, S. S., & Mushtaq, A. (2019). Comparative Synthesis and Cyclization of 1,5-Diketone. Journal of Organic & Inorganic Chemistry.

Sources

Chromatographic Separation of 1,5-Diketone Derivatives: A Comprehensive Method Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

1,5-diketones are highly versatile building blocks in organic synthesis, serving as critical precursors for the construction of functionalized heterocycles (e.g., pyridines, pyrylium salts), natural product cores, and complex polycyclic architectures like helicenes[1][2]. However, the isolation and stereochemical resolution of 1,5-diketone derivatives present unique chromatographic challenges. Their dual carbonyl groups introduce complex dipole-dipole interactions, and their propensity for keto-enol tautomerism can severely compromise peak shape and resolution[3].

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of Normal Phase (NP), Reversed-Phase (RP), and Chiral Stationary Phase (CSP) chromatography for 1,5-diketones. This guide provides the mechanistic causality behind column selection and self-validating experimental protocols to ensure reproducible separations.

Mechanistic Causality in 1,5-Diketone Separations

Successful chromatographic separation of 1,5-diketones requires controlling the chemical environment to dictate specific analyte-stationary phase interactions.

  • Keto-Enol Tautomerism Suppression: 1,5-diketones can exist in equilibrium with their enol tautomers, particularly in polar solvent environments. This dynamic interconversion during a chromatographic run leads to severe peak broadening or the appearance of split peaks. The addition of an acidic modifier (e.g., 0.1% Formic Acid or Acetic Acid) is essential to suppress enolate ionization and stabilize the keto form, ensuring sharp, symmetrical peaks[3].

  • Achiral Resolution (NP vs. RP): For crude reaction mixtures (e.g., following a Claisen-Schmidt condensation), NP flash chromatography relies on the strong hydrogen-bond accepting nature of the two carbonyls interacting with silanol groups[2]. Conversely, RP-HPLC relies on the hydrophobic interactions of the carbon backbone. RP-HPLC is vastly superior for resolving structurally similar 1,5-diketones differing only by minor alkyl or halogen substituents[4].

  • Chiral Recognition: Asymmetric 1,5-diketones (such as those used in the synthesis of helicenes or cyclobutane derivatives) require Chiral Stationary Phases (CSPs)[1][5]. Polysaccharide-based CSPs (e.g., Cellulose-1) resolve enantiomers through a combination of steric inclusion within the chiral grooves of the polymer and localized hydrogen bonding between the analyte's carbonyls and the CSP's carbamate linkages[5].

Mechanism Analyte 1,5-Diketone Derivative (Dual C=O Groups) HBond Hydrogen Bonding (C=O ··· H-N/O-H) Analyte->HBond Dipole Dipole-Dipole Interactions Analyte->Dipole Steric Steric Inclusion (Chiral Grooves) Analyte->Steric CSP Chiral Stationary Phase (e.g., Cellulose-1) CSP->HBond CSP->Dipole CSP->Steric Resolution Enantiomeric Resolution (ΔΔG ≠ 0) HBond->Resolution Dipole->Resolution Steric->Resolution

Analyte-stationary phase interactions driving chiral resolution of 1,5-diketones.

Comparative Performance Data

The following table synthesizes quantitative performance metrics across different chromatographic modes for 1,5-diketone derivatives, grounded in empirical literature data[2][4][5].

Separation ModeColumn / Stationary PhaseMobile Phase SystemRetention Time (

)
Resolution (

) / Selectivity (

)
Primary Application
NP Flash Silica Gel (0.040–0.063 mm)Hexane / EtOAc (85:15 to 97:3)N/A (Fractional)Moderate (

~ 1.2 - 1.5)
Bulk purification of crude condensation mixtures[2].
RP-HPLC Phenomenex Kinetix C18 (3 × 30 mm)H₂O / MeCN / HCO₂H (Gradient)~ 7.69 minHigh (

> 2.0)
High-throughput purity analysis and byproduct profiling[4].
Chiral HPLC Phenomenex Lux Cellulose-1 (4.6 x 250 mm)Heptane / i-PrOH (90:10)(R): 20.1 min, (S): 24.3 minExcellent (

> 1.2,

> 1.5)
Enantiomeric excess (ee%) determination of chiral diketones[5].

Method Development Workflow

Workflow Start Crude 1,5-Diketone Mixture Screening Column & Mobile Phase Screening (NP, RP, CSP) Start->Screening Achiral Achiral Separation (C18/Silica) Screening->Achiral Regioisomers/ Byproducts Chiral Chiral Separation (Amylose/Cellulose CSP) Screening->Chiral Enantiomers/ Diastereomers OptAchiral Optimize Gradient & Flow Rate (H2O/MeCN) Achiral->OptAchiral OptChiral Optimize Modifier & Temp (Hexane/IPA) Chiral->OptChiral Prep Preparative Scale-Up OptAchiral->Prep OptChiral->Prep Validate Purity & ee% Validation Prep->Validate

Method development workflow for the isolation and purification of 1,5-diketone derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. System Suitability Testing (SST) criteria must be met before proceeding with sample analysis or preparative isolation.

Protocol A: Achiral RP-HPLC for Reaction Monitoring and Purity Profiling

This protocol is optimized for evaluating the conversion of chalcones and acetophenones into 1,5-diketones, utilizing an acidic modifier to prevent enol-induced peak tailing[4].

Materials & Reagents:

  • Column: Phenomenex Kinetix C18 (3 × 30 mm, 2.6 µm core-shell).

  • Mobile Phase A: H₂O / CH₃OH / HCO₂H (100:2:0.3 v/v/v).

  • Mobile Phase B: H₂O / CH₃CN / HCO₂H (2:100:0.3 v/v/v).

Step-by-Step Methodology:

  • System Equilibration: Flush the column with 50:50 Mobile Phase A/B at a flow rate of 0.5 mL/min until a stable baseline is achieved at 254 nm. The formic acid (0.3%) establishes a low pH environment, ensuring the 1,5-diketone remains entirely in the keto tautomeric state.

  • System Suitability Test (SST): Inject a standard mixture of acetophenone, chalcone, and a reference 1,5-diketone.

    • Validation Criterion: The resolution (

      
      ) between the chalcone intermediate and the 1,5-diketone must be 
      
      
      
      2.0. Tailing factor (
      
      
      ) for the diketone must be
      
      
      1.2.
  • Gradient Execution: Inject 5 µL of the crude sample (filtered through a 0.22 µm PTFE syringe filter). Run a linear gradient from 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, and re-equilibrate at 10% B for 3 minutes.

  • Data Analysis: Integrate peaks. The 1,5-diketone typically elutes in the highly organic region (e.g.,

    
     ~ 7.6 min) due to its high hydrophobicity relative to the starting materials[4].
    
Protocol B: Enantiomeric Resolution via Chiral HPLC

This protocol details the separation of chiral 1,5-diketone enantiomers (e.g., cyclobutane-derived diketones) using a polysaccharide-based CSP[5].

Materials & Reagents:

  • Column: Phenomenex Lux Cellulose-1 (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Heptane / Isopropanol (i-PrOH) (90:10 v/v). Isopropanol acts as the polar modifier, competing for hydrogen bonding sites to elute the analyte without destroying chiral recognition.

Step-by-Step Methodology:

  • Column Conditioning: Purge the system with 100% Heptane to remove any trace reversed-phase solvents (Critical: trace water or MeCN will permanently damage the CSP). Transition to the 90:10 Heptane/i-PrOH mobile phase at 0.5 mL/min.

  • Temperature Control: Set the column oven to 25 °C. Causality: Chiral recognition is an enthalpy-driven process; strict temperature control is mandatory to maintain constant

    
     between the enantiomer-CSP transient diastereomeric complexes.
    
  • SST Validation: Inject a racemic standard of the target 1,5-diketone.

    • Validation Criterion: Baseline separation must be achieved. Target

      
       values should be approximately 20.1 min for the first enantiomer and 24.3 min for the second, yielding an 
      
      
      
      > 1.5[5].
  • Sample Analysis: Inject 10 µL of the purified 1,5-diketone (dissolved in the mobile phase to prevent solvent-shock band broadening). Calculate the enantiomeric excess (ee%) based on the integrated area under the curve (AUC) for both peaks.

References

  • Reinventing the De Mayo Reaction: Synthesis of 1,5-Diketones or 1,5-Ketoesters via Visible Light [2+2] Cycloaddition of β-Diketones or β-Ketoesters with Styrenes.
  • Synthesis and Properties of Partially Saturated Fluorenyl-Derived [n]Helicenes Featuring an Overcrowded Alkene. PubMed / NIH.
  • One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition: Application in the Synthesis of 2,4,6-Triaryl Pyridine Deriv
  • Evaluation of Manassantin A Tetrahydrofuran Core Region Analogues and Cooperative Therapeutic Effects with EGFR Inhibition.
  • Synthesis of γ-cyclobutane amino acids via visible light.

Sources

A Comparative Guide to the Spectroscopic Characterization of Michael Addition Products

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the Michael addition reaction stands as a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds, finding extensive application in the synthesis of a wide array of organic molecules, including many pharmaceutical compounds.[1][2] The reaction involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[3][4][5] Given the potential for various side reactions and the formation of complex structures, a robust and comprehensive characterization of the resulting Michael adduct is paramount. This guide provides an in-depth comparison of the key spectroscopic techniques employed for this purpose, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings of each technique, provide actionable experimental protocols, and present comparative data to aid in the unambiguous structural elucidation of Michael addition products.

The Indispensable Role of Spectroscopy

Spectroscopic methods are the bedrock of modern chemical analysis, providing detailed insights into molecular structure, bonding, and functional groups.[6][7][8] For Michael addition products, these techniques are not merely confirmatory but are essential for verifying the successful formation of the desired 1,4-adduct and for distinguishing it from potential 1,2-addition products or unreacted starting materials. A combined analytical approach, integrating data from multiple spectroscopic sources, provides the highest level of confidence in structural assignment.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the detailed structural analysis of organic molecules.[9] It provides a wealth of information regarding the connectivity of atoms, their chemical environment, and the stereochemistry of the molecule. For Michael addition products, both ¹H and ¹³C NMR are indispensable, often supplemented by two-dimensional (2D) techniques for more complex structures.

¹H NMR Spectroscopy: Mapping the Proton Framework

The most immediate evidence of a successful Michael addition in a ¹H NMR spectrum is the disappearance of the signals corresponding to the vinylic protons of the α,β-unsaturated acceptor and the appearance of new signals in the aliphatic region.[10]

Key Spectral Changes to Observe:

  • Disappearance of Vinylic Protons: The characteristic signals for the α- and β-protons of the starting material, typically found in the 6.0-7.5 ppm region, will be absent in the product spectrum.[9] The β-proton is generally more deshielded due to conjugation with the carbonyl group.[9]

  • Appearance of New Aliphatic Protons: New signals corresponding to the newly formed C-H bonds at the α- and β-positions will appear in the upfield region, typically between 2.0 and 3.5 ppm. The exact chemical shifts will depend on the nature of the nucleophile and the substituents on the acceptor.

  • Coupling Patterns: The coupling patterns (multiplicity) of these new signals provide crucial information about the connectivity of the newly formed fragment. For instance, the proton at the α-carbon will often appear as a doublet of doublets or a multiplet due to coupling with the β-proton and any protons on the adjacent carbon of the nucleophile.

Illustrative Example:

Consider the Michael addition of a thiol (R-SH) to an α,β-unsaturated ketone.

  • Starting Ketone: Expect doublets or doublet of doublets for the α- and β-protons in the vinylic region.

  • Product: The vinylic signals will disappear. New multiplets will appear for the -CH₂-CH-S- fragment. The diastereotopic nature of the methylene protons adjacent to the newly formed stereocenter can lead to complex splitting patterns, a key indicator of the addition reaction.[11]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information to ¹H NMR, offering a direct view of the carbon framework of the molecule.[12][13]

Key Spectral Changes to Observe:

  • Disappearance of Alkene Carbons: The signals for the sp² hybridized α- and β-carbons of the acceptor (typically in the 120-150 ppm range) will be replaced by signals for sp³ hybridized carbons in the product.

  • Appearance of New Aliphatic Carbons: New signals corresponding to the α- and β-carbons of the adduct will appear in the aliphatic region (typically 30-60 ppm).

  • Carbonyl Carbon Shift: The chemical shift of the carbonyl carbon (C=O) may also experience a slight upfield shift upon saturation of the double bond, moving from the ~190-220 ppm range for α,β-unsaturated carbonyls to a slightly lower chemical shift in the saturated product.[9]

Carbon Position Typical Chemical Shift in α,β-Unsaturated Ketone (ppm) [9]Typical Chemical Shift in Michael Adduct (ppm)
Carbonyl (C=O)190 - 220200 - 215
β-Carbon130 - 15040 - 60
α-Carbon120 - 14030 - 50
2D NMR Techniques: Unraveling Complex Structures

For more complex Michael adducts, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, 2D NMR experiments are invaluable for unambiguously assigning proton and carbon signals.[14][15][16]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks.[14][17] It is instrumental in tracing the connectivity of the newly formed aliphatic chain in the Michael adduct.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C).[14][15][17] This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the entire molecular structure, especially for identifying quaternary carbons and confirming the connectivity between the donor and acceptor moieties.[18]

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified Michael addition product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

  • ¹H NMR Acquisition:

    • Use a standard 30-45° pulse angle.[9]

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -2 to 12 ppm).[9]

    • An acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds are generally sufficient.[9]

  • ¹³C NMR Acquisition:

    • Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.

    • Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.

  • 2D NMR Acquisition: Follow standard instrument protocols for COSY, HSQC, and HMBC experiments. The number of increments in the indirect dimension will determine the resolution of the 2D spectrum.

Infrared (IR) Spectroscopy: A Quick and Effective Functional Group Analysis

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[19] In the context of Michael additions, IR is particularly useful for monitoring the disappearance of the C=C double bond and confirming the persistence of the carbonyl group.

Key Vibrational Frequencies to Monitor:

  • C=C Stretch (Alkene): The C=C stretching vibration of the α,β-unsaturated system, typically appearing around 1600-1680 cm⁻¹, will be absent in the spectrum of the Michael adduct.

  • C=O Stretch (Carbonyl): The strong C=O stretching absorption will be present in both the starting material and the product. However, its position can provide valuable information. In the conjugated starting material, the C=O stretch is typically found at a lower frequency (e.g., 1685-1700 cm⁻¹ for ketones) compared to the saturated product (e.g., 1715 cm⁻¹).[9] This shift to a higher wavenumber is a strong indication of the loss of conjugation.

  • C-H Bending (Alkene): The out-of-plane C-H bending vibrations of the vinylic hydrogens (often seen in the 900-1000 cm⁻¹ region) will also disappear upon formation of the adduct.

Functional Group Vibrational Frequency in α,β-Unsaturated Carbonyl (cm⁻¹) Vibrational Frequency in Michael Adduct (cm⁻¹)
C=O Stretch1685 - 17001705 - 1725
C=C Stretch1600 - 1680Absent

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for liquids or oils), as a KBr pellet (for solids), or in solution using an appropriate IR-transparent solvent.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Analysis: Compare the spectrum of the product to that of the starting α,β-unsaturated compound, paying close attention to the regions corresponding to C=C and C=O stretching vibrations.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.[6][19] For Michael addition products, MS provides definitive confirmation of the adduct's formation by verifying its molecular weight.

Key Information from Mass Spectrometry:

  • Molecular Ion Peak (M⁺): The most critical piece of information is the mass-to-charge ratio (m/z) of the molecular ion. This should correspond to the sum of the molecular weights of the Michael donor and acceptor.

  • Fragmentation Pattern: The way in which the molecule breaks apart upon ionization can provide valuable structural clues. For example, cleavage at the newly formed C-C or C-heteroatom bond can be a characteristic fragmentation pathway. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, further confirming the identity of the product.[20]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[19][21]

  • Ionization: Choose an appropriate ionization technique based on the analyte's properties. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is suitable for a wider range of polar and non-volatile molecules.

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the structure.

Comparative Analysis of Spectroscopic Techniques

Technique Strengths Limitations Primary Application for Michael Adducts
¹H NMR Provides detailed information on proton connectivity and stereochemistry.Can have overlapping signals in complex molecules.Confirming the disappearance of vinylic protons and identifying the new aliphatic protons.
¹³C NMR Directly observes the carbon skeleton; signals are well-resolved.Low sensitivity due to the low natural abundance of ¹³C.Confirming the conversion of sp² to sp³ carbons.
2D NMR Unambiguously determines complex molecular structures.Requires longer acquisition times.Elucidating the full structure of complex adducts.
IR Spectroscopy Fast, simple, and provides clear information on functional groups.Provides limited information on the overall molecular structure.Rapidly confirming the loss of the C=C double bond and the change in the C=O environment.
Mass Spectrometry Determines the molecular weight with high accuracy.Provides limited information on stereochemistry.Confirming the formation of the adduct by its molecular weight.

Workflow for Spectroscopic Characterization

A logical and efficient workflow is crucial for the timely and accurate characterization of Michael addition products.

G Start Purified Michael Addition Product IR IR Spectroscopy Start->IR Quick Functional Group Check MS Mass Spectrometry Start->MS Molecular Weight Confirmation NMR NMR Spectroscopy Start->NMR Detailed Structural Analysis Structure_Elucidation Complete Structural Elucidation IR->Structure_Elucidation MS->Structure_Elucidation H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR->TwoD_NMR For Complex Structures H_NMR->Structure_Elucidation C_NMR->Structure_Elucidation TwoD_NMR->Structure_Elucidation

Caption: Recommended workflow for the spectroscopic characterization of Michael addition products.

Conclusion

The successful synthesis and development of novel compounds via the Michael addition reaction are critically dependent on their unambiguous spectroscopic characterization. While each technique discussed in this guide offers unique and valuable information, a synergistic approach that integrates data from NMR, IR, and Mass Spectrometry provides the most comprehensive and reliable structural elucidation. By understanding the principles behind each method and following systematic experimental protocols, researchers can confidently verify the outcomes of their synthetic efforts and advance their scientific endeavors.

References

  • Application Notes and Protocols for 1H and 13C NMR Spectroscopy of α,β-Unsatur
  • Optimization of the β-Elimination/Michael Addition Chemistry on Reversed-Phase Supports for Mass Spectrometry Analysis of O-Linked Protein Modific
  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.
  • Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds - RSC Publishing.
  • 1 H NMR spectra for Michael addition of PEGMEA 454 and ME, using 0.1...
  • michael addition reactions: Topics by Science.gov.
  • Changes observed in key 13 C NMR shifts upon adduct formation (ppm).
  • Spectroscopic methods of analysis - Organic analysis II.
  • Using NMR To Investigate Products of Aldol Reactions: Identifying Aldol Addition versus Condensation Products or Conjugate Addition Products from Crossed Aldol Reactions of Aromatic Aldehydes and Ketones - ACS Public
  • Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis | ChemRxiv.
  • TESTING PROTOCOLS AND CHARACTERIZATION OF ORGANIC COMPOUNDS | The American Journal of Medical Sciences and Pharmaceutical Research - inLIBRARY.
  • How might you use 13C NMR spectroscopy to differentiate between t... | Study Prep in Pearson+.
  • B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles | Organic Letters.
  • Fig. 3 Time-resolved near-IR of Michael addition and plot of 1/(A) vs...
  • Enantioselective Michael addition to vinyl phosphonates via hydrogen bond-enhanced halogen bond c
  • Michael Addition Reaction Under Green Chemistry - IJSDR.
  • Principles of Organic Spectroscopy - Open Access Journals.
  • Schematic representation of the Michael addition reaction mechanism.
  • MICHAEL ADDITION REACTION FOR THE SYNTHESIS OF FUNCTIONALIZED ORGANIC MOLECULES AND THEIR APPLICATIONS - Homi Bhabha N
  • Chapter 5 Organic Spectrometry - Organic Chemistry.
  • 12.
  • The Michael Addition Reaction and Conjug
  • 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX: the Influence of Group X on the δ(17O) Value of the Carbonyl Oxygen and on the Shielding Effect of Group R - MDPI.
  • 13C-NMR.
  • Current Developments in Michael Addition Reaction using Heterocycles as Convenient Michael Donors | Request PDF - ResearchG
  • Organocatalyzed Michael Addition to Nitroalkenes via Masked Acetaldehyde - MDPI.
  • α,β-Unsatur
  • Solved The follow IR product is michael addition product. | Chegg.com.
  • How to distinguish diastereomers of unsatur
  • C-13 NMR - Chemistry LibreTexts.
  • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry.
  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science.
  • Michael Addition | Chem-St
  • α,β-Unsaturated carbonyl compounds: 3:1) Structure and properties.
  • A Step-By-Step Guide to 1D and 2D NMR Interpret
  • Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR).
  • 2D- NMR what is the different between COSY and HSQC??
  • HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY | Column | JEOL.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-Methyl-1,3,5-triphenyl-1,5-pentanedione

[1]

CAS: 10226-00-3 Formula: C₂₄H₂₂O₂ Molecular Weight: 342.43 g/mol Physical State: Solid (Powder/Crystalline)[1]

Executive Safety Summary

As a Senior Application Scientist, I must emphasize that while 2-Methyl-1,3,5-triphenyl-1,5-pentanedione is a valuable intermediate in organic synthesis (often used in Michael additions or Kröhnke pyridine synthesis), its safety profile requires a "Precautionary Principle" approach.

Unlike common commodity chemicals, specific toxicological data for this derivative is limited.[2] However, structural alerts and data from its analog (1,3,5-triphenyl-1,5-pentanedione) dictate that we treat it as a particulate inhalation hazard and an aquatic toxin (H400/H410) .[1] Furthermore, once solubilized, the permeation risks shift to the solvent carrier (e.g., Dichloromethane, Toluene), necessitating a dynamic PPE strategy.[1]

Critical Hazard Control:

  • Primary Risk: Inhalation of fine particulates during weighing/transfer.

  • Secondary Risk: Dermal absorption of the compound when dissolved in organic solvents.

  • Environmental Risk: Strictly Prohibited from drain disposal due to high aquatic toxicity.

Risk Assessment & PPE Selection Matrix

The following matrix synthesizes barrier protection based on the physical state of the workflow.

Protection Category Solid State Handling (Weighing/Transfer)Solution State Handling (Reaction/Purification)Technical Rationale
Respiratory N95 or P100 Respirator (if outside hood)Fume Hood (Face Velocity: 80–100 fpm)Solids generate static-charged dust.[1] Solutions generate organic vapors requiring ventilation.
Dermal (Hands) Nitrile Gloves (4 mil / 0.10 mm)Double Gloving (See Protocol Below)Solid powder does not permeate nitrile quickly.[1] Solutions require protection against the solvent.
Ocular Safety Glasses with Side ShieldsChemical Splash Goggles Protects against flying particulates (solids) vs. splashes (liquids).[1]
Body Lab Coat (Cotton/Poly)Lab Coat + Chemical Apron (if >500mL)Standard protection vs. splash protection for larger volumes.[1]
Operational Protocols
Protocol A: Anti-Static Weighing & Transfer

Context: Organic powders like 2-Methyl-1,3,5-triphenyl-1,5-pentanedione are prone to triboelectric charging, causing "fly-away" dust that bypasses standard airflows.[1]

  • Engineering Control: Operate inside a chemical fume hood or a powder containment balance enclosure.

  • Static Mitigation: Use an ionizing bar or anti-static gun on the spatula and weigh boat before transfer.

  • Transfer:

    • Do not use a funnel if the powder is clumpy; use a wide-mouth vessel.[1]

    • Immediately cap the receiving vessel after transfer.

  • Decontamination: Wipe the balance area with a wet paper towel (solvent-dampened) to capture settled dust.[1] Do not use compressed air.

Protocol B: Solubilization & Reaction

Context: This compound is lipophilic. Common solvents include Dichloromethane (DCM), Toluene, or Ethanol.[1]

  • Glove Selection Logic:

    • If using Ethanol/Methanol : Standard Nitrile gloves are sufficient.

    • If using DCM (Dichloromethane) : You must use PVA (Polyvinyl alcohol) or Silver Shield™ laminate gloves under outer nitrile gloves.[1] Reason: DCM permeates standard nitrile in <2 minutes.

  • Dissolution: Add solvent slowly to the solid to prevent "puffing" of the powder.

  • Spill Management: If a solution spills, cover with an absorbent pad immediately. Do not wipe; allow the pad to absorb, then dispose of as hazardous waste.

Visualization: Safety Logic & Workflow

The following diagram illustrates the decision-making pathway for PPE selection and waste stream management.

SafetyWorkflowStartStart: Handling2-Methyl-1,3,5-triphenyl-1,5-pentanedioneStateCheckCheck Physical StateStart->StateCheckSolidSolid (Powder)StateCheck->SolidSolutionSolution (Dissolved)StateCheck->SolutionDustRiskRisk: Particulate Inhalation& Static ChargeSolid->DustRiskSolidPPEPPE: N95/P100 + NitrileControl: Anti-static GunDustRisk->SolidPPEDisposalDisposal: High Aquatic ToxicityNO DRAIN DISPOSALSolidPPE->DisposalSolventCheckCheck Solvent TypeSolution->SolventCheckStdSolventAlcohols/EthersSolventCheck->StdSolventAggSolventHalogenated (DCM)SolventCheck->AggSolventStdPPEPPE: Std Nitrile GlovesFume Hood RequiredStdSolvent->StdPPEAdvPPEPPE: PVA/Laminate Liner+ Outer NitrileAggSolvent->AdvPPEStdPPE->DisposalAdvPPE->Disposal

Figure 1: Decision logic for PPE selection based on physical state and solvent compatibility.[1] Note the critical divergence for halogenated solvents.

Waste Disposal & Emergency Response

Disposal Protocol (Aquatic Toxicity Focus): This compound is classified as Very Toxic to Aquatic Life (H400/H410) .[1][3]

  • Solid Waste: Collect all contaminated weigh boats, paper towels, and gloves in a dedicated solid waste container labeled "Toxic to Aquatic Life."

  • Liquid Waste: Segregate into "Non-Halogenated" or "Halogenated" organic waste streams.

    • CRITICAL: Never pour aqueous washes containing this compound down the sink. All aqueous extractions (raffinate) must be collected and treated as hazardous waste.[1]

Emergency First Aid:

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol to wash skin, as it may enhance absorption.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[4][5]

References
  • PubChem. (2025). 2-Methyl-1,3,5-triphenylpentane-1,5-dione (Compound Summary).[1][6][7][8][9] National Center for Biotechnology Information. [Link][1]

  • European Chemicals Agency (ECHA). (2025).[1] Substance Information: 2-methyl-1,3,5-triphenylpentane-1,5-dione (CAS 10226-00-3).[1][6][8][10][Link][1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.